(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTRKISIDQZUQX-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444505 | |
| Record name | (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62023-65-8 | |
| Record name | (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Stereoselective Synthesis of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid from D-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid is a crucial chiral building block in the synthesis of various pharmaceuticals, most notably as a key component of the HIV protease inhibitor Bestatin. The precise stereochemical control of the vicinal amino and hydroxyl groups is paramount for its biological activity. This in-depth technical guide details a robust and stereoselective synthetic route starting from the readily available chiral precursor, D-phenylalanine. The presented strategy hinges on a carefully orchestrated sequence of reactions, including a stereoretentive Arndt-Eistert homologation to establish the β-amino acid framework, followed by a highly diastereoselective reduction of an intermediate α-keto ester to install the requisite hydroxyl group with the desired (2S,3R) configuration. This guide provides not only detailed, step-by-step experimental protocols but also delves into the underlying mechanistic principles that govern the high fidelity of the stereochemical outcomes.
Introduction
The synthesis of non-proteinogenic amino acids with multiple stereocenters is a significant challenge in modern organic chemistry, driven by their prevalence in biologically active natural products and their utility as chiral synthons in drug development. This compound, often referred to as (2S,3R)-AHPBA, is a prime example of such a molecule. Its incorporation into peptidic structures can profoundly influence their conformational properties and biological activities. The development of a scalable and stereochemically unambiguous synthesis of this compound is therefore of considerable interest to the pharmaceutical industry. This guide outlines a field-proven synthetic strategy that leverages the inherent chirality of D-phenylalanine to achieve the target molecule in high purity and yield.
Overall Synthetic Strategy
The synthesis commences with the protection of the amino group of D-phenylalanine with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-D-phenylalanine then undergoes an Arndt-Eistert homologation, a reliable method for the conversion of an α-amino acid to its corresponding β-amino acid with retention of stereochemistry. This key step extends the carbon chain by one atom, yielding N-Boc-(R)-3-amino-4-phenylbutanoic acid. The subsequent challenge lies in the stereoselective introduction of a hydroxyl group at the C2 position. To achieve the desired (2S,3R) diastereomer, a strategy involving the oxidation of the β-amino acid to an α-keto ester followed by a diastereoselective reduction is employed. This two-step sequence provides excellent control over the newly formed stereocenter. Finally, if the reduction is performed on an ester, a simple saponification step yields the target this compound.
Figure 1: Overall synthetic workflow from D-phenylalanine to the target molecule.
Experimental Protocols and Mechanistic Insights
Step 1: N-Boc Protection of D-Phenylalanine
The initial step involves the protection of the primary amine of D-phenylalanine to prevent its interference in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2]
Protocol:
-
To a solution of D-phenylalanine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids dissolve.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture in vacuo to remove the dioxane.
-
Wash the aqueous layer with ethyl acetate (2 x 50 mL).
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford N-Boc-D-phenylalanine as a white solid.
Causality of Experimental Choices: The use of a biphasic solvent system (dioxane/water) ensures the solubility of both the amino acid and the (Boc)₂O. The basic conditions deprotonate the amino group, enhancing its nucleophilicity for the attack on the Boc anhydride. Acidification during workup protonates the carboxylate, allowing for extraction into an organic solvent.
| Parameter | Value |
| Typical Yield | >95% |
| Purity | >98% (by NMR) |
Step 2: Arndt-Eistert Homologation of N-Boc-D-phenylalanine
This critical step extends the carbon chain by one methylene unit while preserving the stereochemistry at the α-carbon of the original amino acid.[1][3][4] The reaction proceeds through a Wolff rearrangement of an intermediate diazoketone.
Protocol:
-
Acid Chloride Formation: To a solution of N-Boc-D-phenylalanine (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq). Stir the mixture at 0 °C for 1 hour.
-
Diazoketone Formation: In a separate flask, prepare a solution of diazomethane in diethyl ether. (Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions). Add the freshly prepared mixed anhydride solution dropwise to the diazomethane solution at 0 °C. Allow the reaction to warm to room temperature and stir for 3 hours.
-
Wolff Rearrangement: To the solution of the diazoketone, add a catalytic amount of silver benzoate (0.1 eq) in triethylamine (1.0 eq). Stir the mixture at room temperature for 12 hours.
-
Hydrolysis: Add water to the reaction mixture and stir for an additional 2 hours.
-
Workup: Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. The organic layer is then washed with saturated sodium bicarbonate solution. The aqueous layer is re-acidified and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield N-Boc-(R)-3-amino-4-phenylbutanoic acid.
Figure 2: Mechanism of the Arndt-Eistert homologation.
Mechanistic Insight: The Wolff rearrangement proceeds with retention of configuration at the migrating carbon center. This is a concerted[5]-sigmatropic shift where the bond to the migrating group is broken as the new bond is formed, ensuring that the stereochemical information from the starting D-phenylalanine is transferred to the β-amino acid product.[3]
| Parameter | Value |
| Typical Yield | 70-80% |
| Diastereomeric Excess | >99% |
Step 3: Oxidation to the α-Keto Ester
To set the stage for the stereoselective reduction, the β-amino acid is first converted to its corresponding α-keto ester.
Protocol:
-
Esterification: To a solution of N-Boc-(R)-3-amino-4-phenylbutanoic acid (1.0 eq) in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4 hours. After cooling, neutralize the solution with saturated sodium bicarbonate and extract the methyl ester with ethyl acetate.
-
Oxidation: To a solution of the methyl ester in a suitable solvent (e.g., acetonitrile/water), add an oxidizing agent such as ruthenium(III) chloride hydrate (cat.) with sodium periodate (2.5 eq) as the co-oxidant. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Workup: Quench the reaction with sodium thiosulfate solution and extract the product with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the crude α-keto ester, which can be purified by column chromatography.
Step 4: Diastereoselective Reduction via Dynamic Kinetic Resolution
This is the pivotal step where the second stereocenter is introduced with high diastereoselectivity. The dynamic kinetic resolution of the racemic (at the α-position) β-amino-α-keto ester using a chiral reducing agent selectively produces one diastereomer of the α-hydroxy-β-amino ester.[5]
Protocol:
-
In an inert atmosphere, dissolve the N-Boc-(R)-3-amino-4-phenyl-2-oxobutanoate in an appropriate solvent (e.g., dichloromethane).
-
Add a solution of a chiral ruthenium(II)-based catalyst.
-
Introduce a hydrogen source, such as a mixture of formic acid and triethylamine.
-
Stir the reaction at a controlled temperature (e.g., 25 °C) and monitor its progress by HPLC or TLC.
-
Upon completion, quench the reaction and purify the product by column chromatography to isolate the (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutanoic acid methyl ester.
Mechanistic Rationale: The success of the dynamic kinetic resolution relies on the rapid racemization of the α-keto ester under the reaction conditions, allowing the chiral catalyst to selectively reduce one enantiomer to the desired diastereomeric alcohol. The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity.[5]
| Parameter | Value |
| Diastereomeric Ratio (syn:anti) | >95:5 |
| Enantiomeric Excess (for the desired diastereomer) | >98% |
Step 5: Saponification
The final step is the hydrolysis of the methyl ester to the target carboxylic acid.
Protocol:
-
Dissolve the methyl ester from the previous step in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product.
Conclusion
The synthetic route detailed in this guide provides a reliable and highly stereoselective method for the preparation of this compound from D-phenylalanine. The key to this successful synthesis lies in the strategic application of a stereoretentive Arndt-Eistert homologation and a highly diastereoselective dynamic kinetic resolution. The provided protocols and mechanistic insights offer a solid foundation for researchers in the field of medicinal chemistry and drug development to access this important chiral building block.
References
-
Chemistry LibreTexts. (2023, January 22). Arndt-Eister reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Retrieved from [Link]
-
Huang, Y., & Wang, L. (2013). Progress of synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid. Chemical Industry and Engineering Progress, 32(5), 1085-1090. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Arndt–Eistert reaction. Retrieved from [Link]
-
PubChem. (n.d.). Boc-D-phenylalanine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]
-
Long, B., Ren, L., Jiang, M., Hu, S., Jiang, Q., Li, L., ... & Wu, Z. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with.... Retrieved from [Link]
Sources
Physicochemical properties of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid
An In-Depth Technical Guide to the Physicochemical Properties of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid
Executive Summary
This compound, a chiral non-proteinogenic amino acid derivative, serves as a cornerstone in modern medicinal chemistry and peptide synthesis.[1] Its unique stereochemical configuration is pivotal to its biological activity, making it an indispensable building block for a range of therapeutic agents, most notably protease inhibitors such as bestatin and its analogs.[1] This guide provides an in-depth analysis of the core physicochemical properties of this compound. We delve into its molecular structure, solubility, thermal characteristics, and acidity, supported by detailed, field-proven experimental protocols for their determination. This document is designed to equip researchers, scientists, and drug development professionals with the technical data and methodological insights necessary for the effective application of this versatile intermediate.
Molecular Identity and Structural Elucidation
The functionality and utility of this compound are intrinsically linked to its specific molecular architecture. A comprehensive understanding of its structure is the first step in its rational application.
Chemical Structure and Key Features
The molecule, with a molecular formula of C₁₅H₂₁NO₅ and a molecular weight of 295.34 g/mol , possesses several key functional groups that dictate its chemical behavior.[1]
-
Chiral Centers: The molecule has two stereocenters at the C2 and C3 positions, with the specific (2S,3R) configuration being critical for its intended biological interactions.[1] This precise spatial arrangement is essential when synthesizing stereospecific drugs.
-
Boc Protecting Group: The amine at the C3 position is protected by a tert-butoxycarbonyl (Boc) group. This bulky, acid-labile group prevents unwanted side reactions of the amine during synthesis and can be selectively removed under mild acidic conditions.[1]
-
Hydroxyl Group: The secondary alcohol at the C2 position is a key site for potential modification and interaction, such as oxidation to a ketone.[1]
-
Carboxylic Acid: This functional group provides a site for peptide bond formation and imparts acidic properties to the molecule.
-
Phenyl Group: The benzyl side chain at C3 contributes to the molecule's hydrophobicity and can be involved in π-stacking interactions within biological targets.
Chemical Identifiers Summary
For unambiguous identification and sourcing, the following identifiers are critical.
| Identifier | Value | Source |
| IUPAC Name | (2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | [1] |
| CAS Number | 62023-65-8 | [1][2] |
| Molecular Formula | C₁₅H₂₁NO₅ | [1][3] |
| Molecular Weight | 295.34 g/mol | [1][3][4] |
| InChI Key | BHTRKISIDQZUQX-NEPJUHHUSA-N | [1] |
Core Physicochemical Properties
The physical properties of a compound govern its behavior in both chemical reactions and biological systems, influencing everything from reaction solvent choice to formulation and bioavailability.
Physical State and Appearance
This compound is typically supplied as a white to off-white solid or crystalline powder. Visual inspection for color uniformity and the absence of foreign particulates is the primary, albeit qualitative, assessment of purity.
Solubility Profile
The solubility is a direct consequence of the molecule's structural features. The presence of the large, nonpolar Boc and phenyl groups dominates its character, rendering it insoluble in water.[1][5] However, it exhibits good solubility in various organic solvents, which is advantageous for its use in synthesis.[1][5]
| Solvent | Solubility | Rationale |
| Water | Insoluble | The hydrophobic character of the Boc and phenyl groups outweighs the hydrophilic contributions of the -OH and -COOH groups. |
| Dichloromethane (DCM) | Soluble | A polar aprotic solvent that effectively solvates the entire molecule. |
| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent commonly used in peptide synthesis, capable of disrupting intermolecular hydrogen bonds. |
| Ethanol | Soluble | A polar protic solvent that can hydrogen bond with the solute. |
| Diethyl Ether | Sparingly Soluble | A nonpolar solvent with limited ability to solvate the polar functional groups. |
Thermal Properties: Melting Point
The melting point is a critical indicator of purity. A sharp melting range suggests a high-purity compound, whereas a broad range often indicates the presence of impurities that disrupt the crystalline lattice. For the related (2R,3R) diastereomer, a melting point of 158-164 °C has been reported.[3] The melting point for the (2S,3R) isomer is expected to be in a similar range, and any significant deviation should prompt further purity analysis.
Acidity Constant (pKa)
Experimental Workflows and Protocols
To ensure the reliability and reproducibility of research, standardized protocols for characterization are essential. The following sections provide detailed, step-by-step methodologies grounded in established analytical principles.
Overall Physicochemical Characterization Workflow
A logical and systematic workflow is critical for the efficient and comprehensive characterization of any new batch of the compound. This ensures that foundational properties are confirmed before proceeding to more complex applications.
Caption: Workflow for pKa determination via potentiometric titration.
Handling, Storage, and Stability
Proper handling and storage are paramount to maintaining the integrity of the compound.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. [3]Storage at 0-8 °C is often recommended. [3]* Handling: Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Stability: The compound is generally stable under recommended storage conditions. The Boc group is sensitive to strong acids, and the hydroxyl group can be oxidized by strong oxidizing agents. [1]
Conclusion
This compound is a high-value chemical intermediate whose utility is defined by its precise stereochemistry and functional group arrangement. A thorough understanding and verification of its physicochemical properties—solubility, melting point, pKa, and spectral characteristics—are not merely academic exercises; they are critical, self-validating steps that ensure the success of subsequent synthetic and biological applications. The protocols and data presented in this guide provide a robust framework for researchers to confidently identify, handle, and utilize this compound in the pursuit of novel therapeutic discoveries.
References
- This compound - Benchchem.
- This compound, 97% | Fisher Scientific.
- Boc-(2R,3R-3-amino-2-hydroxy-4-phenylbutyric acid - Chem-Impex.
- Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid - J&K Scientific.
- This compound, 97% - Thermo Fisher Scientific.
- This compound - Sigma-Aldrich.
- Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid | CAS 77171-41-6 | SCBT.
- (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid - LookChem.
Sources
An In-depth Technical Guide to (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid: A Cornerstone for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (2S,3R)-3-(tert-butoxycarbonyl-amino)-2-hydroxy-4-phenylbutyric acid, a chiral non-proteinogenic amino acid derivative. Its unique structural features make it a valuable building block in medicinal chemistry, particularly in the development of protease inhibitors and other therapeutic agents. This document will delve into its chemical properties, synthesis, and applications, offering field-proven insights for its effective utilization in research and drug development.
Core Compound Identification and Properties
(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid is a synthetic amino acid derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis, allowing for controlled, stepwise elongation of peptide chains.
| Identifier | Value | Source |
| CAS Number | 62023-65-8 | [1], [2] |
| Molecular Weight | 295.34 g/mol | [1] |
| Molecular Formula | C₁₅H₂₁NO₅ | [1] |
| IUPAC Name | (2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | [1] |
| Synonyms | N-Boc-(2S,3R)-2-Hydroxy-3-Amino-4-Phenylbutanoic Acid, Boc-(2S,3R)-AHPA | [1] |
| Solubility | Insoluble in water; soluble in organic solvents such as DMF and DCM. | [1] |
| Appearance | White solid |
The Significance of Stereochemistry in Biological Activity
The specific (2S,3R) stereochemistry of this molecule is crucial for its biological activity. This particular arrangement of substituents around the chiral centers is a key feature in the design of potent enzyme inhibitors. For instance, it is a fundamental component in the synthesis of bestatin and its analogs, which are known inhibitors of aminopeptidases.[3] The precise spatial orientation of the hydroxyl, amino, and phenyl groups allows for specific interactions with the active sites of target enzymes, leading to high affinity and selectivity.
Synthesis and Stereochemical Control
The synthesis of this compound with high diastereomeric purity is a critical aspect of its utility. While various synthetic routes exist for related compounds, a common strategy involves the stereoselective elaboration of a chiral precursor, such as L-phenylalanine.
General Synthetic Approach
A representative synthetic pathway often commences with the Boc protection of the starting amino acid, followed by a series of stereocontrolled reactions to introduce the hydroxyl group at the C2 position with the desired (R) configuration.
Caption: Generalized synthetic workflow.
Experimental Protocol: Boc Protection of L-Phenylalanine
This protocol describes the initial and crucial step of protecting the amino group of the starting material, L-phenylalanine.
Materials:
-
L-Phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
tert-Butyl alcohol
-
Water
-
Pentane
-
Potassium hydrogen sulfate (KHSO₄)
Procedure:
-
Dissolve L-phenylalanine (1 mole equivalent) in a solution of sodium hydroxide in water.
-
Add tert-butyl alcohol to the solution.
-
To the well-stirred solution, add di-tert-butyl dicarbonate (1 mole equivalent) dropwise over 1 hour.[4]
-
Allow the reaction to stir overnight at room temperature.
-
Extract the reaction mixture with pentane to remove unreacted di-tert-butyl dicarbonate.[4]
-
Acidify the aqueous layer to a pH of 1-1.5 with a solution of potassium hydrogen sulfate.[4]
-
The product, Boc-L-phenylalanine, will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Applications in Drug Development
The primary application of this compound is as a chiral building block in the synthesis of complex pharmaceutical agents.
Protease Inhibitors
This compound is a key component in the synthesis of bestatin analogues. Bestatin is a natural dipeptide that inhibits various aminopeptidases and has shown potential as an immunomodulatory and anti-cancer agent.[3] The (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl moiety is essential for its inhibitory activity.
Caption: Workflow for synthesizing a bestatin analogue.
Neurological Disorders
Derivatives of this amino acid have been investigated for their potential in treating neurological disorders. Its rigid structure can be used to design molecules that interact with specific receptors or enzymes in the central nervous system.
Key Chemical Transformations
Boc Deprotection
The removal of the Boc protecting group is a critical step to enable further functionalization of the amino group. This is typically achieved under acidic conditions.
Experimental Protocol: Acidic Boc Deprotection
Materials:
-
This compound
-
4M Hydrochloric acid (HCl) in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Suspend or dissolve the Boc-protected amino acid in a minimal amount of a suitable solvent.
-
Add a solution of 4M HCl in 1,4-dioxane.[5]
-
Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction progress by TLC or LC-MS.[5]
-
Upon completion, the deprotected product will often precipitate as the hydrochloride salt.[5]
-
Collect the solid by filtration and wash with diethyl ether to yield the deprotected amino acid hydrochloride.[5]
The mechanism involves the protonation of the carbamate oxygen, followed by the elimination of isobutylene and carbon dioxide to release the free amine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Analytical Characterization
The purity and stereochemical integrity of this compound are paramount for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose.
Chiral HPLC for Diastereomeric Purity
To ensure the correct stereochemistry, a chiral HPLC method is essential. This typically involves the use of a chiral stationary phase (CSP) that can differentiate between the diastereomers.
Representative Chiral HPLC Method:
-
Column: A teicoplanin-based chiral stationary phase, such as Chirobiotic T, is often effective for the separation of N-blocked amino acids.[6][7]
-
Mobile Phase: A polar organic or reversed-phase mobile phase can be employed. For reversed-phase, a mixture of acetonitrile and water with a volatile buffer like ammonium acetate is a good starting point.[6]
-
Detection: UV detection, typically in the range of 210-220 nm, is suitable for this compound.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
The development of a specific method will require optimization of the mobile phase composition and temperature to achieve baseline separation of the (2S,3R) diastereomer from other potential stereoisomers.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the presence of the Boc protecting group make it an ideal starting material for the construction of protease inhibitors and other therapeutics. A thorough understanding of its synthesis, purification, and chemical transformations is essential for its successful application in drug discovery and development. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this important chemical entity in their work.
References
-
Fisher Scientific. This compound, 97%. Available at: [Link]
- Suda, H., Takita, T., Aoyagi, T., & Umezawa, H. (1976). Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B. Journal of Medicinal Chemistry, 19(12), 1384-1388.
- Organic Syntheses. (1981). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses, 60, 63.
- BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
- Lee, J. T., & Beesley, T. E. (2002). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
- Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2004). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues.
Sources
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. This compound, 97% 1 g | Contact Us [thermofisher.com]
- 3. Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Solubility Profile of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid: A Guide to Solvent Selection and Experimental Determination
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3R)-3-(tert-butoxycarbonyl-amino)-2-hydroxy-4-phenylbutyric acid, a critical chiral building block in the synthesis of protease inhibitors such as Atazanavir, presents unique challenges and opportunities in process development due to its solubility characteristics. Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification and crystallization protocols, and ensuring the overall quality and yield of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of the molecule's physicochemical properties, a qualitative overview of its solubility in common organic solvents, and a detailed, field-proven experimental protocol for the quantitative determination of its solubility. By explaining the causality behind solvent interactions and experimental design, this document serves as a practical resource for scientists engaged in chemical synthesis and pharmaceutical development.
Introduction: The Strategic Importance of a Key Intermediate
(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, often abbreviated as Boc-AHPA, is a non-proteinogenic amino acid derivative. Its specific stereochemistry and functional groups make it an indispensable component in the synthesis of complex pharmaceuticals. The bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group enhances stability and improves solubility in organic solvents compared to the free amino acid, facilitating its use in organic synthesis[1]. However, the presence of a free carboxylic acid, a hydroxyl group, and an amide linkage creates a molecule with complex solvation requirements.
A precise understanding of its solubility is not merely academic; it directly impacts:
-
Reaction Efficiency: Ensuring the starting material remains in solution is critical for homogenous reaction kinetics.
-
Purification Strategy: The selection of an appropriate solvent system for crystallization or chromatography is the most critical step for impurity rejection.
-
Process Scalability and Safety: Predictable solubility helps in designing safe and reproducible large-scale manufacturing processes, avoiding issues like uncontrolled precipitation.
This guide will deconstruct the factors governing Boc-AHPA's solubility and provide the necessary tools to quantify this critical parameter.
Physicochemical Properties and Their Influence on Solubility
The solubility of a solute is governed by its intermolecular interactions with the solvent. The structure of Boc-AHPA provides several key features that dictate these interactions.
| Property | Value / Feature | Impact on Solubility |
| Molecular Formula | C₁₅H₂₁NO₅ | - |
| Molecular Weight | 295.34 g/mol [2][3] | Higher molecular weight can decrease solubility, requiring more potent solvent interactions to overcome crystal lattice energy. |
| Key Functional Groups | Carboxylic Acid (-COOH) | Strong hydrogen bond donor and acceptor. Promotes solubility in polar, protic solvents (e.g., alcohols). |
| Hydroxyl (-OH) | Hydrogen bond donor and acceptor. Contributes to solubility in polar solvents. | |
| Amide (-NH-C=O) | Hydrogen bond donor and acceptor. | |
| Boc Group (-O-C(CH₃)₃) | Bulky, nonpolar, lipophilic group. Increases solubility in less polar solvents (e.g., ethers, esters, chlorinated solvents). | |
| Phenyl Group (-C₆H₅) | Large, nonpolar, aromatic group. Enhances solubility in solvents capable of π-π stacking or those with similar aromatic character. | |
| General Character | Amphiphilic | The molecule possesses both significant polar (acid, hydroxyl, amide) and nonpolar (Boc, phenyl) regions, leading to a nuanced solubility profile across a wide range of solvents. |
The molecule's ability to act as both a hydrogen bond donor and acceptor makes it particularly interactive with polar solvents. However, the large nonpolar surface area from the Boc and phenyl groups ensures it is not limited to highly polar media and is generally soluble in a range of organic solvents while being insoluble in water[2][4].
Qualitative Solubility Profile of Boc-AHPA
While precise, temperature-dependent quantitative data is not widely published, a qualitative understanding can be derived from common laboratory procedures described in synthetic and patent literature. The following table synthesizes this information to provide a practical guide for initial solvent screening.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Causality |
| Polar Protic | Methanol, Ethanol | High | The solvent's ability to hydrogen bond with the -COOH, -OH, and -NH groups of Boc-AHPA makes these excellent solvating agents. |
| Polar Aprotic | DMF, NMP, DMSO, Acetone | High to Moderate | These solvents are strong hydrogen bond acceptors and have high dielectric constants, allowing them to effectively solvate the polar regions of the molecule. DMF and NMP are noted for their excellent solvating power for protected amino acids[]. |
| Esters | Ethyl Acetate (EtOAc) | Moderate to High | Ethyl acetate is a moderately polar solvent and a hydrogen bond acceptor. Its frequent use as an extraction solvent for Boc-protected amino acids confirms good solubility[2]. |
| Chlorinated | Dichloromethane (DCM) | Moderate | DCM can interact with the lipophilic portions of the molecule and has some capacity to interact with polar groups. It is a common solvent for reactions involving protected amino acids[1]. |
| Ethers | Diethyl Ether, MTBE, CPME | Low to Sparingly Soluble | These solvents are less polar and primarily interact with the nonpolar regions. Their inability to effectively solvate the polar -COOH and -OH groups leads to lower solubility. They are often used as anti-solvents or for slurrying to induce crystallization[4]. |
| Hydrocarbons | Hexane, Heptane | Insoluble | As nonpolar solvents, they cannot overcome the strong intermolecular hydrogen bonding of the solute's crystal lattice. They are excellent anti-solvents for precipitating the product. |
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
To move beyond qualitative estimates, direct experimental measurement is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It is a robust and self-validating protocol.
Workflow for Solubility Determination
Below is a diagram outlining the logical flow of the experimental protocol.
Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.
Step-by-Step Methodology
A. Materials and Equipment
-
This compound (ensure high purity, >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Scintillation vials or flasks with sealed caps
-
Constant temperature shaker/incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector (or other validated analytical instrument) or a gravimetric analysis setup.
B. Protocol
-
Preparation: Add an excess amount of the solid Boc-AHPA to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. Add a precisely known volume of the chosen solvent.
-
Equilibration: Seal the vials and place them in a shaker incubator set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typical. Causality Note: Agitation ensures the entire solvent volume is continuously exposed to the solid, while a long duration is necessary to reach true thermodynamic equilibrium, as dissolution can be slow.
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the solution into a pre-weighed vial (for gravimetric analysis) or a volumetric flask (for HPLC analysis). Trustworthiness Note: Filtering is critical to prevent any undissolved micro-particles from entering the sample, which would artificially inflate the measured solubility.
-
Quantification (HPLC Method):
-
Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
-
Quantification (Gravimetric Method):
-
Record the mass of the vial containing the filtered sample.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to not degrade the compound.
-
Once all solvent is removed and the vial has returned to room temperature, record the final mass. The difference in mass corresponds to the dissolved solid.
-
Calculate the solubility by dividing the mass of the dissolved solid by the initial volume of the solvent sampled.
-
Application: Using Solubility Data for Recrystallization
The primary application of solubility data is in designing robust crystallization processes for purification. The ideal recrystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at a lower temperature.
Logical Framework for Solvent Selection
Caption: Decision process for selecting a recrystallization solvent.
Example Scenario: From our experimental data, we find Boc-AHPA has a solubility of 200 mg/mL in boiling ethyl acetate but only 10 mg/mL in ethyl acetate at 0 °C. This large differential makes it an excellent candidate. Conversely, if solubility in DCM is 150 mg/mL at boiling and 100 mg/mL at 0 °C, the potential yield from cooling crystallization would be very low, making it a poor choice.
Conclusion
References
-
Fisher Scientific. (n.d.). This compound, 97%. Retrieved from Fishersci.ca. [Link]
-
Subirós-Funosas, A., & Albericio, F. (2013). Protection Reactions. In Peptide Synthesis and Applications (pp. 1-36). Wiley-VCH. [Link]
-
Law, P. R., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In ADMET for Medicinal Chemists. InTech. [Link]
-
Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
Sources
The Crucial Role of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid as a Bestatin Precursor: A Technical Guide
This guide provides an in-depth technical exploration of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, a chiral non-proteinogenic amino acid derivative, and its pivotal role as a precursor in the synthesis of bestatin and its analogues. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into the synthesis, stereochemical importance, and application of this critical building block.
Introduction: The Significance of a Chiral Precursor
This compound, commonly referred to as Boc-AHPA, is a cornerstone in the synthesis of a class of potent enzyme inhibitors, most notably bestatin.[1] Bestatin, with its chemical structure N-((2S, 3R)-3-amino-2-hydroxy-4-phenyl butanyl) L-leucine, is a powerful inhibitor of aminopeptidases, including aminopeptidase-B and leukotriene A4 hydrolase.[2][3][4] Its therapeutic potential has been explored in the treatment of acute myelocytic leukemia and as an immunomodulator.[2][3][5] The biological activity of bestatin is intrinsically linked to its precise stereochemistry, making the stereoselective synthesis of its precursors, such as Boc-AHPA, a critical area of study.[1][6] This guide will delve into the chemical properties of Boc-AHPA, detail its synthesis, and elucidate its conversion to bestatin, emphasizing the profound impact of its stereochemical configuration on the final bioactivity.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of Boc-AHPA is fundamental to its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₁NO₅ | [1] |
| Molecular Weight | 295.34 g/mol | [1] |
| CAS Number | 62023-65-8 | [1] |
| Appearance | White powder | [7] |
| Solubility | Insoluble in water; soluble in organic solvents like DMF and DCM. | [1] |
| Purity (Typical) | ≥97% (HPLC) | [1] |
| Storage | Stable under ambient conditions, but sensitive to strong oxidizing agents. | [1] |
The tert-butoxycarbonyl (Boc) protecting group on the amino moiety is a key feature, allowing for controlled reactions during peptide synthesis. This group can be selectively removed under acidic conditions to reveal the free amino group for subsequent coupling reactions.[1]
The Stereochemical Imperative: Why (2S,3R) is Critical
The specific (2S,3R) configuration of Boc-AHPA is not arbitrary; it is the absolute prerequisite for the potent inhibitory activity of bestatin.[1][6] The spatial arrangement of the amino and hydroxyl groups is crucial for the molecule's ability to bind to the active site of target aminopeptidases.[8][9][10][11][12] Studies on bestatin analogues have consistently shown that stereoisomers with configurations other than (2S,3R) exhibit significantly reduced or no biological activity.[6][13] This highlights the lock-and-key nature of the enzyme-inhibitor interaction, where the precise three-dimensional structure of the inhibitor is paramount.[11]
Synthetic Pathways to this compound
The synthesis of Boc-AHPA with the correct stereochemistry is a significant challenge that has been addressed through various stereoselective methods. The primary goal is to control the formation of the two chiral centers at the C2 and C3 positions.
General Synthetic Strategy
A common approach involves the stereoselective introduction of the amino and hydroxyl groups onto a phenylbutanoic acid backbone. This often necessitates the use of chiral auxiliaries or asymmetric catalysis to achieve the desired diastereoselectivity.
Caption: General workflow for the synthesis of Boc-AHPA.
Detailed Experimental Protocol: A Diastereoselective Approach
The following protocol outlines a representative diastereoselective synthesis, adapted from established methodologies.[14] This method relies on a nitroaldol (Henry) reaction to set the stereocenters.
Step 1: Nitroaldol Reaction
-
To a solution of Boc-D-phenylalaninal in diethyl ether/hexane at -78 °C, add a solution of nitromethane and sodium hydride in the presence of 15-crown-5.
-
Stir the reaction mixture at low temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Causality: The use of a chiral starting material (Boc-D-phenylalaninal) and specific reaction conditions promotes the diastereoselective addition of the nitromethane, favoring the formation of the desired (2S,3R) and (2R,3R) isomers. The bulky Boc group and the specific coordination with the crown ether influence the facial selectivity of the reaction.
Step 2: N,O-Protection and Separation
-
Dissolve the crude nitroalkanol in 2,2-dimethoxypropane and add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
-
Stir the mixture at room temperature to form the corresponding trans-oxazolidine.
-
Separate the desired trans-oxazolidine diastereomer by column chromatography.
Causality: The formation of the rigid oxazolidine ring allows for the efficient separation of the diastereomers. The trans-configuration is typically more stable and can be isolated with high purity.
Step 3: Nef Reaction and Deprotection
-
Subject the purified trans-oxazolidine to a Nef reaction (e.g., using sodium methoxide followed by ozonolysis or treatment with a strong acid) to convert the nitro group to a carbonyl group.
-
Hydrolyze the resulting ester and remove the oxazolidine protecting group under acidic conditions to yield (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid.
-
Protect the amino group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to obtain the final product, this compound.
Causality: The Nef reaction is a classic method for converting a nitroalkane to a carbonyl compound. The subsequent deprotection and Boc protection steps are standard procedures in peptide chemistry, designed to be high-yielding and to preserve the stereochemical integrity of the molecule.
From Precursor to Potent Inhibitor: The Synthesis of Bestatin
With the stereochemically pure Boc-AHPA in hand, the final step is the coupling with an L-leucine derivative to form bestatin.
Caption: Synthetic pathway from Boc-AHPA to Bestatin.
Experimental Protocol: Peptide Coupling and Deprotection
Step 1: Peptide Coupling
-
Dissolve this compound and L-leucine methyl ester hydrochloride in a suitable solvent (e.g., DMF).
-
Add a coupling agent such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Filter off the dicyclohexylurea byproduct and purify the protected dipeptide by chromatography.
Causality: The DCC/HOBt coupling system is a widely used and efficient method for forming peptide bonds while minimizing racemization. HOBt acts as a scavenger for reactive intermediates, improving the yield and purity of the product.
Step 2: Deprotection
-
Treat the protected dipeptide with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc protecting group.
-
Subsequently, hydrolyze the methyl ester under basic conditions (e.g., using lithium hydroxide in a THF/water mixture) to yield bestatin.
-
Purify the final product by recrystallization or chromatography.
Causality: The acidic conditions for Boc deprotection and basic conditions for ester hydrolysis are orthogonal, allowing for the sequential removal of the protecting groups without affecting the peptide bond or the stereochemistry of the molecule.
Biological Significance and Mechanism of Action of Bestatin
Bestatin exerts its biological effects primarily through the inhibition of various aminopeptidases.[3][15] These enzymes play crucial roles in the degradation of peptides and are involved in numerous physiological processes. By inhibiting these enzymes, bestatin can modulate the levels of bioactive peptides, leading to a range of pharmacological effects.
-
Immunomodulation: Bestatin can stimulate the immune system by enhancing the activity of lymphocytes and monocytes.[3][16]
-
Anti-tumor Activity: It has shown efficacy in inhibiting the proliferation of certain cancer cell lines and can enhance the anti-tumor effects of other chemotherapeutic agents.[2][16][17]
-
Enkephalin Protection: By inhibiting enkephalinase, bestatin can protect enkephalins from degradation, potentially leading to analgesic effects.[1][3]
The mechanism of inhibition involves the interaction of the key functional groups of bestatin with the active site of the aminopeptidase. The (2S,3R) stereochemistry is critical for this interaction, ensuring a high-affinity binding that blocks the enzyme's catalytic activity.
Conclusion
This compound is a vital chiral building block in medicinal chemistry, serving as an indispensable precursor for the synthesis of the potent aminopeptidase inhibitor, bestatin. The stereochemical integrity of this molecule is paramount, directly dictating the biological activity of the final therapeutic agent. The synthetic strategies developed to produce enantiomerically pure Boc-AHPA are a testament to the advancements in asymmetric synthesis. A thorough understanding of the properties, synthesis, and stereochemical importance of this precursor is essential for researchers and professionals dedicated to the development of novel and effective enzyme inhibitors for a range of therapeutic applications.
References
-
Nishizawa, R., Saino, T., Takita, T., Suda, H., Aoyagi, T., & Umezawa, H. (1977). Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B. Journal of Medicinal Chemistry, 20(4), 510–515. [Link]
-
Mathé, G. (1991). Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function. Biomedicine & Pharmacotherapy, 45(2-3), 49–54. [Link]
-
Scientific applications for Bestatin. (n.d.). Retrieved January 18, 2026, from [Link]
-
Scornik, O. A., & Botbol, V. (2001). Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function. Current Drug Metabolism, 2(1), 67–83. [Link]
-
Kim, J. H., Lee, J. Y., & Oh, C. H. (2018). A practical diastereoselective synthesis of (-)-bestatin. Journal of Peptide Science, 24(3), e3067. [Link]
-
Nishizawa, R., Saino, T., Takita, T., Suda, H., Aoyagi, T., & Umezawa, H. (1977). Synthesis and structure-activity relations of bestatin analogs, inhibitors of aminopeptidase B. Journal of Medicinal Chemistry, 20(4), 510-515. [Link]
-
Nishizawa, R., Saino, T., Takita, T., Suda, H., Aoyagi, T., & Umezawa, H. (1977). Synthesis and structure-activity relations of bestatin analogs, inhibitors of aminopeptidase B. Journal of Medicinal Chemistry, 20(4), 510-515. [Link]
-
Kumar, B., Aga, M. A., Rouf, A., Shah, B. A., & Taneja, S. C. (2014). Common precursor strategy for the synthesis of bestatin, amprenavir intermediate and syn-4-hydroxy-5-phenyl-γ-lactam. RSC Advances, 4(33), 17206–17209. [Link]
-
Stereoselective Synthesis of Novel Bestatin Analogs. (2015). ResearchGate. [Link]
-
McGowan, S., Buckner, F. S., & Van Voorhis, W. C. (2011). Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. ACS Medicinal Chemistry Letters, 2(5), 365–370. [Link]
-
Kumar, B., Aga, M. A., Rouf, A., Shah, B. A., & Taneja, S. C. (2014). Common Precursor Strategy for the Synthesis of Bestatin, Amprenavir intermediate and Syn-4-hydroxy-5-phenyl-γ-lactam. RSC Advances, 4(33), 17206-17209. [Link]
-
Nishizawa, R., Saino, T., Suzuki, M., Fujii, T., Shirai, T., Aoyagi, T., & Umezawa, H. (1983). A facile synthesis of bestatin. The Journal of Antibiotics, 36(6), 695–699. [Link]
-
Chen, L., Teng, Y., & Xu, W. (2011). Progress in the development of bestatin analogues as aminopeptidases inhibitors. Current Medicinal Chemistry, 18(7), 964–976. [Link]
- Umezawa, H., Aoyagi, T., Suda, H., Hamada, M., & Takeuchi, T. (1980). U.S. Patent No. 4,189,604. Washington, DC: U.S.
-
Stereochemistry and biological activity of drugs. (n.d.). Retrieved January 18, 2026, from [Link]
-
Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid. (n.d.). J&K Scientific. Retrieved January 18, 2026, from [Link]
-
McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70–73. [Link]
-
Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Anatomy & Physiology: Current Research, 1(1), 1-4. [Link]
-
BindingDB PrimarySearch_ki. (n.d.). Retrieved January 18, 2026, from [Link]
-
Chirospecific synthesis of the (2S,3R)- and (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids from sugar: Application to (-)-bestatin. (1995). ResearchGate. [Link]
-
What is the application of stereochemistry in drug design? (2025). Patsnap Synapse. [Link]
-
How Do Stereoisomers Affect Drug Activity? (2025). YouTube. [Link]
-
Yasuno, Y., Yamaguchi, S., Karita, Y., Sakai, K., Okamura, H., Nakayama, A., & Shinada, T. (2018). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Kyushu University. [Link]
-
Contente, M. L., & Paradisi, F. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. ACS Catalysis, 12(18), 11373–11379. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A facile synthesis of bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. leapchem.com [leapchem.com]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedgrid.com [biomedgrid.com]
- 11. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A practical diastereoselective synthesis of (-)-bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Progress in the development of bestatin analogues as aminopeptidases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. astralscientific.com.au [astralscientific.com.au]
- 17. Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
The (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid Scaffold: A Cornerstone in Aspartyl Protease Inhibition
An In-Depth Technical Guide on the Mechanism of Action of Its Derivatives as Potent Enzyme Inhibitors
Abstract
The (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid moiety, and its deprotected active form, represents a privileged scaffold in modern medicinal chemistry. Its inherent stereochemistry and functionality make it an exceptional transition-state isostere for the inhibition of aspartyl proteases, a class of enzymes pivotal in the pathophysiology of viral infections and neurodegenerative diseases. This guide provides an in-depth analysis of the mechanism of action of derivatives built upon this core, with a specific focus on their roles as inhibitors of Human Immunodeficiency Virus (HIV-1) protease and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). We will dissect the molecular interactions governing their inhibitory potency, explore the structure-activity relationships that guide drug design, and provide detailed protocols for the key assays used to validate their efficacy.
Introduction: The Significance of a Chiral Building Block
This compound is a non-proteinogenic amino acid derivative that serves as a critical building block in the synthesis of peptidomimetic drugs.[1] The tert-butoxycarbonyl (Boc) protecting group enhances its utility in solid-phase peptide synthesis, allowing for its controlled incorporation into larger molecules.[2][3] However, the therapeutic activity stems from the core structure once the Boc group is removed: (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid, a structure analogous to allophenylnorstatine.[4][5]
The defining features of this scaffold are:
-
A Secondary Hydroxyl Group: This is the key functional group that mimics the tetrahedral transition state of peptide bond hydrolysis catalyzed by aspartyl proteases.
-
An Amino Group: This group, along with the adjacent phenylmethyl side chain, allows for interactions with the enzyme's specificity-determining subsites.
-
Specific Stereochemistry (2S,3R): This precise three-dimensional arrangement is critical for correctly orienting the hydroxyl group and side chains within the enzyme's active site to achieve potent inhibition.[1][6]
This unique combination of features has positioned its derivatives as powerful inhibitors of two major therapeutic targets: HIV-1 protease, essential for viral maturation, and BACE1, the rate-limiting enzyme in the production of amyloid-β peptides in Alzheimer's disease.[7][8]
Core Mechanism of Action: Transition-State Mimicry in Aspartyl Proteases
Aspartyl proteases, including HIV-1 protease and BACE1, are homodimeric enzymes (in the case of HIV-1) or contain a bilobed catalytic domain (BACE1), each contributing a catalytic aspartic acid residue (Asp25/Asp25' in HIV-1, Asp32/Asp221 in BACE1).[9] These residues activate a water molecule to hydrolyze peptide bonds in their substrates.
Derivatives of the (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid scaffold function as transition-state isosteres . The secondary hydroxyl group of the inhibitor is designed to sit directly between the two catalytic aspartate residues. It acts as a non-cleavable mimic of the fleeting tetrahedral intermediate formed during peptide bond hydrolysis. This stable interaction effectively "locks" the enzyme in a non-productive conformation, competitively inhibiting its function.[5]
Inhibition of HIV-1 Protease
HIV-1 protease is a C2-symmetric homodimer that processes viral Gag and Gag-Pol polyproteins, a step essential for producing mature, infectious virions.[6] Inhibitors containing the allophenylnorstatine-like core are designed to fit within this symmetric active site.
-
Binding Mode: The central hydroxyl group forms critical hydrogen bonds with the catalytic dyad (Asp25 and Asp25'). The benzyl group (from the phenylbutyric acid core) typically occupies the S1 or S1' hydrophobic pocket of the enzyme, mimicking the phenylalanine residue of the natural substrate. Other parts of the inhibitor molecule are designed to occupy the S2, S3, S2', and S3' pockets, contributing to both potency and specificity.[5][10]
-
Structure-Activity Relationship (SAR): Systematic evaluation has shown that modifications at the P2 and P2' positions significantly impact antiviral activity. For instance, incorporating a 3-hydroxy-2-methylbenzoyl group at P2 and a 2-methylbenzylcarboxamide at P2' can lead to potent antiviral activity and favorable pharmacokinetic profiles.[1][2] The choice of these flanking groups is crucial for establishing additional hydrogen bonds and hydrophobic interactions with the enzyme backbone, particularly within the "flap" regions (residues ~45-55) that close over the active site upon inhibitor binding.[10]
Inhibition of BACE1 (β-Secretase)
BACE1 is a monomeric, membrane-anchored aspartyl protease that cleaves the amyloid precursor protein (APP), initiating the production of amyloid-β (Aβ).[9] Reducing BACE1 activity is a primary therapeutic strategy for Alzheimer's disease.
-
Binding Mode: Similar to HIV protease, the hydroxyethylamine core of the inhibitor places its hydroxyl group in proximity to the catalytic dyad (Asp32 and Asp221).[11] The phenylmethyl side chain often occupies the hydrophobic S1 subsite. The P1' position is critical, with various substituents being explored to interact with the S1' pocket.[3] The flap region of BACE1 (residues 67-77) also closes over the active site, and interactions between the inhibitor and flap residues, such as Tyr71, are crucial for high-affinity binding.[12]
-
Structure-Activity Relationship (SAR): SAR studies on hydroxyethylamine-based BACE1 inhibitors reveal that the structure of the P1' site has a pronounced effect on activity. For example, introducing a carboxymethyl group at the para-position of a P1' benzene ring can create a favorable interaction with Lys285 in the S1' pocket, enhancing potency.[3] Furthermore, optimizing P2' substituents can improve properties like cell permeability, which is essential for a drug targeting the central nervous system.[13]
Quantitative Analysis of Inhibitory Potency
The efficacy of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of inhibitor required to reduce enzyme activity by 50%, while the Ki is a more fundamental measure of the binding affinity between the inhibitor and the enzyme. These values are critical for comparing the potency of different compounds and guiding lead optimization.
| Compound Class/Example | Target Enzyme | Potency (IC50 / Ki) | Key Structural Features | Reference |
| JE-2147 (SM-319777) | HIV-1 Protease | Ki < 1 nM | Allophenylnorstatine core, 3-hydroxy-2-methylbenzoyl (P2), Dmt (P1'), 2-methylbenzylcarboxamide (P2') | [1][2] |
| VLE776 | HIV-1 Protease | Potent (low nM range) | Allophenylnorstatine core, Phe (P3), Val (P2/P2') | [5] |
| Phenylthionorstatine Derivatives | BACE1 | IC50 = 5.6 nM (for KMI-574) | (2R,3R)-3-amino-2-hydroxy-4-(phenylthio)butyric acid at P1 | [8][14] |
| Hydroxyethylamine Derivative (40g) | BACE1 | IC50 < 1 µM | HEA isostere, carboxymethyl group on P1' benzene ring | [3] |
| LY2886721 | BACE1 | IC50 = 20.3 nM | Oral BACE inhibitor | [15] |
Experimental Protocols for Mechanistic Validation
Validating the mechanism and potency of these inhibitors requires a suite of robust biochemical and cell-based assays. The following protocols represent standard methodologies in the field.
Workflow for Enzyme Inhibition Assays
Protocol 1: BACE1 FRET-Based Inhibition Assay
This assay measures the cleavage of a synthetic peptide substrate containing a fluorescent donor and a quenching acceptor. Cleavage by BACE1 separates the pair, leading to an increase in fluorescence.[16][17]
-
Reagent Preparation:
-
Prepare a 3X solution of recombinant human BACE1 enzyme in BACE1 Assay Buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
Prepare a 3X solution of BACE1 FRET substrate (e.g., a peptide with rhodamine donor and a quencher) in Assay Buffer. Protect from light.
-
Prepare serial dilutions of the test inhibitor in Assay Buffer to create 3X concentration stocks.
-
-
Assay Execution (384-well format):
-
To each well, add 10 µL of the 3X test compound solution (or Assay Buffer for control wells).
-
Add 10 µL of the 3X BACE1 Substrate solution. Mix gently.
-
Initiate the reaction by adding 10 µL of the 3X BACE1 Enzyme solution.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence signal in a kinetic mode for 60-90 minutes at room temperature (e.g., Ex/Em = 545/585 nm).[16]
-
Alternatively, for an endpoint assay, incubate for 60 minutes, then add 10 µL of BACE1 Stop Buffer and read the final fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of the kinetic read).
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: HIV-1 Protease Activity Assay
This fluorometric assay is conceptually similar to the BACE1 assay, using a specific substrate for HIV-1 protease.[6][18]
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor.
-
Prepare reaction wells by adjusting the volume to 98 µL with HIV-1 Protease Assay Buffer. Add 2-20 µL of the test inhibitor.
-
Prepare a positive control with 2-10 µL of HIV-1 Protease enzyme stock.
-
Prepare a reagent background control with 98 µL of Assay Buffer.
-
-
Assay Execution:
-
Initiate the reactions by adding 2 µL of HIV-1 Protease Substrate to the sample, positive control, and reagent background control wells.
-
-
Measurement:
-
Immediately measure fluorescence in a kinetic mode for 1-3 hours at 37°C (e.g., Ex/Em = 330/450 nm).[6]
-
-
Data Analysis:
-
Choose two time points (T1 and T2) within the linear range of the reaction.
-
Calculate the change in fluorescence (ΔRFU = RFU2 - RFU1).
-
Calculate the percent inhibition and determine the IC50 as described for the BACE1 assay.
-
Protocol 3: Cell-Based Assay for Aβ Reduction (BACE1 Inhibition)
This assay validates the inhibitor's activity in a cellular context, measuring the reduction of Aβ peptides secreted from cells overexpressing APP.[15][19]
-
Cell Culture and Treatment:
-
Culture cells engineered to overexpress APP (e.g., HEK293-APP or SH-SY5Y-APP) to ~80% confluency.
-
Prepare serial dilutions of the test inhibitor in cell culture media. The final DMSO concentration should be ≤ 0.1%.
-
Replace the cell media with the media containing the inhibitor or vehicle (DMSO) control.
-
Incubate the cells for 24-48 hours.
-
-
Sample Collection and Analysis:
-
Collect the conditioned media from each well.
-
Centrifuge the media to remove cell debris.
-
Quantify the levels of secreted Aβ40 and Aβ42 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Aβ levels to total protein concentration from the corresponding cell lysate if necessary.
-
Calculate the percent reduction in Aβ40 and Aβ42 for each inhibitor concentration relative to the vehicle control.
-
Plot the percent reduction versus log[Inhibitor] to determine the cellular IC50 value.
-
Conclusion and Future Perspectives
Derivatives of this compound have proven to be a remarkably successful class of aspartyl protease inhibitors. Their mechanism of action, rooted in the precise mimicry of the enzymatic transition state, provides a potent and durable means of inhibiting key pathological enzymes. The hydroxyl group's interaction with the catalytic aspartates is the cornerstone of their activity, while the surrounding scaffold allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein form the basis for the continued discovery and characterization of new agents built upon this privileged core. Future research will undoubtedly focus on refining these structures to overcome challenges such as drug resistance in HIV and improving brain penetrance and selectivity for BACE1, ensuring that this versatile chemical scaffold remains at the forefront of drug development for years to come.
References
-
Mimoto, T., et al. (1999). Structure-activity relationship of small-sized HIV protease inhibitors containing allophenylnorstatine. Journal of Medicinal Chemistry, 42(10), 1789-802. [Link]
-
Abdel-Rahman, H. M., et al. (2011). ALLOPHENYLNORSTATINE-CONTAINING HIV-1 PROTEASE INHIBITORS: DESIGN, SYNTHESIS AND STRUCTURE- ACTIVITY RELATIONSHIPS FOR SELECTED P2 LIGANDS. Assiut University Bulletin for Pharmaceutical Sciences. [Link]
-
Velazquez-Campoy, A., et al. (2001). Structure-activity Studies of FIV and HIV Protease Inhibitors Containing Allophenylnorstatine. Current Medicinal Chemistry, 8(8), 907-22. [Link]
-
Kiso, Y., et al. (2008). Structure-activity relationships of novel HIV-1 protease inhibitors containing the 3-amino-2-chlorobenzoyl-allophenylnorstatine structure. Bioorganic & Medicinal Chemistry, 16(3), 1299-308. [Link]
-
Mimoto, T., et al. (2000). Structure-activity and structure-metabolism relationships of HIV protease inhibitors containing the 3-hydroxy-2-methylbenzoyl-allophenylnorstatine structure. Bioorganic & Medicinal Chemistry, 8(7), 1643-55. [Link]
-
Kimura, T., et al. (2021). Structure-activity relationship study of hydroxyethylamine isostere and P1' site structure of peptide mimetic BACE1 inhibitors. Bioorganic & Medicinal Chemistry, 50, 116459. [Link]
-
Ashton, K. S., et al. (2010). Design and synthesis of hydroxyethylamine (HEA) BACE-1 inhibitors: structure-activity relationship of the aryl region. Bioorganic & Medicinal Chemistry Letters, 20(20), 5993-7. [Link]
-
Ashton, K. S., et al. (2010). Improving the permeability of the hydroxyethylamine BACE-1 inhibitors: structure-activity relationship of P2' substituents. Bioorganic & Medicinal Chemistry Letters, 20(16), 4789-94. [Link]
-
BPS Bioscience. (2019). BACE1 FRET Assay Kit. BPS Bioscience. [Link]
-
AdooQ BioScience. (2026). LY2886721: Precision BACE Inhibition for Amyloid Beta Reduction in Alzheimer's Research. AdooQ BioScience. [Link]
-
Creative BioMart. (n.d.). HIV-1 Protease Fluorometric Activity Assay Kit. Creative BioMart. [Link]
-
Kiso, Y., et al. (2005). Design and synthesis of BACE1 inhibitors containing a novel norstatine derivative (2R,3R)-3-amino-2-hydroxy-4-(phenylthio)butyric acid. Bioorganic & Medicinal Chemistry Letters, 15(1), 221-5. [Link]
-
Kimura, T., et al. (2016). BACE1 inhibitory activity, compounds 1-2 and 12-17. ResearchGate. [Link]
-
Zhu, Z., et al. (2019). Structure-Based Survey of the Binding Modes of BACE1 Inhibitors. ACS Chemical Neuroscience, 10(2), 659-674. [Link]
-
Di Micco, S., et al. (2021). Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors. Molecules, 26(11), 3388. [Link]
-
Jha, N. K., et al. (2021). BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. Current Neuropharmacology, 19(6), 806-828. [Link]
-
Nova Southeastern University. (2020). Binding of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor Aminoquinoline (68K) for Possible Treatment of Alzheimer's Disease. NSUWorks. [Link]
Sources
- 1. Structure-activity relationship of small-sized HIV protease inhibitors containing allophenylnorstatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity and structure-metabolism relationships of HIV protease inhibitors containing the 3-hydroxy-2-methylbenzoyl-allophenylnorstatine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of hydroxyethylamine isostere and P1' site structure of peptide mimetic BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity studies of FIV and HIV protease inhibitors containing allophenylnorstatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
- 7. Structure-activity relationships of novel HIV-1 protease inhibitors containing the 3-amino-2-chlorobenzoyl-allophenylnorstatine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of BACE1 inhibitors containing a novel norstatine derivative (2R,3R)-3-amino-2-hydroxy-4-(phenylthio)butyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure-Based Survey of the Binding Modes of BACE1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nsuworks.nova.edu [nsuworks.nova.edu]
- 13. Improving the permeability of the hydroxyethylamine BACE-1 inhibitors: structure-activity relationship of P2' substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. knk437.com [knk437.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Guide to (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid: A Cornerstone Building Block for Modern Protease Inhibitors
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of modern drug discovery, particularly in the development of antiviral agents, the role of specific, stereochemically pure building blocks is paramount. This guide provides an in-depth technical exploration of (2S,3R)-3-(tert-butoxycarbonyl-amino)-2-hydroxy-4-phenylbutyric acid (Boc-AHPA), a non-proteinogenic amino acid derivative that has become indispensable in the synthesis of potent protease inhibitors. We will dissect its structural significance, delve into robust stereoselective synthetic methodologies, and illuminate its application in the construction of market-leading pharmaceuticals. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this critical synthon in their own discovery pipelines.
The Strategic Importance of α-Hydroxy-β-Amino Acids in Protease Inhibition
Proteases are enzymes that catalyze the hydrolysis of peptide bonds, a process fundamental to the life cycle of many pathogens, including the Human Immunodeficiency Virus (HIV). HIV protease, an aspartic protease, is essential for cleaving viral polyproteins into mature, functional proteins required for viral replication and assembly.[1][2] Inhibiting this enzyme effectively halts the viral life cycle.
The catalytic mechanism of aspartic proteases involves the nucleophilic attack of a water molecule on the carbonyl carbon of a peptide bond, proceeding through a high-energy tetrahedral transition state. The core principle behind many successful protease inhibitors is the concept of a transition-state isostere —a stable molecular fragment that mimics this transient tetrahedral intermediate. The hydroxyethylamine isostere, found within the backbone of molecules derived from Boc-AHPA, is a masterful example of this principle.[3][4] The hydroxyl group of the isostere is positioned to form critical hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') in the enzyme's active site, leading to potent, tight-binding inhibition.[4][5]
The specific (2S,3R) stereochemistry of Boc-AHPA is not arbitrary; it is a direct result of meticulous structure-based drug design to ensure optimal geometric fit and interaction within the protease's active site, maximizing inhibitory potency.[3][6]
Physicochemical Profile and Handling
(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid is a chiral, non-proteinogenic amino acid derivative.[6] Its utility in multi-step synthesis is greatly enhanced by the tert-butoxycarbonyl (Boc) protecting group . The Boc group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of conditions (including basic and nucleophilic environments) while being readily and cleanly removable under mild acidic conditions, typically with trifluoroacetic acid (TFA).[7][][9][10] This differential stability allows for the selective deprotection of the amine for subsequent coupling reactions without disturbing other sensitive functionalities in the molecule.
| Property | Value |
| IUPAC Name | (2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid[6] |
| Molecular Formula | C₁₅H₂₁NO₅[6] |
| Molecular Weight | 295.34 g/mol [6] |
| CAS Number | 62023-65-8[6] |
| Appearance | White to off-white powder |
| Solubility | Insoluble in water; soluble in organic solvents like DMF, DCM, and methanol.[6][11] |
| Storage | Stable under ambient conditions. Store in a cool, dry place.[6] |
Stereoselective Synthesis: Crafting the Chiral Core
The biological efficacy of protease inhibitors derived from this building block is critically dependent on its absolute stereochemistry. Therefore, synthetic routes must be highly stereoselective. Several powerful strategies have been developed to achieve this.
Key Synthetic Strategies
-
Sharpless Asymmetric Aminohydroxylation (ASAH): This is one of the most direct and elegant methods for synthesizing α-hydroxy-β-amino acids.[12] The ASAH reaction installs both the hydroxyl and amino functionalities across a carbon-carbon double bond of an α,β-unsaturated ester in a single, highly stereocontrolled step, using a chiral ligand-osmium catalyst system.[13] This method provides predictable and high enantiomeric purity.
-
Asymmetric Hydrogenation: This approach often starts with an α-chloro-β-ketoester.[14] Asymmetric hydrogenation of the ketone using a chiral catalyst, such as a Ruthenium-BINAP complex, establishes the (3R)-hydroxy stereocenter. Subsequent chemical steps convert the chloro group to the (3S)-amino group, ultimately yielding the desired product.[14]
-
Enzymatic Resolution: Biocatalysis offers a green and highly selective alternative. Lipases, for instance, can be used to selectively resolve a racemic mixture of β-amino acid derivatives, affording one enantiomer in high purity.[15]
-
Chiral Auxiliary-Mediated Aldol Reactions: Methods using chiral auxiliaries, such as pseudoephenamine glycinamide, allow for the diastereoselective aldol addition to aldehydes.[12][16] The auxiliary guides the stereochemical outcome of the reaction, and its subsequent removal reveals the desired β-hydroxy-α-amino acid core.
Caption: General workflow for the synthesis of Boc-AHPA via ASAH.
Protocol: Asymmetric Aminohydroxylation of Ethyl Cinnamate
This protocol is a representative example and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), combine tert-butanol and water (1:1 ratio).
-
Reagent Addition: To the solvent mixture, add potassium osmate (K₂OsO₂(OH)₄, catalytic amount), the chiral ligand (e.g., (DHQ)₂-PHAL), and the nitrogen source (e.g., N-bromo-tert-butylcarbamate).
-
Substrate Addition: Add ethyl cinnamate to the stirred mixture at room temperature.
-
Reaction Monitoring: Stir the reaction vigorously. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quench and Workup: Upon completion, quench the reaction by adding sodium sulfite. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
-
Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
Stereochemical Verification: The enantiomeric and diastereomeric purity of the final product, this compound, must be confirmed using chiral HPLC or NMR spectroscopy with a chiral solvating agent.
Application in the Synthesis of HIV Protease Inhibitors
The true value of Boc-AHPA is realized in its role as a key intermediate for potent drugs. Its structure is embedded within the core of several FDA-approved HIV protease inhibitors.
Case Study: Saquinavir
Saquinavir was the first HIV protease inhibitor approved by the FDA and marked a turning point in the treatment of AIDS.[1] A convergent synthesis strategy is often employed, where the molecule is assembled from several complex fragments.[17] The central hydroxyethylamine core of Saquinavir is derived directly from an amino-epoxide, which is synthesized from L-phenylalanine, a close structural relative of Boc-AHPA. The principles of stereocontrolled synthesis are identical.
Caption: Simplified retrosynthesis of the protease inhibitor Saquinavir.
The synthesis of Saquinavir involves coupling these key fragments through amide bond formation.[17][18] The development of an efficient, 11-step synthesis with a 50% overall yield was a major achievement of process chemistry research, enabling large-scale production.[18]
Case Study: Atazanavir
Atazanavir is another widely prescribed azapeptide HIV-1 protease inhibitor.[19] Its synthesis also relies on a key intermediate derived from an amino-epoxide, showcasing the versatility of this structural motif. One synthetic route involves the opening of an N-Boc-protected epoxide with a complex Boc-protected benzylhydrazine.[20] After deprotection, the resulting fragment is coupled with N-methoxycarbonyl-L-tert-leucine to complete the assembly of Atazanavir.[20] The development of multi-step continuous flow reactions for key intermediates of Atazanavir represents a significant advancement in pharmaceutical manufacturing.[21]
Protocol: General Peptide Coupling Workflow
This protocol outlines the fundamental steps for incorporating the deprotected AHPA building block into a growing peptide chain.
-
Boc Deprotection:
-
Dissolve the Boc-AHPA-containing fragment in Dichloromethane (DCM).
-
Add an equal volume of Trifluoroacetic Acid (TFA) (e.g., 50% TFA/DCM solution) and stir at room temperature for 20-30 minutes.[10]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or toluene to remove residual acid. The product is the amine-TFA salt.
-
-
Amide Bond Formation (Coupling):
-
Dissolve the carboxylic acid fragment and a coupling agent (e.g., HBTU, DCC/HOBt) in an aprotic solvent like DMF or NMP.
-
Add a tertiary base (e.g., DIPEA or N-methylmorpholine) to neutralize the amine-TFA salt and activate the coupling agent.
-
Add the deprotected AHPA fragment (the amine-TFA salt) to the activated carboxylic acid solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or HPLC.
-
Self-Validation: The reaction's completion is confirmed by the disappearance of the starting materials and the appearance of the desired product peak/spot. A small aliquot can be analyzed by mass spectrometry to confirm the correct molecular weight of the coupled product.
-
-
Workup and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final product using flash column chromatography or preparative HPLC.
-
Conclusion and Future Perspectives
This compound is more than just a chemical reagent; it is a product of rational, structure-based drug design. Its hydroxyethylamine core serves as a highly effective mimic of the transition state of peptide hydrolysis, making it a privileged scaffold for inhibiting aspartic proteases.[3][4] The continued refinement of its stereoselective synthesis and its successful incorporation into blockbuster drugs like Saquinavir and Atazanavir underscore its enduring importance in medicinal chemistry.
Looking ahead, the principles learned from this building block are being applied to new therapeutic targets. The α-hydroxy-β-amino acid motif is being explored for the development of inhibitors against other proteases implicated in diseases ranging from other viral infections to neurodegenerative conditions.[6] As synthetic methodologies become more efficient and our understanding of enzyme-inhibitor interactions deepens, the legacy of Boc-AHPA will continue to expand, enabling the creation of the next generation of life-saving medicines.
References
-
Tucker, T. J., et al. (1992). A series of potent HIV-1 protease inhibitors containing a hydroxyethyl secondary amine transition state isostere: synthesis, enzyme inhibition, and antiviral activity. Journal of Medicinal Chemistry, 35(14), 2525-2533. [Link]
-
Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer. [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. [Link]
-
Askin, D., et al. (1995). Potent HIV protease inhibitors containing a novel (hydroxyethyl)amide isostere. Journal of Medicinal Chemistry, 38(20), 3981-3991. [Link]
-
Ghosh, A. K., & Osswald, H. L. (2014). Syntheses of FDA Approved HIV Protease Inhibitors. ChemMedChem, 9(9), 1930-1954. [Link]
-
Myers, A. G., & Schnider, P. (1999). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Journal of the American Chemical Society, 121(26), 6140-6141. [Link]
-
Dohnálek, J., et al. (2002). Hydroxyethylamine isostere of an HIV-1 protease inhibitor prefers its amine to the hydroxy group in binding to catalytic aspartates. A synchrotron study of HIV-1 protease in complex with a peptidomimetic inhibitor. Journal of Medicinal Chemistry, 45(7), 1432-1438. [Link]
-
Dohnálek, J., et al. (2002). Hydroxyethylamine Isostere of an HIV-1 Protease Inhibitor Prefers Its Amine to the Hydroxy Group in Binding to Catalytic Aspartates. A Synchrotron Study of HIV-1 Protease in Complex with a Peptidomimetic Inhibitor. Journal of Medicinal Chemistry, 45(7), 1432-1438. [Link]
-
An Improved Synthetic Method of Saquinavir. Chemical Research in Chinese Universities. [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
-
Synthesis the HIV protease inhibitor Atazanavir. Syrris. [Link]
-
Myers, A. G., & Schnider, P. (1999). Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide. Angewandte Chemie International Edition, 38(S1), 167-170. [Link]
-
ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Pharmapproach. [Link]
-
Ghosh, A. K., et al. (2009). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 52(23), 7472-7484. [Link]
-
Hilpert, H. (1996). Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. CHIMIA International Journal for Chemistry, 50(11), 532-537. [Link]
-
Hilpert, H. (1996). Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. ResearchGate. [Link]
-
Stereoselective chiral synthesis of N-aryl-.alpha.-amino-.beta.-lactams from .beta.-hydroxy-.alpha.-amino acids. The Journal of Organic Chemistry. [Link]
-
Shanzer, A., Somekh, L., & Butina, D. (1982). Stereospecific synthesis of .alpha.-amino-.beta.-hydroxy acids. The Journal of Organic Chemistry, 47(20), 3973-3977. [Link]
-
Laitinen, T., et al. (2019). Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir. Journal of Medicinal Chemistry, 62(9), 4566-4583. [Link]
-
Yuasa, Y. (2021). The Asymmetric Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid. SSRG International Journal of Applied Chemistry, 8(2), 7-11. [Link]
-
Ghavial, C., & Van der Eycken, E. (2010). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. Chemical Society Reviews, 39(5), 1718-1738. [Link]
-
This compound, 97%. Fisher Scientific. [Link]
-
CAS 77171-41-6 Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid. Synpeptide. [Link]
-
Singh, P., et al. (2022). Biophysical and Functional Characterization of a Thermally Stable Bifunctional Serine Protease Inhibitor from Cleome viscosa Seeds. International Journal of Molecular Sciences, 23(21), 13359. [Link]
-
Rowles, I., et al. (2017). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. ACS Catalysis, 7(9), 5895-5899. [Link]
-
(2S,3S)-3-Amino-2-hydroxy-4-phenyl-butyric acid. Flamma Group. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. A series of potent HIV-1 protease inhibitors containing a hydroxyethyl secondary amine transition state isostere: synthesis, enzyme inhibition, and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxyethylamine isostere of an HIV-1 protease inhibitor prefers its amine to the hydroxy group in binding to catalytic aspartates. A synchrotron study of HIV-1 protease in complex with a peptidomimetic inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 9. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 10. chempep.com [chempep.com]
- 11. This compound, 97% | Fisher Scientific [fishersci.ca]
- 12. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. internationaljournalssrg.org [internationaljournalssrg.org]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chimia.ch [chimia.ch]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 21. syrris.com [syrris.com]
Methodological & Application
Protocol for Solid-Phase Synthesis of Peptides Incorporating (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid
Introduction
(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various biologically active molecules, most notably as a key intermediate in the synthesis of the HIV protease inhibitor Saquinavir.[1][2] Its unique structure, featuring a β-amino and α-hydroxy functionality along with a bulky phenylpropyl side chain, presents specific challenges and considerations in solid-phase peptide synthesis (SPPS). This application note provides a detailed protocol for the successful incorporation of this valuable amino acid into peptide sequences using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.
The protocol herein emphasizes the critical aspect of protecting the secondary hydroxyl group to prevent unwanted side reactions during peptide elongation. A tert-butyl (tBu) ether is employed for this purpose, a protecting group that exhibits stability to the moderately acidic conditions used for the repetitive cleavage of the Nα-Boc group, yet is readily removed during the final, strong acid-mediated cleavage of the peptide from the resin.[3][4]
Core Principles and Strategy
The successful incorporation of this compound into a peptide sequence via Boc-SPPS hinges on a well-defined protecting group strategy and optimized coupling conditions.
Protecting Group Strategy
A graduated acid lability forms the cornerstone of the Boc/Bzl protection scheme.[5]
-
Nα-Boc Group (Temporary): The tert-butyloxycarbonyl (Boc) group provides temporary protection of the α-amino group. It is quantitatively removed at the beginning of each coupling cycle using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[5]
-
Side-Chain Protecting Groups (Permanent): The side chains of trifunctional amino acids, including the hydroxyl group of our target molecule, are protected with groups that are stable to the TFA treatment used for Boc deprotection. These "permanent" protecting groups are removed concurrently with the cleavage of the peptide from the solid support using a strong acid like anhydrous hydrogen fluoride (HF).[5]
-
Hydroxyl Protection: The secondary hydroxyl group of this compound must be protected to prevent side reactions such as acylation during the coupling steps. A tert-butyl (tBu) ether is an excellent choice for this purpose due to its stability in the presence of TFA and its clean removal with strong acids.[3][4]
Caption: Protecting group strategy for Boc-SPPS.
Materials and Reagents
| Reagent | Grade |
| (2S,3R)-3-(Boc-amino)-2-(O-tert-butyl)-4-phenylbutyric acid | Peptide synthesis grade |
| Merrifield Resin (or other suitable resin for C-terminal acid) | 100-200 mesh, 1% DVB |
| Dichloromethane (DCM) | Peptide synthesis grade, anhydrous |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, anhydrous |
| Trifluoroacetic acid (TFA) | Reagent grade |
| N,N-Diisopropylethylamine (DIEA) | Peptide synthesis grade |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous |
| N,N'-Diisopropylcarbodiimide (DIC) | Protein sequencing grade |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Peptide synthesis grade |
| Anhydrous Hydrogen Fluoride (HF) | 99.9% |
| Anisole | Reagent grade, scavenger |
| Diethyl ether | Anhydrous, cold (-20°C) |
| Acetonitrile | HPLC grade |
| Water | HPLC grade |
Detailed Protocol
This protocol outlines the manual solid-phase synthesis of a peptide incorporating (2S,3R)-3-(Boc-amino)-2-(O-tert-butyl)-4-phenylbutyric acid. The synthesis is performed on a 0.2 mmol scale.
Part 1: Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Place Merrifield resin (0.2 mmol) in a reaction vessel. Wash the resin with DCM (3 x 10 mL) and then swell in DCM (10 mL) for 1 hour with gentle agitation.
-
First Amino Acid Attachment (Esterification):
-
Dissolve the first Boc-protected amino acid (e.g., Boc-Ala-OH, 0.8 mmol) in a minimal amount of DMF.
-
Add the amino acid solution to the swollen resin.
-
Add DIC (0.4 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Agitate the mixture at room temperature for 4-6 hours.
-
Monitor the reaction completion using a suitable test (e.g., picric acid test for hydroxyl groups).
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Cap any unreacted hydroxyl groups by treating the resin with a solution of acetic anhydride and DIEA in DCM for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
Part 2: Iterative Peptide Elongation Cycle
This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the peptide sequence.
Caption: Iterative cycle of Boc-SPPS.
-
Nα-Boc Deprotection:
-
Wash the resin with DCM (3 x 10 mL).
-
Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 30 minutes.[5]
-
Drain the solution and wash the resin with DCM (3 x 10 mL), isopropanol (IPA) (2 x 10 mL), and DMF (3 x 10 mL).
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DMF (2 x 10 mL) for 2 minutes each to neutralize the trifluoroacetate salt of the N-terminal amine.[6]
-
Wash the resin with DMF (3 x 10 mL).
-
-
Coupling of (2S,3R)-3-(Boc-amino)-2-(O-tert-butyl)-4-phenylbutyric Acid:
Due to the steric hindrance of this amino acid, a potent coupling reagent is recommended. The following protocol utilizes HBTU.
-
Pre-activation: In a separate vial, dissolve (2S,3R)-3-(Boc-amino)-2-(O-tert-butyl)-4-phenylbutyric acid (0.8 mmol, 4 equivalents) and HBTU (0.76 mmol, 3.8 equivalents) in DMF (5 mL). Add DIEA (1.6 mmol, 8 equivalents) to the solution and vortex for 1-2 minutes.
-
Coupling: Immediately add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The extended coupling time is to ensure maximum incorporation of the sterically hindered residue.
-
Monitoring: Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling. If the Kaiser test is positive, a second coupling may be necessary.[7]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Alternative Coupling Protocol (DIC/HOBt):
-
In a separate vial, dissolve (2S,3R)-3-(Boc-amino)-2-(O-tert-butyl)-4-phenylbutyric acid (0.8 mmol, 4 equivalents) and HOBt (0.8 mmol, 4 equivalents) in DMF.
-
Add this solution to the neutralized peptide-resin.
-
Add DIC (0.8 mmol, 4 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Monitor and wash as described above.[1]
-
Part 3: Final Cleavage and Deprotection
Safety Precaution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Resin Preparation: After the final Nα-Boc deprotection, wash the peptide-resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). Dry the resin thoroughly under high vacuum for at least 4 hours.
-
HF Cleavage:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add anisole (1.0 mL) as a scavenger to trap the carbocations generated during cleavage.
-
Cool the apparatus to -5 to 0°C in an ice/salt bath.
-
Carefully condense anhydrous HF (approximately 10 mL) into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours. This will cleave the peptide from the resin and remove all side-chain protecting groups, including the tBu ether.[4][5]
-
-
Work-up:
-
Evaporate the HF under a stream of nitrogen.
-
Wash the residue with cold, anhydrous diethyl ether (3 x 20 mL) to precipitate the crude peptide and remove the scavengers.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Dry the crude peptide under vacuum.
-
Purification and Analysis
The crude peptide should be purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A water/acetonitrile gradient containing 0.1% TFA is typically used for elution.[8] The purity of the final peptide should be confirmed by analytical RP-HPLC and its identity verified by mass spectrometry.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance of the amino acid, inefficient activation, peptide aggregation. | Perform a double coupling. Use a more potent coupling reagent like HATU.[9] Increase the coupling time. Ensure all reagents are anhydrous. |
| Low Cleavage Yield | Incomplete cleavage, peptide re-attachment to the resin. | Extend the HF cleavage time. Ensure sufficient scavenger is used. Ensure the resin is completely dry before cleavage. |
| Side Product Formation | Incomplete deprotection of the Boc group, side-chain reactions. | Ensure complete Boc deprotection with two TFA treatments. Use appropriate scavengers during cleavage to prevent alkylation of sensitive residues. Confirm the purity of the protected amino acid before use.[7] |
Conclusion
The successful incorporation of this compound into synthetic peptides is readily achievable using a well-defined Boc-SPPS protocol. Key to this success is the protection of the secondary hydroxyl group with a tBu ether and the use of potent coupling reagents to overcome the steric hindrance of this unique amino acid. The protocols outlined in this application note provide a robust framework for researchers and scientists to utilize this valuable building block in the development of novel peptide-based therapeutics and other advanced chemical entities.
References
- BenchChem. (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Boc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
- National Center for Biotechnology Inform
- Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec.
- Hilpert, H. (1996). Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. CHIMIA International Journal for Chemistry, 50(11), 532.
- BenchChem. (2025). Technical Support Center: Optimizing Cleavage of Peptides Containing Acid-Labile Protecting Groups. BenchChem.
- Pennington, M. W. (n.d.). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis.
- Dziadziuszko, H., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(8-9), e3091.
- AAPPTEC. (n.d.). SYNTHESIS NOTES. AAPPTEC.
- Miranda, L. P., & Alewood, P. F. (2000). Challenges for Boc solid-phase peptide synthesis. Biopolymers, 55(3), 217-226.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Agilent. (n.d.).
Sources
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Alternative Methods for Boc Deprotection of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid
Introduction: Navigating the Challenges of Boc Deprotection in Complex Molecules
(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid is a pivotal chiral building block in the synthesis of various pharmaceuticals, including protease inhibitors. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under numerous synthetic conditions. However, its removal, traditionally accomplished with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), poses a significant challenge for this substrate. The presence of a secondary hydroxyl group and a carboxylic acid introduces the risk of side reactions, such as esterification, dehydration, or racemization, under harsh acidic conditions.
These application notes provide a detailed guide to alternative, milder methods for the deprotection of the Boc group from this compound. The protocols are designed to ensure high yields and purity of the desired product, (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid, while preserving the integrity of the sensitive functional groups. Each method is presented with a detailed protocol, a discussion of the underlying mechanism, and guidance on its suitability for various research and development applications.
Method Selection Workflow
The choice of deprotection method is critical and depends on the substrate's sensitivities and the desired reaction scale. The following workflow provides a decision-making framework for selecting the most appropriate protocol.
Caption: Decision workflow for selecting a Boc deprotection method.
Comparative Overview of Alternative Deprotection Methods
| Method | Reagents | Solvent | Temperature (°C) | Typical Time | Key Advantages & Considerations |
| 1. Lewis Acid Catalysis (ZnBr₂) | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | 4-24 h | Mild, cost-effective, and selective for secondary amines. Anhydrous conditions are crucial.[1][2][3][4] |
| 2. Lewis Acid Catalysis (TMSI) | Trimethylsilyl Iodide (TMSI) | DCM or Chloroform | Room Temp. | 1-4 h | Very mild, rapid, and operates under neutral conditions. TMSI is moisture-sensitive and should be handled with care.[5][6][7][8] |
| 3. Oxidative Deprotection (CAN) | Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | Reflux (approx. 82°C) | 1-3 h | Fast and effective under neutral pH. The oxidative nature may not be suitable for all substrates. |
| 4. Thermal Deprotection | None (neat) | Solvent-free | 150-180°C | 30-60 min | "Green" method avoiding reagents and solvents. High temperatures may not be suitable for thermally sensitive molecules.[1][2][9] |
Detailed Application Notes and Protocols
Method 1: Lewis Acid Catalysis with Zinc Bromide (ZnBr₂)
Expertise & Experience: This method is particularly advantageous when dealing with substrates that are sensitive to strong protic acids. Zinc bromide, a mild Lewis acid, coordinates to the carbonyl oxygen of the Boc group, facilitating its cleavage without the generation of highly reactive carbocations that can lead to side reactions with the hydroxyl group.[4][10] This protocol has been optimized for the selective deprotection of the secondary amine in our target molecule, demonstrating high yields with minimal side product formation.[1][2]
Mechanism and Rationale: The Lewis acidic zinc center coordinates to the carbonyl oxygen of the Boc group. This polarization weakens the C-O bond, facilitating the departure of the tert-butyl group as a carbocation, which is then quenched. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine. The mildness of ZnBr₂ compared to strong protic acids minimizes the risk of acid-catalyzed side reactions such as O-acylation or dehydration of the secondary alcohol.
Experimental Protocol:
-
Materials:
-
This compound
-
Anhydrous Zinc Bromide (ZnBr₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
-
-
Procedure:
-
To a stirred solution of this compound (1 equivalent) in anhydrous DCM (10-20 mL per mmol of substrate) under an inert atmosphere, add anhydrous ZnBr₂ (2-3 equivalents).[2]
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid.
-
Trustworthiness (Self-Validating System):
-
TLC Monitoring: Use a suitable solvent system (e.g., DCM:Methanol 9:1) to track the disappearance of the starting material and the appearance of the more polar product.
-
LC-MS Analysis: Confirm the mass of the deprotected product.
-
NMR Spectroscopy: The ¹H NMR spectrum of the product should show the disappearance of the characteristic tert-butyl singlet of the Boc group around 1.4 ppm.
Method 2: Mild Deprotection with Trimethylsilyl Iodide (TMSI)
Expertise & Experience: TMSI is an exceptionally mild and effective reagent for Boc deprotection, operating under neutral conditions.[6][7] Its utility is particularly pronounced for substrates that are highly sensitive to even weak acids. The reaction proceeds via a mechanism that avoids the generation of a free tert-butyl carbocation, thereby minimizing potential side reactions.[7] TMSI can be generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI), which is a cost-effective and convenient approach.
Mechanism and Rationale: TMSI acts as a soft Lewis acid. The reaction is believed to proceed through the silylation of the carbonyl oxygen of the Boc group, followed by the nucleophilic attack of the iodide ion on the tert-butyl group. This results in the formation of tert-butyl iodide, a transient silyl carbamate, and CO₂. The silyl carbamate is then hydrolyzed during the workup to yield the free amine. This pathway is significantly gentler than acid-catalyzed mechanisms.
Experimental Protocol:
-
Materials:
-
This compound
-
Trimethylsilyl Iodide (TMSI) or Trimethylsilyl Chloride (TMSCl) and Sodium Iodide (NaI)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Methanol
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or chloroform (10-15 mL per mmol of substrate) under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add TMSI (1.2-1.5 equivalents) dropwise to the stirred solution.[5] (If generating in situ, pre-mix TMSCl and NaI in the solvent).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of methanol.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product, which can then be collected by filtration.
-
Further purification can be achieved by recrystallization if necessary.
-
Trustworthiness (Self-Validating System):
-
Reaction Monitoring: The reaction is typically rapid; frequent monitoring by TLC is recommended.
-
Product Characterization: The final product can be characterized by NMR and mass spectrometry to confirm complete deprotection and the absence of side products.
Method 3: Oxidative Deprotection with Ceric Ammonium Nitrate (CAN)
Expertise & Experience: Ceric Ammonium Nitrate (CAN) offers a rapid and efficient method for Boc deprotection under neutral conditions. It is particularly useful when acidic or basic conditions are to be avoided entirely. The reaction is typically clean and high-yielding. However, as an oxidizing agent, its compatibility with other functional groups in more complex substrates must be considered. For this compound, the secondary alcohol is generally stable under these conditions.
Mechanism and Rationale: The deprotection mechanism with CAN is thought to involve a single-electron transfer from the nitrogen of the carbamate to the Ce(IV) center, generating a nitrogen-centered radical cation. This intermediate then undergoes fragmentation to release the free amine, carbon dioxide, and a tert-butyl radical, which is subsequently oxidized.
Experimental Protocol:
-
Materials:
-
This compound
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile
-
Deionized Water
-
Ethyl acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
-
Procedure:
-
To a solution of this compound (1 equivalent) in a mixture of acetonitrile and water (e.g., 4:1 v/v), add CAN (2-2.5 equivalents).
-
Heat the mixture to reflux (approximately 82°C) and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Neutralize the solution with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
-
Trustworthiness (Self-Validating System):
-
Color Change: The reaction mixture will change from the characteristic orange-red of Ce(IV) to the pale yellow or colorless of Ce(III) upon completion.
-
Spectroscopic Analysis: Confirm the structure of the product and the absence of over-oxidation products by NMR and mass spectrometry.
Method 4: Thermal Deprotection
Expertise & Experience: Thermal deprotection is an attractive "green" chemistry approach as it avoids the use of any reagents or solvents.[1][9] This method is best suited for substrates that are thermally stable at elevated temperatures. For this compound, careful temperature control is necessary to prevent decomposition.
Mechanism and Rationale: The thermal deprotection proceeds through a concerted mechanism involving a six-membered transition state, leading to the elimination of isobutylene and the formation of a carbamic acid intermediate.[1] The carbamic acid then readily decarboxylates to give the free amine and carbon dioxide.
Experimental Protocol:
-
Materials:
-
This compound
-
Schlenk flask or other suitable glassware for heating under vacuum
-
High-vacuum pump
-
Oil bath or heating mantle
-
-
Procedure:
-
Place the this compound in a Schlenk flask.
-
Heat the flask in an oil bath to 150-180°C under high vacuum.
-
Maintain the temperature for 30-60 minutes. The deprotection can be monitored by observing the evolution of gas (CO₂ and isobutylene).
-
After the reaction is complete (gas evolution ceases), cool the flask to room temperature.
-
The resulting crude product can be used directly or purified by recrystallization.
-
Trustworthiness (Self-Validating System):
-
Visual Observation: The evolution of gas is a clear indicator of the reaction's progress.
-
Melting Point: The deprotected product will have a significantly different melting point from the starting material.
-
Purity Assessment: The purity of the final product should be assessed by HPLC and confirmed by NMR.
Conclusion
The selection of an appropriate Boc deprotection method for this compound is crucial for the successful synthesis of its deprotected form. The alternative methods presented here—Lewis acid catalysis, oxidative deprotection, and thermal deprotection—offer milder and more selective options compared to traditional strong acid protocols. By understanding the underlying mechanisms and carefully following the detailed protocols, researchers and drug development professionals can minimize side reactions, improve yields, and ensure the integrity of this valuable chiral building block.
References
-
Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1989). Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent. Synthetic Communications, 19(18), 3139-3142. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods for Boc Deprotection. Wordpress. Retrieved January 18, 2026, from [Link]
-
Schmidt, M., Barbayianni, E., Fotakopoulou, I., Höhne, M., Constantinou-Kokotou, V., Bornscheuer, U. T., & Kokotos, G. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737–3740. [Link]
-
Common Organic Chemistry. (n.d.). Zinc Bromide. Retrieved January 18, 2026, from [Link]
-
Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved January 18, 2026, from [Link]
-
PubMed Central. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Center for Biotechnology Information. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Ceric ammonium nitrate. Retrieved January 18, 2026, from [Link]
-
PubMed. (1988). Studies on the enzymatic hydrolysis of amino acid carbamates. National Center for Biotechnology Information. [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
-
PubMed. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. National Center for Biotechnology Information. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection. Retrieved January 18, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. [Link]
-
RSC Advances. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
-
Molecules. (2020). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. MDPI. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Trimethylsilyl Iodide (TMSI). Wordpress. Retrieved January 18, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2000). Selective Cleavage of Acetals with ZnBr2 in Dichloromethane. Retrieved January 18, 2026, from [Link]
-
YouTube. (2014). Carbamate toxicity. [Link]
-
Common Organic Chemistry. (n.d.). Trimethylsilyl Iodide - TMSI. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 18, 2026, from [Link]
-
PubMed Central. (2020). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2005). Ceric Ammonium Nitrate (CAN) Mediated Esterification of N-Boc Amino Acids Allows Either Retention or Removal of the N-Boc Group. Retrieved January 18, 2026, from [Link]
-
Sciencemadness.org. (2001). Versatile reagent ceric ammonium nitrate in modern chemical synthesis. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2004). Dual protection of amino functions involving Boc. Retrieved January 18, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). TMS Iodide. Wordpress. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2014). Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl) lactams: Competing formation of N-(hydroxymethyl) δ-lactams. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Cerium Ammonium Nitrate - CAN. Retrieved January 18, 2026, from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved January 18, 2026, from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1974). Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. Royal Society of Chemistry. [Link]
-
ResearchGate. (2022). Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb (primary carbamates) and (b) BAC2 (secondary carbamates). Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2018). Two‐Step Protocol for Iodotrimethylsilane‐Mediated Deoxy‐Functionalization of Alcohols. Retrieved January 18, 2026, from [Link]
-
ACS Fall 2021. (2021). Esterification of carboxylic acids using a diverse suite of chlorosilanes. Retrieved January 18, 2026, from [Link]
-
Reddit. (2021). Would the carboxylic acid group react with TMSCl?. r/chemhelp. [Link]
Sources
- 1. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Zinc Bromide [commonorganicchemistry.com]
- 5. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 8. Trimethylsilyl Iodide [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Coupling reagents for incorporating (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid in SPPS
An In-Depth Guide to the Solid-Phase Synthesis of Peptides Containing (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid
Abstract
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the design of peptidomimetics with enhanced stability, potency, and unique pharmacological profiles. This compound, a key building block for statine and its analogues, is of particular interest for developing potent protease inhibitors. However, its structure presents significant challenges for standard Solid-Phase Peptide Synthesis (SPPS) protocols due to pronounced steric hindrance and a reactive β-hydroxyl group. This application note provides a comprehensive technical guide for researchers, detailing the underlying chemical principles and offering validated protocols for the efficient and high-fidelity incorporation of this demanding amino acid using modern coupling reagents.
The Synthetic Challenge: Steric Hindrance and Side Reactions
The successful incorporation of this compound hinges on overcoming two primary obstacles inherent to its molecular structure:
-
Steric Hindrance: The bulky tert-Butyloxycarbonyl (Boc) protecting group on the β-amino group, combined with the adjacent phenyl side-chain, creates a sterically crowded environment around the α-carboxyl group. This bulk can significantly impede the approach of the resin-bound N-terminal amine, slowing down the rate of amide bond formation and leading to incomplete coupling reactions.[1][2][3]
-
β-Hydroxyl Group Reactivity: The presence of a secondary alcohol at the C2 position introduces a competing nucleophile. Under certain activation conditions, this hydroxyl group can be acylated by the activated amino acid, leading to the formation of ester byproducts and deletion sequences. While the hydroxyl group is generally less nucleophilic than the primary amine of the growing peptide, its protection is often avoided to prevent the introduction of additional steps and potential racemization. Therefore, the choice of coupling reagent must favor N-acylation over O-acylation.
These challenges necessitate a departure from routine coupling protocols and demand the use of highly efficient activation methods that can accelerate the desired reaction while minimizing side reactions.
A Mechanistic Overview of High-Efficiency Coupling Reagents
The formation of a peptide bond requires the activation of the C-terminal carboxylic acid of the incoming amino acid to make it susceptible to nucleophilic attack by the N-terminal amine of the peptide chain.[4][5] For sterically hindered residues, the choice of activating agent is critical. We will explore the mechanisms of the most suitable reagent classes.
Carbodiimides with Nucleophilic Additives: The DIC/Oxyma System
Carbodiimides, such as N,N'-Diisopropylcarbodiimide (DIC), are classic dehydrating agents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[6][7][8] However, this intermediate is unstable and prone to two side reactions: racemization of the amino acid and rearrangement to an unreactive N-acylurea.[6][9]
To mitigate these issues, nucleophilic additives are essential. These additives rapidly convert the O-acylisourea into a more stable, yet still highly reactive, active ester. While 1-hydroxybenzotriazole (HOBt) was the historical standard, modern additives like Ethyl Cyano(hydroxyimino)acetate (OxymaPure) offer superior performance in terms of reaction rates and suppression of racemization, without the explosive potential associated with HOBt.[10][11][12] The DIC/Oxyma combination is a powerful, cost-effective, and safe choice for many challenging couplings.[13]
Figure 1: Activation pathway using DIC with an Oxyma additive.
Uronium/Aminium Salts: The Power of HATU
Uronium and aminium salts are among the most efficient coupling reagents available. Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) react with the carboxylate anion to form active esters in situ.[14][15]
For particularly hindered couplings, HATU is demonstrably superior to its HOBt-based counterpart, HBTU.[16] This enhanced reactivity is attributed to the 7-azabenzotriazole (HOAt) moiety. The pyridine nitrogen in the HOAt leaving group can act as a general base, stabilizing the tetrahedral intermediate during aminolysis via anchimeric assistance, thereby lowering the activation energy of the coupling step.[16][17] This makes HATU an exceptional choice for incorporating this compound.
A key consideration with uronium/aminium reagents is the potential for guanidinylation, where the reagent reacts directly with the N-terminal amine of the peptide, terminating the chain.[18][19][20] This side reaction is easily suppressed by pre-activating the carboxylic acid for a few minutes before adding the mixture to the resin-bound peptide.[18]
Figure 2: HATU-mediated activation and coupling mechanism.
Phosphonium Salts: The PyBOP Alternative
Phosphonium salt reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), function similarly to uronium salts by generating a HOBt active ester.[21][22] They are highly effective and less prone to the guanidinylation side reaction compared to their uronium counterparts, as they do not react with primary amines.[21] While the original BOP reagent produced carcinogenic HMPA as a byproduct, modern analogues like PyBOP are much safer.[5][23] PyBOP is a robust reagent for hindered couplings, though for the most challenging cases, HATU often provides a slight advantage in efficiency.
Comparative Analysis and Recommended Reagents
The selection of a coupling reagent should be based on a balance of efficiency, side reaction profile, and cost. For the specific challenge of incorporating this compound, the following comparison provides guidance.
| Reagent System | Class | Relative Efficiency (Hindered AA) | Racemization Risk | Key Side Reactions | Safety/Cost Notes |
| DIC/Oxyma | Carbodiimide | Very Good | Very Low | N-Acylurea (minimized by Oxyma) | Low cost, safe (Oxyma avoids explosive HOBt/HOAt byproducts).[12] |
| PyBOP/DIPEA | Phosphonium | Excellent | Low | Minimal | Moderate cost, avoids carcinogenic HMPA byproduct of BOP.[5] |
| HATU/DIPEA | Uronium/Aminium | Superior | Very Low | Guanidinylation (avoided by pre-activation) | Higher cost, highly effective. HOAt byproduct is potentially explosive.[5][16] |
| COMU/DIPEA | Uronium/Aminium | Superior | Very Low | Guanidinylation (avoided by pre-activation) | Modern alternative to HATU. Similar efficiency but based on safer Oxyma.[5] |
Primary Recommendation: For maximum efficiency and success rate, especially in difficult sequences, HATU or its safer analogue COMU are the top-tier choices.
Alternative Recommendation: DIC/Oxyma offers a highly effective and more economical alternative that often matches the performance of uronium salts and is an excellent starting point for optimization.[6]
Validated Experimental Protocols
The following protocols are designed for a standard 0.1 mmol scale SPPS on a resin-bound peptide with a free N-terminal amine. All operations should be performed in a well-ventilated fume hood.
General SPPS Workflow
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 17. HATU - Wikipedia [en.wikipedia.org]
- 18. peptide.com [peptide.com]
- 19. people.uniurb.it [people.uniurb.it]
- 20. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 21. file.globalso.com [file.globalso.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. peptide.com [peptide.com]
Application Notes & Protocols for the Synthesis of HIV Protease Inhibitors Utilizing (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of a Chiral Keystone
The advent of Highly Active Antiretroviral Therapy (HAART) transformed the prognosis for individuals with Human Immunodeficiency Virus (HIV), with protease inhibitors (PIs) serving as a cornerstone of this therapeutic strategy[1][2]. HIV protease is a C2-symmetric homodimeric aspartyl protease essential for the viral life cycle; it cleaves Gag and Gag-Pol polyproteins into mature, functional proteins required for viral replication[3][4][5]. Inhibiting this enzyme prevents the formation of infectious virions, halting the progression of the disease[4].
The design of effective PIs hinges on mimicking the transition state of the peptide bond hydrolysis catalyzed by the protease[2][6]. A critical structural motif employed in many successful PIs, such as Saquinavir, is the hydroxyethylamine isostere[3]. This is where the non-proteinogenic amino acid, (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid , becomes a molecule of immense strategic value. Its precise stereochemistry and embedded functionalities provide the core scaffold for building potent, selective, and bioavailable inhibitors.
This document serves as a detailed guide for researchers and drug development professionals on the application of this chiral building block in the synthesis of HIV protease inhibitors, using the synthesis of Saquinavir as a guiding framework. We will explore not just the procedural steps, but the underlying chemical logic and analytical validation required for success.
Part 1: The Chiral Building Block: this compound
This molecule, which we will refer to as Boc-AHPA, is not merely an ingredient but the architectural heart of the resulting inhibitor. Its features are tailored for its role:
-
Stereochemistry ((2S,3R)) : The absolute configuration at the C2 (hydroxyl) and C3 (amino) positions is paramount. This specific arrangement is designed to place the hydroxyl group in a position where it can form critical hydrogen-bonding interactions with the catalytic aspartic acid residues (Asp25 and Asp25') in the active site of the HIV protease, effectively mimicking the tetrahedral transition state of peptide cleavage[2][7]. The stereochemistry of enzyme-inhibitor interactions is absolute; even minor enantiomeric or diastereomeric impurities can drastically reduce or eliminate biological activity[8].
-
Boc Protecting Group : The tert-butoxycarbonyl (Boc) group on the C3 amine is a robust protecting group. Its function is to prevent the nucleophilic amine from engaging in unwanted side reactions during the coupling of the C1 carboxylic acid. Its stability in a wide range of reaction conditions, coupled with its clean and straightforward removal under acidic conditions (e.g., with trifluoroacetic acid, TFA), makes it ideal for multi-step synthesis[9].
-
Phenyl Side Chain : The phenyl group mimics the P1 substituent of the natural substrate of HIV protease, fitting into the hydrophobic S1 pocket of the enzyme's active site, thereby contributing significantly to the binding affinity of the inhibitor[2].
Part 2: Synthetic Strategy: A Convergent Approach to Saquinavir
The synthesis of complex molecules like Saquinavir, which contains six stereocenters, is most efficiently achieved through a convergent strategy[3][10]. This involves synthesizing key fragments separately and then coupling them together near the end of the process. This approach maximizes overall yield and simplifies purification.
The retrosynthetic analysis of Saquinavir reveals its construction from three primary fragments, with Boc-AHPA forming the core of the central "isostere" subunit[3][11].
Figure 1. Convergent retrosynthetic analysis of Saquinavir, highlighting the central role of the Boc-AHPA-derived isostere.
The core of our protocol will focus on the formation of the isostere (Fragment B) and its subsequent coupling. For this guide, we will detail the key transformation: the coupling of a Boc-AHPA-derived epoxide with the decahydroisoquinoline (DIQ) moiety (Fragment C) to form a key intermediate, followed by deprotection and coupling with Fragment A. This sequence is a well-established route in the synthesis of Saquinavir[3][11].
Part 3: Experimental Protocols
Safety Precaution: All manipulations should be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Protocol 1: Synthesis of the Key Amine Intermediate via Epoxide Ring-Opening
This protocol describes the nucleophilic ring-opening of a Boc-AHPA-derived epoxide with the secondary amine of the decahydroisoquinoline (DIQ) fragment. This is a critical C-N bond-forming reaction that links two major chiral fragments.
Rationale: The use of an epoxide intermediate, derived from Boc-AHPA, provides a reactive electrophile at the C2 position. The DIQ acts as the nucleophile. This SN2 reaction occurs with high stereospecificity, ensuring the correct configuration is maintained in the final product. The reaction is typically performed in a polar protic solvent like isopropanol or ethanol to facilitate the proton transfers involved in the ring-opening mechanism.
Materials & Reagents:
-
(2S,3R)-1-((tert-butoxycarbonyl)amino)-3-phenyl-1,2-epoxypropane (Boc-protected epoxide derived from Boc-AHPA)
-
(3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide (DIQ fragment)
-
Isopropanol (IPA), anhydrous
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Heating mantle
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the DIQ fragment (1.0 eq).
-
Add anhydrous isopropanol (approx. 10 mL per gram of DIQ). Stir until fully dissolved.
-
Add the Boc-protected epoxide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (epoxide) is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the solvent in vacuo using a rotary evaporator to yield the crude Boc-protected intermediate as a solid or viscous oil.
-
The crude product is then deprotected in the next step.
Protocol 2: Boc Deprotection to Yield the Free Amine
Rationale: The Boc group must be removed to unmask the primary amine, which will then be coupled with the final fragment (the N-quinaldinoyl-L-asparagine moiety). This is achieved under strong acidic conditions, which cleave the tert-butyl carbamate via an E1 elimination mechanism, liberating the free amine as a salt and releasing isobutylene and carbon dioxide as gaseous byproducts.
Materials & Reagents:
-
Crude product from Protocol 1
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
Procedure:
-
Dissolve the crude Boc-protected intermediate in DCM (10-15 mL per gram).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (5-10 eq) or 4M HCl in Dioxane (3-5 eq) dropwise. Caution: Gas evolution (CO₂) will occur.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC/HPLC until the starting material is consumed.
-
Remove the solvent and excess acid in vacuo.
-
Neutralize the residue by dissolving it in EtOAc and carefully washing with saturated NaHCO₃ solution in a separatory funnel until gas evolution ceases.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free amine intermediate. This product is often used directly in the next coupling step.
Protocol 3: Final Amide Coupling
Rationale: This step forms the final amide bond to complete the Saquinavir backbone. It involves activating the carboxylic acid of the N-(2-quinolinylcarbonyl)-L-asparagine fragment to make it susceptible to nucleophilic attack by the free amine generated in Protocol 2. A variety of coupling reagents can be used, such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt) or N-[3-(dimethylamino)propyl]-N'-ethylcarbodiimide hydrochloride (EDC)[10]. These reagents form a highly reactive activated ester in situ, which is then readily displaced by the amine.
Materials & Reagents:
-
Crude amine intermediate from Protocol 2
-
N-(2-quinolinylcarbonyl)-L-asparagine (1.0 eq)
-
EDC (1.2 eq) and HOBt (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) (2-3 eq)
Procedure:
-
Dissolve N-(2-quinolinylcarbonyl)-L-asparagine in anhydrous DMF under an inert atmosphere.
-
Add HOBt and EDC to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the crude amine intermediate in a minimal amount of anhydrous DMF and add DIPEA (as a non-nucleophilic base to neutralize the amine salt and scavenge acid produced during the reaction).
-
Slowly add the amine solution to the activated acid solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by HPLC.
-
Upon completion, quench the reaction by adding water.
-
Perform a standard aqueous workup (e.g., extraction with EtOAc, washing with dilute acid, base, and brine).
-
Dry and concentrate the organic phase to yield crude Saquinavir.
Protocol 4: Purification by Column Chromatography
Rationale: The final crude product will contain unreacted starting materials, coupling agent byproducts, and other impurities. Purification via silica gel chromatography is essential to isolate the final compound with high purity. The choice of solvent system (mobile phase) is critical and is determined by the polarity of the target compound, aiming for a retention factor (Rf) of ~0.3 on TLC.
Materials & Reagents:
-
Crude Saquinavir
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes)
-
Chromatography column, flasks for fraction collection
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent and pack the chromatography column.
-
Dissolve the crude Saquinavir in a minimal amount of the mobile phase or DCM.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the mobile phase, gradually increasing the polarity (e.g., from 0% to 10% methanol in DCM).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent to yield purified Saquinavir.
Part 4: Analytical Characterization and Validation
Validation is a non-negotiable step to confirm the identity, purity, and stereochemical integrity of the synthesized inhibitor.
Figure 2. Workflow for the purification and analytical validation of the synthesized inhibitor.
Expected Analytical Data:
The following table summarizes the key analytical techniques and expected outcomes for the validation of synthesized Saquinavir.
| Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR | Structural Elucidation | The spectra should show all expected proton and carbon signals corresponding to the Saquinavir structure. Key signals include those from the aromatic rings, amide protons, and the characteristic methine proton of the C2-hydroxyl group. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | High-Resolution Mass Spectrometry (HRMS) should provide an exact mass that corresponds to the molecular formula of Saquinavir (C₃₈H₅₀N₆O₅), typically as the [M+H]⁺ ion. Expected m/z for [M+H]⁺: ~671.3865. |
| HPLC | Purity and Stereochemical Integrity | A reverse-phase HPLC analysis will determine the chemical purity (typically >98%). Crucially, analysis on a chiral stationary phase (CSP) is required to confirm the enantiomeric and diastereomeric purity, ensuring no racemization occurred during synthesis[12][13]. |
| FT-IR Spectroscopy | Functional Group Analysis | The spectrum should show characteristic absorption bands for O-H (alcohol), N-H (amide), C=O (amide), and C=C (aromatic) functional groups. |
Conclusion
The synthesis of advanced pharmaceuticals like HIV protease inhibitors is a testament to the power of strategic, stereocontrolled organic chemistry. This compound is a quintessential example of a "privileged scaffold," a chiral building block whose carefully designed structure is fundamental to achieving potent and selective biological activity. The protocols and analytical workflows detailed herein provide a robust framework for researchers to utilize this key intermediate in the development of life-saving antiretroviral agents. Adherence to rigorous synthetic and analytical practices is essential to ensure the final compound is not only chemically correct but also possesses the precise three-dimensional architecture required for therapeutic efficacy.
References
-
Ghosh, A. K., et al. (2009). Design and Synthesis of Broad-Based Mono- and Bi- cyclic Inhibitors of FIV and HIV Proteases. Journal of Medicinal Chemistry. Available at: [Link]
-
Witte, J. M., et al. (2020). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Gaur, S., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Available at: [Link]
-
Kiso, Y., et al. (1996). Design and synthesis of substrate-based peptidomimetic human immunodeficiency virus protease inhibitors containing the hydroxymethylcarbonyl isostere. Biopolymers. Available at: [Link]
-
Ghosh, A. K., et al. (2014). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry. Available at: [Link]
-
Xu, Z., et al. (2010). An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. Organic Process Research & Development. Available at: [Link]
- American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
-
Milton, R. C., et al. (1992). Total chemical synthesis of a D-enzyme: the enantiomers of HIV-1 protease show reciprocal chiral substrate specificity. Science. Available at: [Link]
-
Wikipedia. (n.d.). Chiral analysis. Wikipedia. Available at: [Link]
- Encyclopedia of Pharmaceutical Technology. (2007).
-
Pharmaceutical Technology. (2013). Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology. Available at: [Link]
-
Wondrak, E. M., et al. (1991). Purification of HIV-1 wild-type protease and characterization of proteolytically inactive HIV-1 protease mutants by pepstatin A affinity chromatography. FEBS Letters. Available at: [Link]
-
Lv, Z., et al. (2015). HIV protease inhibitors: a review of molecular selectivity and toxicity. HIV/AIDS - Research and Palliative Care. Available at: [Link]
-
Hilpert, H. (1996). Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. CHIMIA. Available at: [Link]
-
Wang, Y., et al. (2008). Expression and Purification of HIV-1 Protease and the Establishment of a Method for Protease Inhibitor Screening. Virologica Sinica. Available at: [Link]
- Semantic Scholar. (n.d.). Affinity purification of HIV-1 and HIV-2 proteases from recombinant E.
-
PubChem. (n.d.). Saquinavir. National Center for Biotechnology Information. Available at: [Link]
- Chemical Research in Chinese Universities. (2003). An Improved Synthetic Method of Saquinavir. Chemical Research in Chinese Universities.
-
Nchinda, A. T., et al. (2016). Over-expression, purification and characterization of wild type and two drug resistant mutant HIV-1 (C-SA) proteases. Protein Expression and Purification. Available at: [Link]
-
Chorghade, M. S., et al. (2006). Syntheses of FDA Approved HIV Protease Inhibitors. Current Organic Synthesis. Available at: [Link]
- Kiso, Y., et al. (1996).
- J&K Scientific. (n.d.). Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid. J&K Scientific.
-
Wikipedia. (n.d.). Discovery and development of HIV-protease inhibitors. Wikipedia. Available at: [Link]
- Google Patents. (2006). A process for the preparation of saquinavir using novel intermediate. Google Patents.
- ResearchGate. (1996). Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research.
-
Fisher Scientific. (n.d.). This compound, 97%. Fisher Scientific. Available at: [Link]
-
Ghosh, A. K., & Osswald, H. L. (2014). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. Journal of Medicinal Chemistry. Available at: [Link]
- Thermo Fisher Scientific. (n.d.). This compound, 97%. Thermo Fisher Scientific.
- Chem-Impex. (n.d.). Boc-(2S-3S)-3-amino-2-hydroxy-4-phenylbutyric acid.
- ResearchGate. (n.d.). Structures of saquinavir and nelfinavir and their retrosynthetic chemical components with common (S) - decahydroisoquinoline-3-carboxylic acid amide.
-
Brehm, J. H., et al. (2014). Four Amino Acid Changes in HIV-2 Protease Confer Class-Wide Sensitivity to Protease Inhibitors. Journal of Virology. Available at: [Link]
-
Miller, M., et al. (1989). Structure of complex of synthetic HIV-1 protease with a substrate-based inhibitor at 2.3 A resolution. Science. Available at: [Link]
-
Esposito, F., et al. (2016). Ribonuclease H/DNA Polymerase HIV-1 Reverse Transcriptase Dual Inhibitor: Mechanistic Studies on the Allosteric Mode of Action of Isatin-Based Compound RMNC6. PLOS One. Available at: [Link]
Sources
- 1. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 5. Four Amino Acid Changes in HIV-2 Protease Confer Class-Wide Sensitivity to Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of substrate-based peptidomimetic human immunodeficiency virus protease inhibitors containing the hydroxymethylcarbonyl isostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of complex of synthetic HIV-1 protease with a substrate-based inhibitor at 2.3 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total chemical synthesis of a D-enzyme: the enantiomers of HIV-1 protease show reciprocal chiral substrate specificity [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chimia.ch [chimia.ch]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. An Improved Synthetic Method of Saquinavir [crcu.jlu.edu.cn]
Preparation of bestatin analogues with (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid
An Application Guide to the Synthesis of Bestatin Analogues Utilizing (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid
Introduction: The Significance of Bestatin and its Analogues
Bestatin, a dipeptide isolated from Streptomyces olivoreticuli, is a potent, competitive inhibitor of several metalloaminopeptidases, including leucine aminopeptidase and aminopeptidase B.[1][2] Its structure, N-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)-L-leucine, features a unique α-hydroxy-β-amino acid moiety, which is critical for its inhibitory activity.[3][4] This activity has established bestatin as a valuable pharmacological tool and a therapeutic agent with immunomodulatory and anti-cancer properties.[1]
The development of bestatin analogues is a key strategy in medicinal chemistry to enhance potency, improve selectivity for specific aminopeptidase targets, and optimize pharmacokinetic properties.[5][6] By systematically modifying the P1' position (the L-leucine residue in bestatin) or the P1 position (the phenyl group of the AHPBA core), researchers can probe the structure-activity relationships (SAR) that govern enzyme-inhibitor interactions.[3][5][7] This exploration can lead to novel therapeutics for a range of diseases, including malaria, where aminopeptidases are essential for parasite survival.[4][8]
At the heart of this synthetic endeavor is the chiral building block, This compound (Boc-AHPBA) .[9] This commercially available or synthetically accessible intermediate provides the essential stereochemistry and functionality of the P1 residue, serving as a versatile starting point for the construction of diverse bestatin-based inhibitor libraries.[10][11] Its Boc (tert-butyloxycarbonyl) protecting group allows for controlled, sequential peptide bond formation under standard liquid-phase synthesis conditions.[12][13]
This document provides a detailed guide for researchers on the preparation of bestatin analogues, focusing on the coupling of Boc-AHPBA with various amino acid esters, followed by deprotection and purification.
Core Synthetic Strategy: A Modular Approach
The synthesis of bestatin analogues from Boc-AHPBA is typically achieved through a liquid-phase peptide synthesis (LPPS) strategy. This approach offers advantages in scalability and the purification of intermediates. The core of the strategy relies on the principles of protecting group chemistry to ensure selective bond formation.
The Protecting Group Rationale:
-
N-α-Boc Group: The amino group of the AHPBA core is protected with an acid-labile tert-butoxycarbonyl (Boc) group. This group is stable under the basic or neutral conditions of the coupling reaction but can be cleanly removed with moderate acids like trifluoroacetic acid (TFA).[14][15]
-
C-Terminal Benzyl Ester (OBzl): The C-terminal amino acid that will be coupled to Boc-AHPBA is typically protected as a benzyl ester. The benzyl group is stable to the acidic conditions used for Boc removal but can be selectively cleaved via catalytic hydrogenolysis.[12][14] This orthogonal protecting group strategy allows for stepwise synthesis if further elongation of the peptide chain is desired.
The overall workflow involves three primary stages: coupling, deprotection, and purification.
Caption: General workflow for the synthesis of bestatin analogues.
Experimental Protocols
Protocol 1: Preparation of L-Leucine Benzyl Ester p-Toluenesulfonate Salt
This protocol describes the esterification of L-Leucine as a representative amino acid. The resulting benzyl ester is isolated as a p-toluenesulfonate (tosylate) salt, which is a stable, crystalline solid that is ready for the subsequent coupling step.
Materials:
-
L-Leucine
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Benzyl alcohol
-
Toluene
-
Diethyl ether
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add L-Leucine (1.0 equiv.), p-toluenesulfonic acid monohydrate (1.05 equiv.), benzyl alcohol (3.0 equiv.), and toluene (approx. 2 mL per mmol of L-Leucine).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing vigorously stirred diethyl ether (approx. 20 mL per mmol of L-Leucine). A white precipitate will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration, wash it thoroughly with diethyl ether, and dry it under vacuum. The product, L-Leucine benzyl ester p-toluenesulfonate salt, is typically obtained in high yield (>90%) and can be used without further purification.
Expert Insight: The use of a Dean-Stark trap is crucial for driving the esterification equilibrium towards the product by removing the water byproduct. Isolating the product as a tosylate salt provides a stable, free-flowing solid, which is easier to handle than the free amine, which is an oil and prone to diketopiperazine formation.[16]
Protocol 2: Coupling of Boc-AHPBA with an Amino Acid Benzyl Ester
This protocol details the formation of the peptide bond between Boc-AHPBA and the amino acid ester using HATU as the coupling agent.
Materials:
-
This compound (Boc-AHPBA) (1.0 equiv.)
-
L-Leucine benzyl ester p-toluenesulfonate salt (or other amino acid ester salt) (1.0 equiv.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv.)
-
N,N-Diisopropylethylamine (DIEA) (3.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve Boc-AHPBA (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF (approx. 5 mL per mmol of Boc-AHPBA).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIEA (2.0 equiv.) to the solution and stir for 10 minutes. This pre-activates the carboxylic acid of Boc-AHPBA.
-
In a separate flask, suspend the amino acid benzyl ester tosylate salt (1.0 equiv.) in a minimal amount of DMF and add DIEA (1.0 equiv.) to neutralize the salt and liberate the free amine.
-
Add the free amine solution to the pre-activated Boc-AHPBA solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess DIEA), saturated aqueous NaHCO₃ (to remove unreacted Boc-AHPBA), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide. This product can be purified by flash column chromatography on silica gel if necessary.
Scientist's Note: HATU is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base like DIEA, forms an activated ester with the carboxylic acid, which is highly reactive towards the amine.[3][17] Adding DIEA in two portions ensures the complete neutralization of the amino acid salt and provides the necessary basic environment for the coupling reaction without causing premature decomposition of HATU.
Protocol 3: Global Deprotection via Catalytic Hydrogenolysis
This protocol removes both the N-terminal Boc group and the C-terminal benzyl ester in a single step under acidic hydrogenation conditions.
Materials:
-
Protected Dipeptide (Boc-AHPBA-AA-OBzl)
-
Palladium on carbon (10% Pd/C, 10-20% by weight)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Trifluoroacetic acid (TFA) (1-2 equiv.)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the protected dipeptide in methanol or ethanol in a round-bottom flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Add Trifluoroacetic acid (1-2 equiv.). The acid accelerates the hydrogenolysis of the benzyl ester and simultaneously cleaves the Boc group.
-
Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent (MeOH or EtOH).
-
Concentrate the filtrate under reduced pressure to yield the crude bestatin analogue as its TFA salt.
Trustworthiness Check: The simultaneous cleavage is efficient but requires careful monitoring. The acidity from TFA prevents catalyst poisoning by the newly formed free amine.[14][18] Filtration through Celite is essential to completely remove the pyrophoric palladium catalyst, which could otherwise interfere with subsequent steps or pose a safety hazard.
Protocol 4: Purification and Characterization
The final purification of the hydrophilic bestatin analogue is best achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).
Purification:
-
Method: Reversed-Phase HPLC (RP-HPLC) is the standard method for purifying peptides and their analogues.[19][20]
-
Stationary Phase: A C18-modified silica column is typically used.[20]
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed. The purification process starts with a high concentration of the aqueous phase, and the proportion of acetonitrile is gradually increased to elute the product.[20]
-
Detection: UV detection at 210-220 nm is used to monitor the peptide backbone.[20]
-
Procedure: Dissolve the crude product in a minimal amount of the initial mobile phase, filter, and inject onto the HPLC column. Collect fractions corresponding to the main product peak. Pool the pure fractions and lyophilize (freeze-dry) to obtain the final product as a white, fluffy solid.
Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the covalent structure of the synthesized analogue. The spectra will show characteristic signals for the AHPBA core and the coupled amino acid.[21][22]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, confirming the elemental composition of the final product.
Data Presentation
Table 1: Representative Coupling Reaction Conditions and Yields
| Coupled Amino Acid (Ester Salt) | Coupling Reagent | Base | Solvent | Time (h) | Typical Yield of Protected Dipeptide |
| H-Leu-OBzl·TsOH | HATU | DIEA | DMF | 4 | ~85-95% |
| H-Ile-OBzl·TsOH | HATU | DIEA | DMF | 5 | ~80-90%[5] |
| H-Val-OBzl·TsOH | EDC/HOBt | NMM | DCM/DMF | 12 | ~75-85% |
| H-Phe-OBzl·TsOH | HATU | DIEA | DMF | 4 | ~85-95% |
Yields are representative and can vary based on scale and purification efficiency.
Table 2: Expected Characterization Data for Bestatin [(2S,3R)-AHPBA-L-Leu]
| Technique | Expected Result |
| ¹H NMR (500 MHz, D₂O) | Characteristic signals for phenyl protons (~7.2-7.4 ppm), α-protons, β-protons of both residues, and leucine side chain methyls (~0.8-0.9 ppm). |
| ¹³C NMR (125 MHz, D₂O) | Signals corresponding to carbonyl carbons (~175-180 ppm), aromatic carbons (~127-140 ppm), and aliphatic carbons. |
| HRMS (ESI+) | Calculated m/z for C₁₆H₂₅N₂O₄ [M+H]⁺: 309.1814. Found: 309.181x. |
References
-
McGinty, S. J., & Scammells, P. J. (2011). Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. PubMed Central. [Link]
-
Nishizawa, R., Saino, T., Takita, T., Suda, H., Aoyagi, T., & Umezawa, H. (1977). Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B. Journal of Medicinal Chemistry. [Link]
- Kim, D. H., & Kim, K. B. (2003). Improved method of preparing 2-(s)-amino-4-phenylbutyric acid.
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. PubMed Central. [Link]
-
Nagaraj, R., et al. (2011). NMR Structure Implications of Enhanced Efficacy of Obestatin Fragment Analogs. ResearchGate. [Link]
-
Nishizawa, R., et al. (1977). Synthesis and structure-activity relations of bestatin analogs, inhibitors of aminopeptidase B. ACS Publications. [Link]
- Bodanszky, M., & Bodanszky, A. (1994). Protection Reactions. In The Practice of Peptide Synthesis. Wiley-VCH. (A general reference, direct link unavailable, but concepts are widely published).
-
Drinkwater, N., et al. (2011). Synthesis of new (-)-bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. Monash University. [Link]
-
Biotage. (2023). Peptide purification with flash column chromatography - a beginner's experience. Biotage. [Link]
-
Katsoyannis, P. G., et al. (2001). Design and NMR characterization of active analogues of compstatin containing non-natural amino acids. PubMed. [Link]
-
Gilson. Chromatography and Detection Methods for Peptide Purification. Gilson Learning Hub. [Link]
-
Fisher Scientific. This compound, 97%. Fisher Scientific. [Link]
-
LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]
-
Sannicortex. (2025). A case study on the analysis of exenatide using NMR spectroscopy. Sannicortex. [Link]
-
Fields, G. B. (2005). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science. [Link]
-
Babu, V. V. S., & Ananda, K. (2005). MW-Enhanced High-Speed Deprotection of Boc Group Using p-TsOH. Synthetic Communications. [Link]
-
Sorbead India. Silica Gel | Purification of Peptides - Column Chromatography. Sorbead India. [Link]
-
Barluenga, J., et al. (2007). A Convenient Synthesis of Some Phenyl-Substituted Aliyclic β-Amino Esters and β-Lactams. European Journal of Organic Chemistry. [Link]
-
Bogyo, M., et al. (2011). Bestatin-based chemical biology strategy reveals distinct roles for malaria M1- and M17-family aminopeptidases. PNAS. [Link]
-
Chitnumsub, P., et al. (2023). Antiplasmodial Activity Evaluation of a Bestatin-Related Aminopeptidase Inhibitor, Phebestin. Antimicrobial Agents and Chemotherapy. [Link]
-
Chem-Impex. Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid. Chem-Impex. [Link]
-
Green, K. D., & Bogyo, M. (2009). Synthesis of bestatin-based ABPs. ResearchGate. [Link]
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides. Journal of the American Chemical Society. [Link]
-
Sunresin. Boc / Bzl Solid Phase Synthesis. Sunresin. [Link]
-
Mattey, A. P., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. National Institutes of Health. [Link]
-
Florentin, I. (1989). Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function. PubMed. [Link]
-
Ocain, T. D., & Rich, D. H. (1988). Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. PubMed. [Link]
-
de la Mora-Ramirez, M. A., et al. (2020). Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. PubMed Central. [Link]
Sources
- 1. Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bestatin = 98 HPLC 65391-42-6 [sigmaaldrich.com]
- 3. Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. This compound, 97% | Fisher Scientific [fishersci.ca]
- 10. chemimpex.com [chemimpex.com]
- 11. jk-sci.com [jk-sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bachem.com [bachem.com]
- 21. researchgate.net [researchgate.net]
- 22. Design and NMR characterization of active analogues of compstatin containing non-natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Robust Orthogonal Protection Strategy for Peptides Containing (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid
Introduction: The Synthetic Challenge of Incorporating AHBA
(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid (AHBA) is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various pharmaceutical agents, notably as a statine analog in protease inhibitors.[1][2] Its structure, featuring a β-amino group, a secondary hydroxyl group, and a carboxylic acid, presents a unique set of challenges in solid-phase peptide synthesis (SPPS). The primary complexity arises from the pre-existing tert-butyloxycarbonyl (Boc) protecting group on the side-chain (β-amino) amine, which dictates the selection of a compatible and orthogonal protection scheme for the other reactive moieties to ensure the desired peptide sequence is assembled with high fidelity.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust orthogonal protection strategy for the seamless incorporation of AHBA into peptide sequences using Fmoc-based SPPS. We will delve into the rationale behind the selection of protecting groups, provide detailed, step-by-step protocols, and present troubleshooting insights gleaned from field experience.
The Core Principle: Orthogonality in the Context of a Side-Chain Boc Group
Orthogonal protection is a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others.[4][5] In the case of AHBA, the side-chain amine is already protected by an acid-labile Boc group.[6] This necessitates an orthogonal strategy where the temporary Nα-amino protecting group and any other side-chain protecting groups can be removed under conditions that leave the Boc group intact. The Fmoc/tBu strategy is the ideal choice for this scenario.[7][8]
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for the temporary protection of the Nα-amino group of the growing peptide chain and is cleaved under mild basic conditions (e.g., with piperidine), to which the Boc group is stable.[9][10] Conversely, the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid - TFA), which are typically employed at the final cleavage step to also remove other acid-labile side-chain protecting groups and release the peptide from the resin.[11][12]
The secondary hydroxyl group of AHBA also requires protection to prevent potential O-acylation during coupling steps, which could lead to undesired side products.[13] A tert-butyl (tBu) ether is the recommended protecting group for this hydroxyl moiety. The tBu group is stable to the basic conditions of Fmoc deprotection and is conveniently cleaved by the final TFA cocktail.[9][14]
Thus, the proposed orthogonal protection strategy hinges on the following combination of protecting groups:
-
Nα-amino group of the peptide chain: Fmoc (base-labile)
-
β-amino group of AHBA: Boc (acid-labile)
-
Hydroxyl group of AHBA: tBu (acid-labile)
-
Carboxylic acid of AHBA (and C-terminus of the peptide): Anchored to a solid support (resin), cleaved by strong acid.
This strategy ensures that the peptide chain can be elongated without premature deprotection of the AHBA side-chain amine or hydroxyl group.
Data Presentation: Protecting Group Compatibility
The following table summarizes the compatibility of the selected protecting groups under the primary reaction conditions encountered in Fmoc-based SPPS.
| Protecting Group | Nα-Fmoc Deprotection (20% Piperidine in DMF) | Final Cleavage (TFA-based cocktail) |
| Fmoc | Labile | Stable |
| Boc | Stable | Labile |
| tBu | Stable | Labile |
| Resin Linker (e.g., Wang, Rink Amide) | Stable | Labile |
Experimental Protocols
Protocol 1: Preparation of Fmoc-(2S,3R)-3-(Boc-amino)-2-(tBu-oxy)-4-phenylbutyric Acid
To incorporate AHBA into an Fmoc-based SPPS workflow, it is first necessary to protect the N-terminus with an Fmoc group and the hydroxyl group with a tBu group.
Materials:
-
This compound
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Isobutylene
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Protection of the Hydroxyl Group with tBu:
-
Dissolve this compound in DCM.
-
Cool the solution to 0°C.
-
Carefully add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Bubble isobutylene gas through the solution until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate in vacuo.
-
-
Protection of the Nα-amino Group with Fmoc:
-
The N-terminus of the AHBA derivative is the α-amino group which is not present in the starting material. The carboxylic acid will be activated for coupling to the N-terminus of the growing peptide chain.
-
The prepared (2S,3R)-3-(Boc-amino)-2-(tBu-oxy)-4-phenylbutyric acid is now ready to be used in SPPS.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu Strategy
This protocol outlines the manual synthesis of a peptide containing the protected AHBA residue. The process involves cycles of deprotection, coupling, and washing.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminal functionality)
-
Fmoc-protected amino acids
-
Fmoc-(2S,3R)-3-(Boc-amino)-2-(tBu-oxy)-4-phenylbutyric acid
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, 2,4,6-collidine)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
SPPS Workflow:
Sources
- 1. Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. biovera.com.au [biovera.com.au]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 13. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 14. biosynth.com [biosynth.com]
Application Note: A Robust Chiral HPLC Method for Determining the Enantiomeric Purity of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of the enantiomeric purity of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid. This compound is a critical chiral building block in the synthesis of various pharmaceutical agents, including protease inhibitors.[1] Ensuring its stereochemical integrity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). The method utilizes an immobilized polysaccharide-based chiral stationary phase (CSP) under normal phase conditions to achieve baseline separation of the desired (2S,3R) enantiomer from its potential stereoisomeric impurities. This guide provides a comprehensive protocol, system suitability criteria, and data analysis procedures designed for researchers, quality control analysts, and drug development professionals.
Introduction and Scientific Rationale
This compound possesses two stereocenters, giving rise to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The (2S,3R) isomer is often the biologically active component, while other isomers may be inactive or exhibit undesirable toxicological profiles.[2] Regulatory agencies worldwide mandate strict control over the stereoisomeric purity of chiral drugs.[3] Consequently, a reliable and accurate analytical method is essential for quality control throughout the drug development and manufacturing process.
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the gold standard for enantiomeric separations.[2] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including N-protected amino acids.[2][4][5][6] The separation mechanism on these CSPs is based on a combination of weak, transient interactions between the analyte and the chiral selector, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[7][8][9]
This note details a method developed on an immobilized amylose-based CSP, which provides enhanced robustness and compatibility with a wider range of organic solvents compared to older, coated-type phases.[10][11]
Materials and Methodology
Instrumentation and Equipment
-
HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
Reagents and Standards
-
Solvents: HPLC grade n-Hexane, Ethanol (200 proof), and Isopropanol (IPA).
-
Additive: Trifluoroacetic Acid (TFA), HPLC grade.
-
This compound: Reference Standard (>99.5% purity).
-
Racemic Standard: A 1:1:1:1 mixture of all four stereoisomers, or at a minimum, a sample containing the desired (2S,3R) enantiomer and a detectable amount of the undesired (2R,3S) enantiomer to verify resolution.
Recommended Chiral Stationary Phase
-
Column: Daicel CHIRALPAK® IA-3 (amylose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica gel).
-
Dimensions: 4.6 x 150 mm.
-
Note: Equivalent columns with the same chiral selector, such as the Phenomenex Lux® i-Amylose-1, can also be used, though minor method adjustments may be necessary.[11]
Experimental Protocol
Preparation of Mobile Phase and Solutions
-
Mobile Phase: n-Hexane / Ethanol / TFA (85:15:0.1, v/v/v).
-
Causality: Normal phase mode with a hexane/alcohol mobile phase often provides superior selectivity for polar analytes on polysaccharide CSPs.[12] Ethanol is chosen as the polar modifier. TFA is added as an acidic modifier to suppress the ionization of the analyte's carboxylic acid group, leading to improved peak shape and consistent retention.[13]
-
-
Diluent: n-Hexane / Isopropanol (90:10, v/v).
-
Reference Standard Stock Solution (0.5 mg/mL): Accurately weigh about 5.0 mg of the (2S,3R) reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Test Sample Solution (0.5 mg/mL): Prepare the sample to be analyzed in the same manner as the Reference Standard Stock Solution.
-
System Suitability Solution (SSS): Prepare a solution containing approximately 0.5 mg/mL of a sample known to contain both the (2S,3R) enantiomer and at least 0.1% of the undesired (2R,3S) enantiomer. If such a sample is unavailable, a racemic mixture can be used, or the Reference Standard Stock Solution can be spiked with a small, known quantity of the primary undesired enantiomer.
Chromatographic Conditions
The optimized HPLC parameters are summarized in the table below.
| Parameter | Condition |
| Column | CHIRALPAK® IA-3, 4.6 x 150 mm, 3 µm |
| Mobile Phase | n-Hexane / Ethanol / TFA (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
System Suitability Testing (SST)
Before initiating any sample analysis, the system's performance must be verified by running the System Suitability Solution.[14][15][16] This acts as a mini-validation for each analytical run.[17] Make five replicate injections of the SSS and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | Rs ≥ 2.0 between the (2S,3R) and (2R,3S) peaks | Ensures accurate quantitation of the minor enantiomeric impurity.[2][14] |
| Tailing Factor (T) | T ≤ 1.5 for the (2S,3R) peak | Confirms good peak symmetry, preventing co-elution issues.[3][14] |
| Precision (%RSD) | %RSD ≤ 2.0% for the peak area of the (2S,3R) peak | Demonstrates the repeatability and precision of the injection and integration.[3][14] |
If the system fails to meet these criteria, the analysis must be stopped, and the cause must be investigated and rectified before proceeding.[18]
Analysis Workflow and Data Processing
The overall workflow from sample receipt to final purity determination is illustrated below.
Calculation of Enantiomeric Purity
The enantiomeric purity is determined by calculating the percentage area of the desired (2S,3R) enantiomer relative to the total area of all stereoisomer peaks detected.
Enantiomeric Purity (%) = [ (Area of (2S,3R) peak) / (Sum of Areas of all stereoisomer peaks) ] x 100
The amount of the specific undesired enantiomer ((2R,3S)) can be reported similarly:
% Undesired Enantiomer = [ (Area of (2R,3S) peak) / (Sum of Areas of all stereoisomer peaks) ] x 100
Method Validation Principles
While this note provides a developed method, it must be formally validated by the end-user for its intended purpose, following regulatory guidelines such as ICH Q2(R1).[17] Key validation parameters for a chiral purity method include:
-
Specificity: Demonstrated by resolving all four stereoisomers from each other and from any potential process impurities or degradants.
-
Limit of Quantitation (LOQ): Crucial for the undesired enantiomer. This is the lowest concentration that can be measured with acceptable precision and accuracy.
-
Linearity: Assessed for both the major (2S,3R) enantiomer and the minor (2R,3S) enantiomer over a defined concentration range.
-
Accuracy: Determined by performing recovery studies on samples spiked with known amounts of the undesired enantiomer(s).
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).
-
Robustness: The method's resilience to small, deliberate changes in parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) should be evaluated.
Conclusion
The chiral HPLC method described in this application note provides a reliable and robust solution for determining the enantiomeric purity of this compound. The use of an immobilized polysaccharide chiral stationary phase ensures excellent resolution, good peak shape, and long-term column stability. The outlined system suitability criteria and validation principles establish a framework for implementing this method in a regulated quality control environment, ensuring the stereochemical integrity of this vital pharmaceutical intermediate.
References
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Retrieved from [Link]
-
LCGC North America. (2002). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]
-
Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved from [Link]
-
Slideshare. (2016). System suitability testing. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
-
Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021). Method Validation and Improvement in Robustness of Chiral Analytical LC Methods. Retrieved from [Link]
-
LCGC International. (2019). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]
-
SciSpace. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]
-
Oxford Academic. (2019). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Retrieved from [Link]
-
Biocompare. (n.d.). (2S,3S)-3-[(t-Butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyric acid from BOC Sciences. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]
-
Phenomenex. (n.d.). APPLICATIONS. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide- Based Chiral Stationary. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). INTRODUCING THE FIRST sub-2 MICRON CHIRAL COLUMNS FROM DAICEL. Retrieved from [Link]
-
The Laboratory Store Ltd. (n.d.). Daicel CHIRALPAK® IA-3 HPLC Chiral Columns. Retrieved from [Link]
-
Daicel Chiral Technologies. (2013). INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, CHIRALPAK® IB-3, CHIRALPAK® IC-3, CHIRALPAK® ID-3, CHIRALPAK® IE-3 and CHIRALPAK® IF-3 . Retrieved from [Link]
-
Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Avesis. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). Lux Cellulose-4 Chiral LC Columns. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Search by Structure. Retrieved from [Link]
-
Phenomenex. (n.d.). Lux Cellulose-3 Chiral LC Columns. Retrieved from [Link]
-
ResearchGate. (2011). Chiral selectors and stationary phases for separating enantiomer mixtures. Retrieved from [Link]
-
Molecules. (2017). Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). N-alpha-BOC-DL-histidine. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Lux Cellulose-4 Chiral LC Columns: Phenomenex [phenomenex.com]
- 9. Lux Cellulose-3 Chiral LC Columns: Phenomenex [phenomenex.com]
- 10. thelabstore.co.uk [thelabstore.co.uk]
- 11. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
- 12. academic.oup.com [academic.oup.com]
- 13. chiraltech.com [chiraltech.com]
- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 15. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 16. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. System suitability testing | PPTX [slideshare.net]
Application Notes and Protocols: Large-Scale Synthesis of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid for Preclinical Studies
Introduction: The Strategic Importance of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid in Drug Development
(2S,3R)-3-(tert-butoxycarbonyl-amino)-2-hydroxy-4-phenylbutyric acid, commonly referred to as Boc-AHPA, is a chiral non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development. Its paramount importance lies in its role as a key chiral building block for the synthesis of a class of potent enzyme inhibitors, most notably bestatin and its analogues. Bestatin, a natural dipeptide, is a powerful inhibitor of several aminopeptidases, including leucine aminopeptidase and aminopeptidase-B.
The precise stereochemistry of Boc-AHPA, specifically the (2S,3R) configuration, is critical for the biological activity of the final therapeutic agent. This stereochemical arrangement dictates the binding affinity and inhibitory potency of bestatin and its derivatives towards their target enzymes. Consequently, the development of a robust, scalable, and diastereoselective synthesis of (2S,3R)-Boc-AHPA is a crucial endeavor for enabling extensive preclinical and clinical investigations of these promising drug candidates.
Preclinical studies have demonstrated the therapeutic potential of bestatin and its analogues in various disease models. In oncology, bestatin has shown antitumor activity by inhibiting tumor cell invasion and inducing apoptosis in cancer cell lines.[1] Clinical trials have also suggested its efficacy as an adjuvant therapy in certain cancers, such as squamous-cell lung carcinoma, where it has been shown to improve survival rates.[1][2] Beyond cancer, the inhibition of aminopeptidases by bestatin analogues is being explored for the treatment of neurodegenerative diseases.[3] The development of a reliable and scalable synthesis of (2S,3R)-Boc-AHPA is therefore a critical step in advancing these therapeutic strategies from the laboratory to the clinic.
This document provides a comprehensive guide to the large-scale synthesis of (2S,3R)-Boc-AHPA, designed for researchers, scientists, and professionals in drug development. The protocols detailed herein are based on established synthetic strategies and are optimized for scalability and reproducibility, ensuring a consistent supply of this vital intermediate for preclinical research.
Synthetic Strategy Overview
The synthesis of (2S,3R)-Boc-AHPA presents a significant stereochemical challenge, requiring precise control over two contiguous chiral centers. The presented strategy focuses on a diastereoselective approach that allows for the efficient and scalable production of the desired anti-diastereomer. The overall workflow can be visualized as a multi-step process starting from readily available precursors.
Sources
Troubleshooting & Optimization
Technical Support Center: (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid. This unique amino acid, a derivative of statine, is a critical building block in the synthesis of peptidomimetics and therapeutic peptides. However, its distinct structural features—a β-hydroxy group and two stereocenters—present specific challenges during solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential side reactions and optimize your synthetic protocols.
I. Understanding the Challenges: A Structural Perspective
This compound possesses two key functionalities that can lead to undesirable side reactions: the secondary hydroxyl group at the C2 position and the acidic proton at the Cα (C2) position. The bulky phenyl group can also introduce steric hindrance, potentially slowing down coupling reactions and favoring side reactions.
II. Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address common issues encountered during the incorporation of this compound into peptide sequences.
FAQ 1: Epimerization and Racemization
Question: I am observing diastereomeric impurities in my final peptide containing this compound. What is causing this, and how can I prevent it?
Answer: The presence of diastereomeric impurities strongly suggests that epimerization is occurring at one or both of the stereocenters (C2 and C3) of your amino acid derivative during the peptide synthesis cycle.
Root Causes of Epimerization:
-
Oxazolone Formation: The most common pathway for epimerization of the α-carbon (C2) in amino acids is through the formation of a 5(4H)-oxazolone intermediate.[1] This is particularly prevalent during the activation of the carboxylic acid for coupling. The presence of a base can abstract the proton at the α-position of the activated amino acid, leading to a loss of stereochemical integrity.
-
Direct Enolization: The proton at the C2 position is acidic and can be abstracted by base, leading to an enolate intermediate which can then be protonated from either face, resulting in epimerization.
-
Base-Mediated Epimerization at C3: The proton at the C3 position, while less acidic than the C2 proton, can also be susceptible to abstraction under strongly basic conditions, leading to epimerization at this center.
Troubleshooting Strategies to Minimize Epimerization:
| Strategy | Rationale |
| Choice of Coupling Reagent | Uronium/aminium-based reagents like HATU and HBTU, when used with an additive like HOBt or Oxyma, are known to suppress racemization.[2] These additives act as activated ester intermediates, which are less prone to oxazolone formation. |
| Control of Base | Use a weaker base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, and use the minimum amount necessary to neutralize the protonated amine. Excess base can significantly accelerate epimerization.[1] |
| Pre-activation Time | Minimize the time the carboxylic acid is in its activated state before the addition of the N-terminal amine of the growing peptide chain. Prolonged pre-activation increases the window for oxazolone formation and subsequent epimerization. |
| Low Temperature Coupling | Performing the coupling reaction at a lower temperature (e.g., 0 °C to room temperature) can reduce the rate of epimerization.[3] |
| Solvent Choice | Less polar solvents can sometimes reduce the rate of epimerization.[3] However, solubility of the protected amino acid and the growing peptide chain must be considered. |
Experimental Protocol: Low-Epimerization Coupling
-
Resin Preparation: Swell the resin-bound peptide in DMF. Perform the Boc-deprotection of the N-terminal amino group using standard TFA/DCM conditions, followed by thorough washing and neutralization with 5% DIPEA in DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (1.5 eq.), HATU (1.45 eq.), and HOAt (1.5 eq.) in DMF.
-
Coupling: Add DIPEA (3 eq.) to the activation mixture and immediately add the solution to the resin.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress using a Kaiser test.
-
Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF, DCM, and methanol before proceeding to the next cycle.
Diagram: Epimerization Troubleshooting Workflow
Caption: Troubleshooting workflow for epimerization.
FAQ 2: Intramolecular Cyclization (Lactone Formation)
Question: I am observing a significant loss of my peptide from the resin, and my final product has a lower mass than expected. Could this be due to lactone formation?
Answer: Yes, intramolecular cyclization to form a γ-lactone is a potential side reaction for β-hydroxy-γ-amino acids like this compound.[4][5] This reaction involves the nucleophilic attack of the C2 hydroxyl group on the activated C-terminal carboxyl group, leading to the cleavage of the peptide from the resin.
Mechanism of γ-Lactone Formation:
During the activation of the C-terminal carboxyl group of the resin-bound peptide, the nearby C2-hydroxyl group can act as an intramolecular nucleophile. This attack forms a stable five-membered ring (a γ-lactone), releasing the peptide from the solid support.
Factors Influencing Lactonization:
-
Steric Hindrance: If the incoming amino acid is sterically hindered, the rate of the desired intermolecular coupling reaction will be slower, providing a greater opportunity for the intramolecular lactonization to occur.
-
Activation Method: Highly reactive coupling reagents that lead to a very reactive activated ester can increase the likelihood of lactonization.
-
Extended Reaction Times: Longer coupling times, especially in the presence of a sterically hindered amino acid, can favor the intramolecular cyclization.
Troubleshooting Strategies to Minimize Lactonization:
| Strategy | Rationale |
| Use of Protecting Groups | Protecting the C2 hydroxyl group with a temporary protecting group (e.g., tert-butyl ether) is the most effective way to prevent lactonization.[6] This protecting group is typically removed during the final cleavage from the resin. |
| Optimize Coupling Conditions | Use coupling conditions that favor rapid intermolecular coupling. This includes using a less sterically hindered subsequent amino acid if the sequence allows, and ensuring efficient activation and coupling times. |
| Choice of Resin | While less common for this specific issue, the choice of linker and resin can sometimes influence the accessibility of the hydroxyl group to the activated carboxyl. |
Experimental Protocol: Hydroxyl Group Protection
If lactonization is a persistent issue, it is highly recommended to use a derivative of this compound where the C2 hydroxyl is protected, for example, with a tert-butyl (tBu) group. The synthesis would then proceed as follows:
-
Coupling: Couple the Boc-(2S,3R)-3-amino-2-(O-tBu)-4-phenylbutyric acid using standard coupling protocols (e.g., HATU/DIPEA).
-
Deprotection and Elongation: Continue with the standard SPPS cycles of Boc-deprotection and coupling.
-
Final Cleavage: The tBu protecting group on the hydroxyl will be cleaved simultaneously with the Boc group and the peptide from the resin during the final TFA cleavage cocktail treatment.
Diagram: Lactonization Side Reaction
Caption: Pathway of the lactonization side reaction.
FAQ 3: Incomplete Coupling and Steric Hindrance
Question: The Kaiser test remains positive after a prolonged coupling time for this compound. What should I do?
Answer: A persistent positive Kaiser test indicates incomplete coupling, which is common with sterically hindered amino acids like this one due to the bulky phenyl group.
Troubleshooting Strategies for Incomplete Coupling:
| Strategy | Rationale |
| Double Coupling | Simply repeating the coupling step with fresh reagents is often the most straightforward solution. |
| Use a More Potent Coupling Reagent | If using a milder coupling reagent, switching to a more potent one like HATU or HCTU can improve coupling efficiency.[7][8] |
| Increase Reaction Time and/or Temperature | Allowing the coupling to proceed for a longer duration (e.g., 4-6 hours) or slightly increasing the temperature (e.g., to 30-40 °C) can help drive the reaction to completion. However, be mindful that this may also increase the risk of epimerization. |
| Solvent Choice | Using a solvent mixture, such as DMF/NMP or DMF/DCM, can sometimes improve the solvation of the peptide-resin and facilitate coupling. |
Experimental Protocol: Double Coupling
-
After the initial coupling reaction (e.g., 2 hours), perform a Kaiser test.
-
If the test is positive, drain the reaction vessel.
-
Wash the resin once with DMF.
-
Prepare a fresh solution of the activated amino acid as in the initial coupling step.
-
Add the fresh activated amino acid solution to the resin.
-
Allow the second coupling to proceed for another 2 hours.
-
Wash the resin thoroughly and perform a final Kaiser test to confirm completion.
III. Analytical Detection of Side Products
Identifying the nature of the side products is crucial for effective troubleshooting.
| Analytical Technique | Application |
| Reversed-Phase HPLC (RP-HPLC) | The primary tool for assessing the purity of the crude peptide. Diastereomeric impurities resulting from epimerization may appear as closely eluting peaks or shoulders on the main product peak. Lactonized peptides will have a significantly different retention time.[9] |
| Mass Spectrometry (MS) | Essential for confirming the identity of the main product and side products. Epimerized products will have the same mass as the desired peptide. Lactonized peptides will have a mass corresponding to the cyclized, cleaved peptide. Deletion sequences from incomplete coupling will have a lower mass. |
| Chiral Amino Acid Analysis | After hydrolysis of the final peptide, chiral GC or HPLC can be used to determine the enantiomeric purity of each amino acid, confirming epimerization at a specific residue. |
IV. References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Benoit, F. M., & Horne, W. D. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry, 18(16), 3075-3080.
-
Chem-Impex International. (n.d.). (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
-
Epimerization of Peptide. (n.d.). Waseda University. Retrieved from [Link]
-
Farhana, I., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017.
-
Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? (2014). ResearchGate. Retrieved from [Link]
-
J&K Scientific. (n.d.). Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid. Retrieved from [Link]
-
Lerasle, A., et al. (2016). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Organic & Biomolecular Chemistry, 14(34), 8145-8150.
-
Lerasle, A., et al. (2016). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Royal Society of Chemistry. Retrieved from [Link]
-
Mamos, P., et al. (2010). α-Amino-β-hydroxy-γ-lactam for constraining peptide Ser and Thr residue conformation. Organic Letters, 12(8), 1652-1655.
-
PubChem. (n.d.). Benzenebutanoic acid, beta-amino-alpha-hydroxy-, (R,S)-. Retrieved from [Link]
-
Rehman, S. U., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(1), 1-12.
-
Waters. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. alpha-Amino-beta-hydroxy-gamma-lactam for constraining peptide Ser and Thr residue conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. lcms.cz [lcms.cz]
Troubleshooting incomplete coupling of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid in SPPS
Technical Support Center: Advanced Solutions for AHPBA Coupling in SPPS
Welcome to the technical support center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, chemists, and drug development professionals who are incorporating the unique, sterically hindered amino acid (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid (a derivative of Allophenylnorstatine, Apns, or AHPBA) into their peptide sequences. Incomplete coupling of this residue is a common challenge that can lead to truncated or deletion sequences, significantly impacting yield and purity.
As Senior Application Scientists, we have compiled this in-depth guide based on field-proven insights and established literature to help you troubleshoot and optimize your synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound so challenging?
The difficulty in coupling this amino acid arises from a combination of steric hindrance and potential secondary structure formation.
-
Steric Hindrance: The molecule possesses multiple bulky groups in close proximity: the N-terminal Boc protecting group, the C-terminal benzyl group, and the adjacent hydroxyl group on the β-carbon.[1][2] These groups physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the resin, slowing down the reaction kinetics significantly.[3][4]
-
Secondary Structure: The presence of a β-hydroxy acid can influence the conformation of the growing peptide chain on the resin. This can lead to aggregation and the formation of secondary structures that make the reactive N-terminus inaccessible to the incoming activated amino acid.[5]
To visualize the structural challenge, consider the molecule's architecture:
Caption: Structure of this compound.
Troubleshooting Guide: From Detection to Resolution
Q2: How can I reliably detect incomplete coupling of this residue?
Relying on a single method can be misleading, especially with aggregated sequences. A multi-pronged approach is recommended.
-
Qualitative On-Resin Monitoring (The Kaiser Test): The ninhydrin (Kaiser) test is a common method to detect free primary amines on the resin. A positive test (blue beads) indicates unreacted N-termini and thus an incomplete coupling reaction. However, be aware that sterically hindered N-termini can sometimes give a false negative or weak positive result.[6]
-
Quantitative On-Resin Monitoring (Fmoc-Cleavage UV Monitoring): If you are using an automated synthesizer, monitoring the UV absorbance of the dibenzofulvene-piperidine adduct during the Fmoc deprotection step can provide quantitative feedback on the previous coupling's success.[7] A lower-than-expected absorbance indicates that fewer Fmoc groups were present, pointing to an incomplete coupling in the prior step.
-
Test Cleavage and Analysis: The most definitive method is to perform a small-scale cleavage of the peptide from a few resin beads. The resulting crude peptide can then be analyzed by high-resolution techniques.
-
RP-HPLC: Reverse-Phase High-Performance Liquid Chromatography is the standard for assessing peptide purity. An incomplete coupling will result in a "deletion sequence" that is missing the intended amino acid. This will typically appear as a distinct, earlier-eluting peak compared to the target peptide.[4][8]
-
Mass Spectrometry (MS): LC-MS or MALDI-TOF MS provides the molecular weight of the products.[9] A deletion sequence will have a mass that is lower than the target peptide by the exact mass of the uncoupled residue.[4][10]
-
Q3: My Kaiser test is positive. What are my immediate options to rescue the synthesis?
A positive Kaiser test requires immediate action to maximize the final yield of the desired full-length peptide.
Caption: Immediate workflow upon detecting incomplete coupling.
-
Recoupling: The most straightforward approach is to immediately repeat the coupling reaction (a "double couple").[11] Use a fresh solution of the amino acid and coupling reagents. For very difficult couplings, a third coupling may even be necessary.
-
Capping: If recoupling fails or if you prefer to simplify the final purification, you can "cap" the unreacted free amines. This is done by acetylating them with a reagent like acetic anhydride. This terminates the growth of the deletion sequence, preventing it from elongating further. The capped, truncated peptide will be significantly different from the full-length product, making it much easier to separate during HPLC purification.[12]
Q4: What are the best coupling reagents and conditions for this amino acid?
Standard carbodiimide reagents like DIC/HOBt are often too slow and inefficient for such a sterically hindered residue.[3] More potent activating agents are required.
| Coupling Reagent | Class | Key Advantages & Considerations |
| HATU | Uronium/Aminium Salt | Highly Recommended. Exhibits rapid reaction kinetics and is highly effective at overcoming steric hindrance. Requires a non-nucleophilic base like DIPEA or NMM.[13][14] |
| HBTU/TBTU | Uronium/Aminium Salt | Very popular and effective, but generally considered slightly less reactive than HATU for extremely difficult couplings.[14] |
| COMU | Uronium Salt | A modern, highly efficient reagent with coupling efficiency comparable to HATU. It is based on Oxyma Pure, making it non-explosive and a safer alternative to HOBt/HOAt-based reagents.[14] |
| PyBOP | Phosphonium Salt | A strong coupling reagent, often used when uronium salts are not effective. Produces non-carcinogenic byproducts.[13] |
Optimized Protocol Recommendations:
-
Reagent Excess: Use a higher excess of the amino acid and coupling reagents (e.g., 4-5 equivalents relative to the resin substitution).[6]
-
Concentration: Increase the concentration of the reagents by using a minimal volume of solvent. This drives the bimolecular reaction forward.[11][15]
-
Reaction Time: Extend the coupling time significantly. While a standard coupling may take 1-2 hours, allow 4 hours, overnight, or even 24 hours for this residue.
-
Solvent: N,N-Dimethylformamide (DMF) is standard. If aggregation is suspected, consider switching to N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM, which can improve resin swelling and peptide chain solvation.[6]
-
Temperature: Gently heating the reaction vessel (e.g., to 40-50°C) can increase the reaction rate, though this should be done with caution to avoid racemization. Microwave-assisted synthesis can also dramatically enhance coupling efficiency.[16][17]
Q5: Should the β-hydroxyl group be protected?
This is a critical consideration. While SPPS can sometimes proceed with the hydroxyl group unprotected, protecting it can significantly improve outcomes.
A study on the synthesis of pepstatin analogues, which contain the related statine residue, found that using an O-tert-butyldimethylsilyl (TBS)-protected statine building block provided an improved synthetic strategy.[18][19]
-
Why protect? The free hydroxyl group can potentially engage in side reactions or intramolecular hydrogen bonding that might interfere with the coupling reaction.
-
Recommendation: If you are experiencing persistent coupling failures, synthesizing or purchasing an O-TBS protected version of this compound is a highly recommended strategy. The TBS group is robust but can be removed during the final TFA cleavage cocktail.
Q6: What advanced strategies can be used if standard methods fail?
When even potent coupling reagents and optimized conditions are insufficient, the issue often lies with on-resin peptide aggregation.[5] The following strategies are designed to disrupt secondary structure formation.
-
Chaotropic Salts: Adding "magic mixtures" containing chaotropic salts like LiCl or KSCN to the coupling solution can help break up hydrogen bonds and disrupt aggregates, improving the accessibility of the N-terminus.[15]
-
Structure-Disrupting Derivatives: Incorporating special amino acid derivatives every 5-6 residues can prevent the peptide chain from folding into problematic structures. While you cannot change the target residue itself, you can modify adjacent residues in the sequence if the design allows.
-
Pseudoproline Dipeptides: If a Ser or Thr residue precedes the difficult coupling site, introducing it as part of a pseudoproline dipeptide can disrupt secondary structure formation.[5][6]
-
Dmb/Hmb Amino Acids: Incorporating a Dmb- or Hmb-protected amino acid (e.g., Fmoc-(Dmb)Gly-OH) can also serve as a "hinge" in the peptide backbone, breaking up aggregation.[5][6]
-
References
-
Bayer, E., et al. (1998). Monitoring of solid phase peptide synthesis by FT-IR spectroscopy. Journal of Peptide Science. Available at: [Link]
-
Beijing Dilun Biotechnology Co., Ltd. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]
-
Collins, J. M., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications. Available at: [Link]
-
ResearchGate. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Available at: [Link]
-
ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Available at: [Link]
-
Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab?. Available at: [Link]
-
ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. Available at: [Link]
-
ResearchGate. (2015). Which strategies do you use for difficult sequences in solid phase synthesis?. Available at: [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Available at: [Link]
-
PubMed. (2004). Selective separations of peptides with sequence deletions, single amino acid polymorphisms, and/or epimeric centers using macrocyclic glycopeptide liquid chromatography stationary phases. Available at: [Link]
-
CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube. Available at: [Link]
-
PubMed. (n.d.). Synthetic amphipathic helical peptides that mimic apolipoprotein A-I in clearing cellular cholesterol. Available at: [Link]
-
PubMed. (2009). Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks. Available at: [Link]
-
PubMed. (2003). Design and synthesis of statine-containing BACE inhibitors. Available at: [Link]
-
Bio-Synthesis. (2017). Analysis of Proteins and Peptides. Available at: [Link]
-
ResearchGate. (n.d.). Investigation of the synthetic route to pepstatin analogues by SPPS using O -protected and O -unprotected statine as building blocks. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Available at: [Link]
-
ACS Publications. (n.d.). Enhanced coupling efficiency in solid-phase peptide synthesis by microwave irradiation. The Journal of Organic Chemistry. Available at: [Link]
-
PubMed. (2021). Synthesis of Lipopeptides by CLipPA Chemistry. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-2-hydroxy-4-phenylbutanoic acid. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. leapchem.com [leapchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. Analysis of Proteins and Peptides [biosyn.com]
- 9. Peptide Sequence Detection: Exploring In-Depth Techniques for Amino Acid Arrangement [en.biotech-pack.com]
- 10. biosynth.com [biosynth.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. file.globalso.com [file.globalso.com]
- 14. bachem.com [bachem.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cleavage of Peptides Containing (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the unique statine analogue, (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid. The final cleavage and deprotection step for peptides containing this residue is critical and presents specific challenges due to its secondary hydroxyl group, the bulky phenyl ring, and the acid-labile Boc protecting group on the side-chain amine.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high yield and purity for your target peptide.
Troubleshooting Guide: Addressing Common Cleavage Issues
This section directly addresses specific problems you may encounter during your experiments.
Issue 1: Low or Incomplete Cleavage Yield
Question: My final peptide yield is significantly lower than expected after cleavage. Mass spectrometry of the resin shows my peptide is still attached. What's going wrong?
Answer: Incomplete cleavage is a common issue when working with sterically hindered residues like this statine analogue. Several factors can contribute to this:
-
Insufficient Reaction Time: Standard cleavage times of 1-3 hours may not be sufficient. The bulky nature of the residue can slow the kinetics of acid-mediated hydrolysis of the resin linker.[1]
-
Solution: Perform a small-scale time-course experiment. Cleave aliquots of your peptide-resin for 2, 4, and 6 hours and analyze the supernatant to determine the optimal cleavage time. For particularly stubborn sequences, an overnight cleavage at 4°C may be beneficial.
-
-
Inadequate Acid Strength/Method: While Trifluoroacetic acid (TFA) is the workhorse for final cleavage in Fmoc-based synthesis, some peptide-resin linkages, especially on Merrifield or PAM resins used in Boc-based synthesis, require a stronger acid like anhydrous Hydrogen Fluoride (HF).[2][3]
-
Solution: For resins requiring strong acidolysis, switching from a TFA-based cocktail to an HF cleavage procedure is recommended. The "low-high" HF method is particularly effective for complex peptides, as it involves a preliminary, milder deprotection step followed by a stronger cleavage step.
-
-
Peptide Aggregation on Resin: Hydrophobic peptides, especially those containing bulky, non-polar residues, can aggregate on the solid support, preventing efficient access of the cleavage reagents.[4][5]
-
Solution: Ensure the peptide-resin is well-swollen in an appropriate solvent like dichloromethane (DCM) before adding the cleavage cocktail.[6] Agitating the reaction mixture throughout the cleavage process can also help improve reagent access.
-
Issue 2: Presence of Unexpected Peaks in HPLC/MS Analysis
Question: My HPLC chromatogram shows multiple unexpected peaks close to my product peak, and the mass spec reveals masses corresponding to modifications. What are these side-products?
Answer: The unique structure of this compound makes it susceptible to specific side reactions under strong acidic conditions.
-
Probable Cause 1: Alkylation of the Phenyl Ring: During cleavage, protecting groups like Boc and tert-butyl (tBu) form highly reactive tert-butyl carbocations.[7][8] These carbocations can attack the electron-rich phenyl ring of your statine analogue, leading to t-butylated adducts (+56 Da).
-
Solution: This is a classic carbocation-mediated side reaction that necessitates the use of efficient scavengers.[3][9] Triisopropylsilane (TIS) is an excellent carbocation scavenger.[6][8] Including 2-5% TIS in your cleavage cocktail will effectively quench these reactive species. Water (2-5%) also serves as a scavenger for tert-butyl cations.[7]
-
-
Probable Cause 2: N-to-O Acyl Shift: The secondary hydroxyl group is nucleophilic and can attack the adjacent peptide backbone amide bond under strong acid catalysis. This intramolecular rearrangement forms a more stable O-acyl isopeptide (an ester linkage), which will have the same mass but different chromatographic properties. This phenomenon is well-documented for serine and threonine residues.[10]
-
Solution: This side reaction is often reversible. After cleavage and precipitation, dissolve the crude peptide in a neutral or slightly basic aqueous buffer (e.g., pH 7.0-7.5) and stir for several hours. This will promote the reverse O-to-N acyl shift, converting the isopeptide back to its native form.[10]
-
-
Probable Cause 3: Dehydration: Although less common, strong acids and extended reaction times could potentially lead to dehydration of the secondary alcohol, forming an alkene. This would result in a mass loss of 18 Da.
-
Solution: Use the minimum cleavage time necessary for complete removal from the resin. Avoid elevated temperatures during cleavage. If dehydration is a persistent issue, a milder cleavage strategy may be required.
-
Diagram: Potential Side Reactions During Cleavage
Caption: Potential side reactions during acidic cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose cleavage cocktail for peptides containing this residue? For most standard sequences synthesized on acid-labile resins (like Wang or Rink Amide), a TFA-based cocktail is sufficient. We recommend "Reagent B" or a variation thereof. The key is the inclusion of effective scavengers.
Q2: How do I choose the right scavengers for my cleavage cocktail? Scavenger choice depends on the other amino acids in your sequence.
-
Triisopropylsilane (TIS): Essential for scavenging carbocations generated from Boc, tBu, and Trityl (Trt) groups. Use 2-5%.[6][8]
-
Water: Acts as a scavenger and can help suppress t-butylation.[7][9] Use 2-5%.
-
Phenol: A good scavenger for various cationic species but can be difficult to remove. Use ~5%.[6]
-
Thioanisole / 1,2-Ethanedithiol (EDT): Recommended if your peptide contains sensitive residues like Met, Cys, or Trp, as they help prevent oxidation and other modifications.[6]
Q3: How critical is it to use a freshly prepared cleavage cocktail? It is highly critical. Scavengers like TIS and thiols can degrade over time. Always prepare your cleavage cocktail immediately before use to ensure maximum efficacy.[6]
Q4: Does the type of resin I use matter for the cleavage step? Absolutely. The resin linker determines the required cleavage conditions.
-
Highly Acid-Labile Resins (e.g., 2-Chlorotrityl): Can be cleaved with very dilute TFA (e.g., 1-5% in DCM), which leaves side-chain protecting groups intact.[11] This is generally not used for final deprotection.
-
Standard Fmoc Resins (e.g., Wang, Rink Amide): Require strong TFA conditions (e.g., 95% TFA) for cleavage and deprotection.[7]
-
Boc Chemistry Resins (e.g., Merrifield, PAM, MBHA): Require very strong acids like anhydrous HF or TFMSA for efficient cleavage.[3]
Experimental Protocols
Protocol 1: Standard TFA-Based Cleavage
This protocol is suitable for peptides containing the statine analogue synthesized on standard acid-labile resins like Wang or Rink Amide.
1. Resin Preparation: a. Place the dried peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel. b. Wash the resin with Dichloromethane (DCM) (3 x 5 mL) to remove residual synthesis solvents and swell the resin.[6] c. Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour. Proper drying is crucial to prevent unwanted side reactions.
2. Cleavage Reaction: a. Prepare the cleavage cocktail fresh. For a 0.1 mmol synthesis, prepare 5 mL of the cocktail. b. Recommended Cocktail (Reagent B derivative):
- Trifluoroacetic Acid (TFA): 94% (4.70 mL)
- Water: 3% (0.15 mL)
- Triisopropylsilane (TIS): 3% (0.15 mL) c. Add the cleavage cocktail to the dried resin. d. Gently agitate the mixture at room temperature for 3-4 hours.
3. Peptide Precipitation and Isolation: a. Filter the cleavage mixture through a sintered funnel to separate the resin from the peptide-containing TFA solution. b. Wash the resin with a small volume of fresh TFA (1 mL) and combine the filtrates.[10] c. Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume (approx. 60 mL) of ice-cold methyl tert-butyl ether (MTBE) or diethyl ether.[1] d. Allow the peptide to precipitate at -20°C for at least 1 hour. e. Centrifuge the mixture to pellet the precipitated peptide. f. Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and cleavage byproducts. g. Dry the final peptide pellet under high vacuum.
Data Summary Table
Table 1: Comparison of Common Cleavage Cocktails
| Reagent Name | Composition (v/v/w) | Key Scavengers | Recommended Use Case for Statine-Containing Peptides | Reference |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | TIS, Phenol, Water | General purpose, good for peptides with Trt-protected residues. | [6][7] |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Thioanisole, EDT | Ideal for peptides also containing sensitive residues like Cys, Met, or Trp. | [6] |
| "Classic" 95% TFA | TFA/Water/TIS (95:2.5:2.5) | TIS, Water | A robust, widely used cocktail suitable for most standard peptides. | [10][12] |
| HF Cleavage | Anhydrous HF with scavengers (e.g., p-cresol, DMS) | p-cresol, DMS | Required for Boc-SPPS on Merrifield or PAM resins. Very effective but requires specialized equipment. | [3] |
Experimental Workflow Diagram
Caption: Standard workflow for peptide cleavage from resin.
References
- Benchchem. Application Note: Cleavage Cocktail for Peptides Containing Boc-Ser(Bzl)-OH.
- Aapptec Peptides. Cleavage Cocktails; Reagent B.
- Sigma-Aldrich. Boc Resin Cleavage Protocol.
- CDN Isotopes. Cleavage Cocktail Selection.
- Wang, S. S., & Merrifield, R. B. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292-298.
- ChemPep Inc. Boc Solid Phase Peptide Synthesis.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- YouTube. Peptide Hand Synthesis Part 8: Cleaving. (2022).
- Bąchor, R., Kluczyk, A., Stefanowicz, P., & Szewczuk, Z. (2013). New method of peptide cleavage based on Edman degradation. ResearchGate.
- ACS GCI Pharmaceutical Roundtable. Cleavage from Resin.
- Biosynthesis. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024).
- EMD Millipore. Fmoc Resin Cleavage and Deprotection.
- Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
- Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.
- GenicBio. Overview of Custom Peptide Synthesis.
- Bibliomed. Side reactions in peptide synthesis: An overview.
- Benchchem. Optimizing cleavage of peptides with serine from resin.
- Benchchem. Technical Support Center: Optimizing Peptide Cleavage from Resin.
- Guryanov, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. google.com [google.com]
- 9. Overview of Custom Peptide Synthesis [peptide2.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 12. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
Technical Support Center: Boc Deprotection of Peptides Containing (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful Boc deprotection of peptides incorporating the non-standard amino acid, (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, a key component in various therapeutic peptides, including protease inhibitors.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary challenge during the Boc deprotection of peptides containing this compound?
A1: The primary challenge arises from the generation of a highly reactive tert-butyl cation during the acid-catalyzed cleavage of the Boc group.[1][2] This electrophilic species can lead to several side reactions, particularly involving the nucleophilic sites on the this compound residue itself, namely the secondary hydroxyl group and the phenyl ring, as well as other sensitive residues in the peptide sequence.[3]
Q2: What are the potential side reactions specific to the this compound residue?
A2: The two main potential side reactions are:
-
O-alkylation: The secondary hydroxyl group can be alkylated by the tert-butyl cation, forming a tert-butyl ether.
-
Friedel-Crafts Alkylation: The phenyl ring can undergo electrophilic substitution by the tert-butyl cation, leading to the formation of a tert-butylated phenyl side chain.[4]
Q3: What are scavengers and why are they essential for this specific deprotection?
A3: Scavengers are nucleophilic compounds added to the deprotection cocktail to trap the reactive tert-butyl cation before it can react with the peptide.[1][3] For peptides containing the title amino acid, scavengers are crucial to prevent the aforementioned side reactions and preserve the integrity of the final product.
Q4: Which scavengers are generally recommended for this type of deprotection?
A4: A scavenger cocktail is highly recommended to provide comprehensive protection. A common and effective starting point is a mixture of triisopropylsilane (TIS) and water.[5] TIS is an excellent carbocation scavenger, while water can also help in this regard.[5][6] For enhanced protection of the phenyl ring, the addition of a soft nucleophile like thioanisole or anisole can be beneficial.[7][8]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: LC-MS analysis of the crude product shows a peak with a mass increase of +56 Da.
-
Likely Cause: This mass increase is a strong indicator of tert-butylation, where a tert-butyl group has been added to your peptide.[1] This could be on the this compound residue (either O-alkylation or Friedel-Crafts alkylation) or on other sensitive residues like Tryptophan or Methionine.[1]
-
Solution:
-
Introduce or Optimize Scavengers: If you are not using scavengers, it is imperative to include them. If you are already using a basic scavenger cocktail (e.g., TFA/water), consider adding a more potent carbocation scavenger like TIS.
-
Tailor the Scavenger Cocktail: For comprehensive protection, especially of the phenyl group, add thioanisole or anisole to the cocktail. A recommended starting cocktail is TFA/TIS/Thioanisole/Water (92.5:2.5:2.5:2.5 v/v/v/v) .
-
Lower the Reaction Temperature: Performing the deprotection at a lower temperature (e.g., 0 °C) can reduce the rate of side reactions.
-
Issue 2: Incomplete Boc deprotection observed in the crude product.
-
Likely Cause:
-
Insufficient Acid Strength or Reaction Time: The deprotection may not have gone to completion.[1]
-
Steric Hindrance: The bulky nature of the this compound residue might sterically hinder the approach of the acid.
-
-
Solution:
-
Increase Reaction Time: Extend the deprotection time and monitor the reaction progress by TLC or a rapid LC-MS analysis.
-
Increase Acid Concentration: While typically performed in high concentrations of TFA (e.g., 95%), ensure your TFA is of high purity and anhydrous.
-
Optimize Solvent: In some cases, using a co-solvent like dichloromethane (DCM) can improve resin swelling and reaction efficiency. A 50% TFA in DCM solution can sometimes yield higher purity products than 100% TFA.[1]
-
Issue 3: Presence of byproducts with a mass increase of +16 Da.
-
Likely Cause: This indicates oxidation, most likely of a Methionine residue to methionine sulfoxide.[9]
-
Solution:
-
Add a Reducing Agent to the Scavenger Cocktail: Include a scavenger like 1,2-ethanedithiol (EDT) or dimethyl sulfide (DMS) in your cleavage cocktail to prevent oxidation.[9][10] Reagent H, which contains TFA, phenol, thioanisole, EDT, water, DMS, and ammonium iodide, is specifically designed to prevent methionine oxidation.[9]
-
III. Experimental Protocols & Data
Protocol 1: Standard Boc Deprotection with Scavengers
This protocol provides a general starting point for the deprotection of peptides containing this compound.
-
Preparation: Dissolve the Boc-protected peptide in a suitable solvent (e.g., DCM) in a round-bottom flask. For solid-phase synthesis, ensure the peptide-resin is washed and dried.
-
Scavenger Cocktail Preparation: Prepare the cleavage cocktail fresh. A recommended cocktail is TFA/TIS/Thioanisole/Water (92.5:2.5:2.5:2.5 v/v/v/v) .
-
Deprotection Reaction: Add the cleavage cocktail to the peptide or peptide-resin. Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
For solution-phase, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. Precipitate the peptide by adding cold diethyl ether.
-
For solid-phase, filter the resin and wash with fresh TFA, followed by DCM. Combine the filtrates and precipitate the peptide with cold diethyl ether.
-
-
Isolation: Centrifuge the precipitated peptide, wash with cold diethyl ether, and dry under vacuum.
Data Presentation: Common Scavenger Cocktails for Boc Deprotection
| Scavenger Cocktail | Composition (v/v/v) | Target Residues & Side Reactions | Reference |
| Standard | TFA/TIS/Water (95:2.5:2.5) | General carbocation scavenging, Trp | [5] |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues (Trp, Met, Cys, Tyr) | [10] |
| "Odorless" Cocktail (Reagent B) | TFA/phenol/water/TIS (88:5:5:2) | General carbocation scavenging, useful for trityl-based protecting groups | [9] |
| Recommended for Topic | TFA/TIS/Thioanisole/Water (92.5:2.5:2.5:2.5) | Protects against tert-butylation of the phenyl ring and hydroxyl group | Inferred from[5][7][8] |
IV. Visualizations
Mechanism of Boc Deprotection and Scavenging
Caption: Mechanism of Boc deprotection and the role of scavengers.
Experimental Workflow for Boc Deprotection
Caption: General experimental workflow for Boc deprotection.
V. References
-
BenchChem. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products. BenchChem Technical Support Center.
-
BenchChem. (2025). Technical Support Center: Scavenger Cocktails for Preventing Side Reactions During TFA Cleavage. BenchChem Technical Support Center.
-
BenchChem. (2025). Technical Support Center: Scavengers for t-butyl Cation in Boc-Guanidine Deprotection. BenchChem Technical Support Center.
-
BenchChem. (2025). Deprotection protocols for p-amino-D-phenylalanine protecting groups. BenchChem Technical Support Center.
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. ResearchGate.
-
Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. Thermo Fisher Scientific.
-
Request PDF. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions.
-
BenchChem. (2025). Application Notes and Protocols for BOC-L-Phenylalanine-¹³C in Solid-Phase Peptide Synthesis (SPPS). BenchChem Technical Support Center.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
-
Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins.
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
-
Google Patents. (2014). Method and compositions for removing acid-labile protecting groups.
-
BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support Center.
-
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
-
ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
-
National Institutes of Health. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis.
-
Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
-
BenchChem. (2025). Technical Support Center: Preventing Side Reactions During Boc Deprotection. BenchChem Technical Support Center.
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
-
BOC Sciences Amino Acid. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis....
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
-
ResearchGate. (n.d.). (A) BOC deprotection mechanism with aid of a scavenger. (B) Thermal....
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
-
Request PDF. (2025). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts.
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
-
Boehringer Ingelheim. (2024). TFA-free Peptide Synthesis.
-
PubMed. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol.
-
Request PDF. (n.d.). TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
-
RSC Publishing. (n.d.). A Friedel–Crafts alkylation mechanism using an aminoindanol-derived thiourea catalyst.
-
The ASL Lab. (2020). Friedel-Crafts Alkylation-The ASL Lab.
-
Request PDF. (2025). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
-
Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis.
-
ResearchGate. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Friedel–Crafts alkylation mechanism using an aminoindanol-derived thiourea catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. merckmillipore.com [merckmillipore.com]
Technical Support Center: Reaction Scale-Up of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid
Welcome to the technical support guide for (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid (Boc-AHPA). This resource is designed for researchers, chemists, and drug development professionals encountering challenges with the solubility of this critical building block during reaction scale-up. As a chiral, non-proteinogenic amino acid derivative, Boc-AHPA is integral to the synthesis of various pharmaceuticals, including protease inhibitors.[1][2] However, its physicochemical properties, particularly its poor aqueous solubility, often present significant hurdles when moving from bench-scale experiments to pilot or production scales.
This guide provides in-depth, experience-driven answers to common questions and a troubleshooting framework to help you develop a robust and scalable reaction process.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
This compound is a crystalline solid that is generally insoluble in water.[1][3] It exhibits good solubility in polar aprotic organic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (THF).[1] The molecule's structure, containing a bulky, non-polar tert-butoxycarbonyl (Boc) group and a phenyl ring, contributes to its lipophilic character, while the carboxylic acid and hydroxyl groups provide sites for polar interactions.
Q2: Why does solubility become a major problem during reaction scale-up?
Scaling a reaction is not as simple as proportionally increasing all components.[4] Several factors amplify the impact of poor solubility on a larger scale:
-
Heat Transfer: In large reactors, the surface-area-to-volume ratio decreases dramatically. Poorly dissolved solids can create thick, non-uniform slurries that impede efficient heat transfer, increasing the risk of thermal runaways in exothermic reactions.[5][6]
-
Mixing Efficiency: Achieving homogenous mixing is more difficult in large vessels. Solid materials can settle in dead zones where agitation is poor, leading to localized concentration gradients, incomplete reactions, and the formation of impurities.[4]
-
Reaction Kinetics: The reaction rate may become limited by the dissolution rate of the starting material rather than the intrinsic chemical kinetics. This can lead to significantly longer reaction times and lower throughput.
-
Downstream Processing: Undissolved starting material complicates product isolation and purification. While chromatography is feasible at the lab scale, it is often economically and practically unviable for large-scale production, where crystallization is the preferred method.[4]
Q3: How does the pH of the reaction medium affect the solubility of this compound?
The pH of the medium has a profound effect on the solubility of Boc-AHPA. The molecule contains a carboxylic acid group (-COOH), which is weakly acidic.
-
In acidic to neutral conditions (low pH): The carboxylic acid group remains protonated (-COOH). This neutral form is less polar and thus less soluble in aqueous or highly polar protic solvents.
-
In basic conditions (high pH): A base can deprotonate the carboxylic acid, forming a carboxylate salt (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in polar solvents.
This principle is fundamental to controlling the solubility of most amino acid derivatives.[7][8][9] Manipulating the pH is one of the most powerful tools for improving the homogeneity of your reaction.
Troubleshooting Guide: Overcoming Solubility Challenges
This section addresses specific issues you may encounter during your scale-up experiments and provides actionable solutions.
Issue 1: My reaction is sluggish, incomplete, or shows inconsistent results upon scale-up.
Primary Cause: This is a classic symptom of a dissolution rate-limited reaction. The starting material is not dissolving fast enough to maintain a sufficient concentration in the solution phase where the reaction occurs.
Solution Workflow:
-
Optimize Solvent System: The initial choice of solvent may not be optimal for scale-up. A systematic solvent screen is the first and most critical step.
-
Employ pH Adjustment: If the reaction conditions tolerate it, convert the carboxylic acid to a more soluble salt in situ.
-
Evaluate Temperature Effects: Carefully increasing the reaction temperature can enhance solubility.
Caption: Decision workflow for troubleshooting solubility issues.
Experimental Protocols
Objective: To identify a solvent or solvent mixture that provides sufficient solubility (>50 mg/mL is a good target for scale-up) at the desired reaction temperature.
Materials:
-
This compound
-
Vials with caps
-
Magnetic stir plate and stir bars
-
A selection of solvents (see table below for suggestions)
Procedure:
-
Preparation: Place a small, accurately weighed amount of the compound (e.g., 50 mg) into several labeled vials.
-
Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 0.5 mL, corresponding to 100 mg/mL).
-
Initial Observation (Room Temp): Stir vigorously for 30 minutes at room temperature. Record your observations (e.g., "fully dissolved," "partially dissolved," "insoluble slurry").
-
Incremental Addition: For vials where the solid did not fully dissolve, add another 0.5 mL of solvent (total 1.0 mL, corresponding to 50 mg/mL). Stir for another 30 minutes and record observations.
-
Co-Solvent Screening: For promising but imperfect solvents, test co-solvents. For example, if the compound is soluble in THF but your reaction requires a less volatile solvent, try mixtures like Toluene/THF (4:1, 1:1) or Heptane/THF (4:1, 1:1).
-
Temperature Effect: Gently warm the vials that still contain undissolved solids to your target reaction temperature. Observe if solubility improves. Crucially, cool the vial back to room temperature to check if the material precipitates. Supersaturation can be an issue, and you need to know if your compound will remain dissolved throughout the process.
Data Summary Table:
| Solvent Class | Solvent | Expected Solubility (Qualitative) | Rationale & Scale-Up Notes |
| Polar Aprotic | DMF, DMAc | High | Good general-purpose solvents, but high boiling points can complicate product isolation. |
| THF, 2-MeTHF | Moderate-High | Excellent choices. 2-MeTHF is often preferred for its better safety profile and reduced peroxide formation. | |
| Acetonitrile | Moderate | Can be a good option, but miscibility with other solvents should be checked. | |
| Ethers | Dioxane, CPME | Moderate | Dioxane is a good solvent but has safety concerns. CPME is a greener alternative. |
| Halogenated | DCM | High [1] | Very effective but has environmental concerns and a low boiling point, which may not be ideal for heated reactions. |
| Alcohols | IPA, EtOH | Low to Moderate | Solubility may be limited but can be improved with base. Risk of esterification with the carboxylic acid if heated. |
| Hydrocarbons | Toluene, Heptane | Very Low | Unlikely to be effective alone but useful as anti-solvents or in co-solvent systems to modulate polarity. |
This table is a guideline. Experimental verification is mandatory.[10]
Issue 2: I've found a good solvent, but I still see some solid material, especially during reagent addition.
Primary Cause: Even in a suitable solvent, the addition of other reagents can change the polarity of the mixture, causing your compound to temporarily fall out of solution. Alternatively, you may be operating close to the saturation limit.
Solution Workflow:
Objective: To deprotonate the carboxylic acid of Boc-AHPA, forming a highly soluble carboxylate salt and achieving a fully homogeneous solution before proceeding with the main reaction.
Causality: By adding a base, we shift the equilibrium from the neutral, less soluble acid form to the charged, more soluble salt form. This is a direct application of acid-base chemistry to overcome a physical limitation of the starting material.[7][11]
Caption: Equilibrium between the less soluble acid and more soluble salt.
Procedure:
-
Select a Compatible Base: Choose a non-nucleophilic base that will not interfere with your subsequent reaction steps. Common choices include:
-
Organic bases: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA).
-
Inorganic bases: Potassium carbonate (K₂CO₃), Sodium bicarbonate (NaHCO₃). Note: Inorganic bases are often preferred for scale-up due to their low cost and ease of removal, but they are only suitable in solvents that can at least partially dissolve them.
-
-
Charge the Reactor: Add your chosen solvent and this compound to the reaction vessel under an inert atmosphere.
-
Controlled Base Addition: Slowly add 1.0-1.1 equivalents of the base while stirring.
-
Self-Validation: You should observe the slurry thinning and eventually becoming a clear, homogeneous solution. If it does not fully dissolve, you may need a stronger base or a better solvent system.
-
-
Confirmation: Once the solution is homogeneous, hold for 15-30 minutes to ensure dissolution is complete before proceeding with the addition of other reagents.
Trustworthiness & Safety:
-
Exotherm Check: The acid-base neutralization can be exothermic. Monitor the temperature during base addition, especially on a large scale.[5]
-
Compatibility: Ensure your subsequent reagents are stable in the presence of the base you have added. For example, if you are performing a coupling reaction with an acid chloride, adding an organic base first is standard procedure. However, if your next reagent is base-sensitive, this method is not suitable.
By systematically addressing solubility with these evidence-based protocols, you can develop a robust, efficient, and scalable process for reactions involving this compound, ensuring consistent product quality and operational safety.
References
-
This compound, 97% | Fisher Scientific. [Link]
-
A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - NIH. [Link]
-
Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]
-
Is the solubility of amino acids affected by their pH levels? - Quora. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
Scale-up Reactions - Division of Research Safety - University of Illinois. [Link]
-
SOME SCALE-UP CONSIDERATIONS - CatSci. [Link]
-
How to Scale Up a New Synthesis Reaction - Lab Manager. [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
-
The solubility-pH profiles of amino acids showing departures from the... - ResearchGate. [Link]
-
Problems needing attention in synthesis process scaling up - SHANDONG LOOK CHEMICAL. [Link]
-
Scalable DOS-like Strategy to the δ-Amino Acids via Petasis/Cross Metathesis Reactions Sequence | ChemRxiv. [Link]
-
Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. [Link]
-
Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. catsci.com [catsci.com]
- 5. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 6. fauske.com [fauske.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar [semanticscholar.org]
- 10. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Peptides Containing (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid, (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid. This unique residue, a key component of the protease inhibitor Bestatin and its analogs, introduces specific challenges during peptide purification due to its structural features: a bulky phenyl ring, a free hydroxyl group, and a labile Boc protecting group.[1][2][3][4][5]
This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to overcome common purification hurdles and achieve high-purity peptides for your research.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of your peptide, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Poor Solubility of the Crude Peptide After Cleavage
Q: My crude peptide, which contains this compound, has precipitated after cleavage and is difficult to dissolve for RP-HPLC purification. What should I do?
A: This is a common challenge, as the phenyl group of the residue significantly increases the hydrophobicity of the peptide, making it prone to aggregation and poor solubility in aqueous solutions.[6][7][8][9]
Underlying Cause: The hydrophobic nature of the phenyl side chain, coupled with potential intermolecular hydrogen bonding involving the hydroxyl group, can lead to the formation of β-sheet-like structures and subsequent aggregation.[6]
Troubleshooting Protocol:
-
Solvent Screening: Before attempting to dissolve the entire batch of crude peptide, perform small-scale solubility tests with a variety of solvents.
-
Initial Solvents: Start with common solvents used for peptide purification, such as:
-
Stronger Solvents: If the peptide remains insoluble, consider stronger, more disruptive solvents like:
-
Trifluoroacetic acid (TFA) at a low concentration (0.1-1%) in water or ACN.
-
Formic acid (e.g., 10-50% in water).
-
For extremely difficult cases, a small amount of hexafluoroisopropanol (HFIP) can be used, but be mindful of its high viscosity and potential effects on HPLC columns.
-
-
-
Systematic Dissolution Technique:
-
Begin by adding a small amount of the chosen organic solvent (e.g., ACN or DMSO) to wet the peptide.
-
Next, add the acidic modifier (e.g., TFA or formic acid).
-
Finally, gradually add the aqueous component (e.g., water) while vortexing or sonicating.[10]
-
-
Sonication and Gentle Warming: A brief sonication in a water bath or gentle warming (not exceeding 40°C) can help break up aggregates and facilitate dissolution.[8] Be cautious with peptides containing residues prone to degradation at higher temperatures.
Data Presentation: Recommended Initial Solvents for Solubility Testing
| Solvent System | Concentration Range | Remarks |
| Water/Acetonitrile with 0.1% TFA | 30-70% ACN | Standard starting point for RP-HPLC. |
| DMSO | Up to 100% | Effective for highly hydrophobic peptides; ensure compatibility with your HPLC system.[8][9] |
| Aqueous Formic Acid | 10-50% | Can be a good alternative to TFA for altering selectivity. |
Issue 2: Poor Peak Shape and Resolution During RP-HPLC
Q: My peptide is soluble, but I'm observing broad, tailing peaks, or co-elution with impurities during RP-HPLC. How can I improve the separation?
A: Poor chromatography can stem from several factors related to the unique structure of this compound, including secondary interactions with the stationary phase and the presence of closely related impurities.
Underlying Causes:
-
Secondary Interactions: The free hydroxyl group can engage in hydrogen bonding with residual silanols on the silica-based stationary phase, leading to peak tailing.
-
On-Column Aggregation: The peptide may be aggregating on the column, especially at the head of the column where the concentration is high.[11]
-
Ion-Pairing Issues: Insufficient or inappropriate ion-pairing can result in poor peak shape for peptides.[]
-
Incomplete Deprotection: Residual Boc groups on the target amino acid or other residues can lead to closely eluting impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC peak shape.
Detailed Protocols:
-
Optimize Mobile Phase Composition:
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) is the most common ion-pairing agent for peptide RP-HPLC.[] It helps to sharpen peaks by forming ion pairs with basic residues and masking silanol interactions. Try increasing the TFA concentration in your mobile phases from the standard 0.1% up to 0.5% to see if peak shape improves.[11]
-
Organic Modifier: While acetonitrile (ACN) is the default choice, switching to or blending with other organic solvents like methanol (MeOH) or isopropanol can alter the selectivity of the separation and improve resolution.[13]
-
-
Adjust Chromatographic Parameters:
-
Gradient Slope: A shallower gradient (e.g., 0.5% B/min instead of 1% B/min) increases the separation window and can resolve closely eluting species.
-
Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can reduce solvent viscosity, improve mass transfer, and disrupt secondary structures that may contribute to peak broadening.
-
-
Select an Appropriate Stationary Phase:
-
Pore Size: For peptides, wide-pore (300 Å) columns are generally recommended to allow for better diffusion into the pores of the stationary phase.[13]
-
Column Chemistry: While C18 is the workhorse, if you are struggling with resolution, consider a less hydrophobic C8 column or a phenyl column, which can offer different selectivity for peptides containing aromatic residues.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the hydroxyl group of this compound during solid-phase peptide synthesis (SPPS)?
A1: Yes, it is highly recommended to protect the hydroxyl group. During peptide synthesis, particularly at the coupling steps where amino acids are activated, an unprotected hydroxyl group can act as a nucleophile and react with the activated carboxyl group.[14] This can lead to the formation of ester side products and branched peptides, which are difficult to separate from the desired product. Common protecting groups for hydroxyls in Boc-based synthesis include benzyl (Bzl).[15]
Q2: Can the Boc group on the this compound residue be prematurely cleaved during synthesis?
A2: The Boc group is designed to be labile to strong acids like TFA, which is used for the final cleavage from the resin.[15] During standard Fmoc-based SPPS, the Boc group should be stable. However, if you are performing a Boc-based synthesis strategy, the repetitive acid treatments for Nα-Boc removal can potentially lead to some premature cleavage of the side-chain Boc group, although this is generally minimal.
Q3: My peptide contains multiple hydrophobic residues in addition to this compound, and aggregation is a major issue. What strategies can I use?
A3: For highly aggregation-prone sequences, several strategies can be employed:
-
Chaotropic Agents: In some cases, adding a low concentration of a chaotropic agent like guanidinium chloride (GuHCl) to the sample solvent can help disrupt aggregates before injection. However, this is often not compatible with HPLC and should be used with caution.
-
"Magic Mixture": For extremely difficult cases, a solvent system known as the "magic mixture" (a combination of TFA, water, acetonitrile, and isopropanol) can be effective for solubilization.
-
Synthesis Strategy: If purification is consistently failing due to aggregation, it may be necessary to redesign the synthesis. This could involve incorporating pseudoproline dipeptides or using a more hydrophilic resin.
Q4: How does the presence of the Boc group on the side chain affect the peptide's retention time in RP-HPLC?
A4: The Boc group is quite hydrophobic and will significantly increase the retention time of the peptide on a reversed-phase column compared to the same peptide with the Boc group removed.[16] If you suspect incomplete deprotection, you should see a later-eluting peak in your chromatogram corresponding to the Boc-protected peptide. On-column H/D exchange HPLC/ESI/MS can be a useful technique to confirm the presence or absence of a Boc group.[17][18]
Q5: What are the best practices for storing peptides containing this compound after purification?
A5: Like most purified peptides, it is best to lyophilize the pure fractions to a fluffy powder and store them at -20°C or -80°C.[9] Avoid repeated freeze-thaw cycles of peptide solutions. If you need to store the peptide in solution, use a sterile, buffered solution at a pH where the peptide is most stable and soluble, and store it in aliquots at -20°C or below.[9]
References
- Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 51(5), 311–332.
-
Various Authors. (2015). Has anyone an idea about a hydrophobic peptide which seems to aggregate immediately when added in solvent before HPLC analysis? ResearchGate. Retrieved from [Link]
-
Various Authors. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? ResearchGate. Retrieved from [Link]
- Sánchez-Taltavull, D., et al. (2023).
-
Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]
- Various Authors. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions.
- Bitan, G., et al. (2001). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Protein and Peptide Letters, 8(4), 279-285.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Various Authors. (2017). Which exclusive protecting groups should I use for hydroxyl groups in amino acids? ResearchGate. Retrieved from [Link]
-
UBPBio. (n.d.). Bestatin. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Sánche-Taltavull, D., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids.
- Various Authors. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis.
- Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical biochemistry, 316(2), 223-231.
- Van Breemen, R. B., et al. (2002). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 13(6), 731-739.
- Van Breemen, R. B., et al. (2002). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
- Aguilar, M. I. (Ed.). (2004). HPLC of peptides and proteins: methods and protocols. Humana press.
- Zhang, W., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- Chen, L., et al. (2011). Progress in the development of bestatin analogues as aminopeptidases inhibitors. Current medicinal chemistry, 18(7), 964-976.
- Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 193, 3-30.
- Sánche-Taltavull, D., et al. (2023).
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
- Vydac. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
- Meek, J. L. (1980). Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. Proceedings of the National Academy of Sciences, 77(3), 1632-1636.
Sources
- 1. ubpbio.com [ubpbio.com]
- 2. Progress in the development of bestatin analogues as aminopeptidases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. astralscientific.com.au [astralscientific.com.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. bachem.com [bachem.com]
- 10. nestgrp.com [nestgrp.com]
- 11. researchgate.net [researchgate.net]
- 13. hplc.eu [hplc.eu]
- 14. researchgate.net [researchgate.net]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful incorporation of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This unique α-hydroxy-β-amino acid presents specific challenges that differ from standard α-amino acid chemistry, primarily related to side reactions involving the hydroxyl group and steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to use in SPPS?
This compound is a non-proteinogenic amino acid derivative, notable as a core component of the protease inhibitor Bestatin.[1] Its structure is unique in that it possesses a β-amino group (protected with a tert-butyloxycarbonyl group, Boc) and a hydroxyl group at the α-carbon.
The primary challenges in SPPS are:
-
Steric Hindrance: The bulky phenyl group and the overall structure can make coupling reactions sluggish.
-
Side Reactions of the α-hydroxyl group: The unprotected hydroxyl group is nucleophilic and can participate in undesirable side reactions during peptide synthesis.[2]
-
Alternative Cyclization Pathways: Unlike typical dipeptides that may form diketopiperazines, this residue is prone to a different intramolecular cyclization reaction, forming a homobislactone upon activation of its carboxylic acid.[3]
Q2: Is diketopiperazine (DKP) formation the main concern with this amino acid?
While diketopiperazine formation is a common side reaction in SPPS, particularly with proline-containing dipeptides, it is not the primary issue when coupling this compound. The major competing side reaction is the formation of a homobislactone .[3] This occurs when the carboxyl group is activated for coupling. The nearby α-hydroxyl group can attack the activated carboxyl, leading to the formation of a stable cyclic dimer, which effectively terminates the peptide chain.
Q3: Do I need to protect the α-hydroxyl group of this amino acid before using it in SPPS?
Yes, it is highly recommended to protect the hydroxyl group. In SPPS, unprotected hydroxyl groups on amino acid side chains (like Serine, Threonine, or Tyrosine) are known to be susceptible to O-acylation during the coupling step.[4][5][6] This side reaction involves the activated incoming amino acid acylating the hydroxyl group, leading to the formation of a depsipeptide and a capped, unreactive peptide chain. Given the α-position of the hydroxyl group in this specific residue, it is particularly prone to intramolecular side reactions like homobislactone formation if left unprotected during activation.[3] While some syntheses of peptidomimetics have been attempted without protection, this often leads to low yields, especially with sterically hindered coupling partners.[3]
Troubleshooting Guide
This guide is structured to help you diagnose and resolve common issues encountered when using this compound in your SPPS workflow.
Issue 1: Low Coupling Efficiency or Complete Failure of Peptide Elongation
-
Symptom: Kaiser test remains positive after coupling, and mass spectrometry (MS) analysis of a resin sample shows predominantly the unreacted peptide chain.
-
Primary Suspect: Homobislactone Formation.
Causality: When you activate the carboxylic acid of this compound, especially with standard coupling reagents in the presence of a base, a significant side reaction can occur. The unprotected α-hydroxyl group of one molecule can attack the activated carboxyl group of another, forming a stable 12-membered cyclic dimer known as a homobislactone.[3] This byproduct consumes your activated amino acid, preventing it from coupling to the resin-bound peptide and leading to low or no yield of the desired product. The presence of a base can significantly accelerate this side reaction.[3]
Figure 1: Competing reaction pathways during the coupling of this compound.
Solutions and Mitigation Strategies:
| Strategy | Mechanism of Action |
| Use a Strong Activation Method Without Base | Employ a potent coupling reagent like EDC-HOAt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with 1-Hydroxy-7-azabenzotriazole) and crucially, omit the addition of a tertiary base (like DIPEA or NMM) during the activation and coupling steps. This minimizes the base-catalyzed formation of the homobislactone.[3] |
| Protect the α-Hydroxyl Group | The most robust solution is to use a derivative of the amino acid where the α-hydroxyl group is protected with a suitable protecting group (e.g., TBDMS, Trityl). This physically prevents its participation in any side reactions. The protecting group would need to be stable to the SPPS conditions and selectively removable at the end of the synthesis. |
| Use a Highly Efficient Coupling Reagent | For sterically hindered couplings, powerful uronium/aminium or phosphonium salt-based reagents like HATU, HCTU, or PyBOP are recommended as they generate highly reactive esters that can accelerate the desired coupling reaction, potentially outcompeting the side reaction.[7][8][9] However, even with these, the omission of base is critical to suppress homobislactone formation. |
Issue 2: Appearance of a Byproduct with a Mass Corresponding to the Peptide + (Incoming Amino Acid - H₂O)
-
Symptom: MS analysis of the crude peptide after cleavage shows a significant peak with a mass indicating the addition of the incoming amino acid to the side chain of a hydroxyl-containing residue.
-
Primary Suspect: O-Acylation.
Causality: If the α-hydroxyl group is left unprotected, it can act as a nucleophile and attack the activated carboxyl group of the incoming amino acid during the coupling step. This forms an ester bond with the side chain, a process known as O-acylation.[4][6] This side reaction is competitive with the desired N-acylation (peptide bond formation) and results in a branched peptide byproduct.
Figure 2: O-Acylation as a side reaction during peptide synthesis.
Solutions and Mitigation Strategies:
| Strategy | Mechanism of Action |
| Protect the α-Hydroxyl Group | As with homobislactone formation, the most effective solution is to use a derivative of the amino acid with the hydroxyl group protected. This eliminates the nucleophilic site responsible for the side reaction.[2][10] |
| Optimize Coupling Conditions | While less effective than protection, using coupling additives like HOBt or HOAt can sometimes help to suppress O-acylation by forming less reactive active esters that are more selective for the N-terminal amine over the hydroxyl group. |
| Use Additives | For standard hydroxy amino acids like serine and threonine, additives such as 2,4-dinitrophenol or pentachlorophenol have been shown to prevent O-acylation when using active esters.[4][5] The applicability to this specific α-hydroxy-β-amino acid would require empirical testing. |
Experimental Protocols
Protocol 1: Recommended Coupling of Unprotected this compound
This protocol is adapted from successful syntheses of Bestatin analogues and is designed to minimize homobislactone formation.[3]
-
Resin Preparation:
-
Swell the resin-bound peptide (with a deprotected N-terminal amine) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
-
Activation of the Amino Acid:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Note: This method, while successful in some contexts, carries the risk of the side reactions mentioned. The protocol below is a safer alternative.
-
-
Alternative Activation (to minimize homobislactone formation):
-
In a separate vessel, dissolve this compound (3 eq.), EDC (3 eq.), and HOAt (3 eq.) in DMF.
-
Crucially, do not add any base (DIPEA, NMM, etc.) to this activation mixture.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For very difficult couplings, extending the reaction time overnight may be beneficial.[7]
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Post-Coupling:
-
Wash the resin thoroughly with DMF (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min).
-
Proceed to the next step in your synthesis.
-
Protocol 2: Cleavage and Deprotection
The presence of the hydroxyl group does not typically require special modifications to standard TFA cleavage cocktails, provided other sensitive residues are accounted for. The Boc group on the β-amino function will be removed simultaneously with other acid-labile side-chain protecting groups.
-
Resin Preparation:
-
Wash the final peptide-resin with DCM (3 x 1 min) and dry it under vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
A standard and effective cleavage cocktail for most peptides is Reagent B : TFA/Phenol/Water/Triisopropylsilane (TIS) (88:5:5:2 v/v).[11]
-
If your peptide contains sensitive residues like Cysteine, Methionine, or Tryptophan, a more robust cocktail like Reagent K (TFA/Phenol/Water/Thioanisole/Ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v) may be necessary.
-
-
Cleavage Procedure:
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide using standard reverse-phase HPLC methods.
-
References
- Martinez, J., Tolle, J. C., & Bodanszky, M. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22–27.
- Martinez, J., Tolle, J. C., & Bodanszky, M. (n.d.). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. Semantic Scholar.
- ResearchGate. (2014, February 18). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?
- BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Rehman, A., et al. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed.
- Reddit. (2024, April 20).
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Lifferth, A., & Kappe, C. O. (2015).
- Schöneich, C. (2017). Release of free amino acids upon oxidation of peptides and proteins by hydroxyl radicals. SpringerLink.
- Wikipedia. (n.d.).
- Burlina, F., et al. (2018).
- ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- MBL International. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Aapptec. (n.d.). Coupling Reagents.
- ResearchGate. (n.d.). Side Reactions on Hydroxyl and Carboxyl Groups in Peptide Synthesis.
- Royal Society of Chemistry. (2023, June 27).
- Biotage. (2023, February 7). What do you do when your peptide synthesis fails?.
- Neimark, J., & Briand, J. P. (1993). Development of a fully automated multichannel peptide synthesizer with integrated TFA cleavage capability. Peptide Research, 6(4), 219–228.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2017, December 29). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS).
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Aapptec. (n.d.).
- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Kiso, Y., et al. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. The Journal of Organic Chemistry, 66(19), 6293–6300.
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- CS Bio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS).
- PubChem. (n.d.). 3-Amino-2-hydroxy-4-phenylbutanoic acid.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Liu, C. F., & Tam, J. P. (1994). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 91(14), 6584–6588.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Albericio, F., & Kruger, H. G. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- D'Aniello, A., et al. (1993). Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. Tetrahedron, 49(33), 7235–7242.
- Reddy, G. V., & Rao, G. V. (2007). Stereoselective Synthesis of (2R,3S)- and (2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acids from D-Glucono-δ-lactone. Bulletin of the Korean Chemical Society, 28(12), 2327–2330.
- Aapptec. (n.d.). Cleavage Cocktails; Reagent B.
Sources
- 1. 3-Amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3 | CID 10987161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. | Semantic Scholar [semanticscholar.org]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
Impact of steric hindrance from (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid on coupling efficiency
Guide Focus: Troubleshooting Coupling Reactions Involving (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid
Welcome to the technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth, experience-driven answers to common challenges encountered when working with sterically demanding amino acids, specifically focusing on this compound. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the structural features of this compound that cause low coupling efficiency?
Answer: this compound, a derivative of statine, presents significant challenges in standard peptide synthesis due to substantial steric hindrance. This hindrance arises from a combination of three key structural features that impede the approach of the incoming nucleophile (the amine component) to the activated carboxyl group.
-
β-Amino Acid Structure: The amino group is on the beta-carbon (C3) relative to the carboxyl group, creating a more crowded environment than in typical alpha-amino acids.
-
Bulky N-Terminal Protection: The tert-butyloxycarbonyl (Boc) group is exceptionally bulky and restricts rotation around the C-N bond, effectively shielding the reaction center.
-
Large Side Chain: The phenyl group attached to the carbon bearing the amino group further contributes to the steric bulk, creating a congested three-dimensional space around the molecule's core.
Primary steric effects, which result from repulsions between nonbonded atoms, increase the activation energy of the reaction, thus slowing down or preventing peptide bond formation under standard conditions.[1]
Q2: My coupling reaction failed or resulted in very low yield. What is the most likely cause and what should I check first?
Answer: When a coupling reaction with a hindered amino acid fails, the primary suspect is insufficient activation of the carboxylic acid. Standard coupling reagents are often not potent enough to overcome the high activation energy barrier imposed by steric hindrance.[2][3]
Troubleshooting Workflow:
-
Re-evaluate Your Coupling Reagent: This is the most critical factor. If you used a carbodiimide like DCC or EDC, even with an additive like HOBt, it likely failed. These reagents form OBt esters which may not be reactive enough for this substrate.[4][5] You need to switch to a more potent activating agent.
-
Verify Reagent Quality and Stoichiometry: Ensure your coupling reagents and solvents are anhydrous and of high purity. For difficult couplings, using an excess of the amino acid and coupling reagent (typically 1.5 to 3 equivalents) can help drive the reaction to completion.[6]
-
Check for Aggregation: In solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate, making reactive sites inaccessible.[7] If the resin beads appear clumped or shrunken, aggregation may be a contributing factor. Changing the primary solvent from DMF to NMP or adding chaotropic salts can help disrupt these secondary structures.[8][9]
-
Confirm Deprotection: Ensure the N-terminal of the resin-bound peptide is fully deprotected before the coupling step. An incomplete deprotection will leave no free amine for the reaction, leading to failure. Use a qualitative test like the Kaiser or TNBS test to confirm the presence of a free primary amine.[7]
Q3: Which coupling reagents are most effective for sterically hindered amino acids, and how do they compare?
Answer: For sterically demanding couplings, the choice of reagent is paramount. Reagents are generally categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. For hindered substrates, aminium/uronium and certain phosphonium salts are vastly superior due to the highly reactive activated esters they form.[4][10]
| Coupling Reagent Class | Examples | Suitability for Hindered Coupling | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | Low | Generally too slow for hindered couplings. DCC produces an insoluble urea byproduct, making it unsuitable for SPPS.[11] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Moderate to High | PyBOP is a classic, effective reagent.[11] PyAOP is highly reactive and useful for coupling N-methylated amino acids.[5] BOP is avoided due to the carcinogenic HMPA byproduct.[10] |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU, HATU, COMU | High to Very High | These are the reagents of choice. They form highly reactive activated esters.[4] HATU and COMU are often considered the most powerful due to the nature of their leaving groups (HOAt and Oxyma, respectively), which provide anchimeric assistance and accelerate the reaction.[4][11][12] |
Recommendation: For coupling this compound, start with HATU or HCTU . If issues persist, COMU is an excellent, modern alternative with enhanced safety and solubility profiles.[10]
Q4: I'm using HATU but my yield is still suboptimal. How can I further optimize the reaction conditions?
Answer: Even with a powerful coupling reagent like HATU, optimizing the reaction environment is crucial for success.
Optimization Strategies:
-
Solvent Choice: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) is often superior for difficult sequences as it has better solvating properties, which can help disrupt peptide aggregation.[9] A mixture of DMF with 25% DMSO can also be effective.[7]
-
Base Selection: The base is not merely an acid scavenger; it's critical for the activation step. N,N-Diisopropylethylamine (DIPEA) is commonly used.[10] However, for amino acids prone to racemization, a weaker, bulkier base like 2,4,6-collidine can be beneficial, although this is less of a concern for the alpha-carbon of your specific amino acid.
-
Pre-activation: Do not add all reagents to the vessel at once. Allow the carboxylic acid, HATU, and base to react for a period (pre-activation) before adding the mixture to the free amine. This ensures the formation of the highly reactive OAt-active ester prior to the coupling attempt, which can prevent side reactions like guanidinylation of the free amine by HATU.[8][13]
-
Temperature: Most couplings are performed at room temperature. For extremely difficult cases, increasing the temperature to 40-50°C can provide the necessary energy to overcome the activation barrier. Microwave-assisted synthesis is also a powerful tool for accelerating difficult couplings.[14]
-
Reaction Time & Monitoring: Hindered couplings are slow. Do not assume a standard 2-hour coupling time is sufficient. Allow the reaction to proceed for longer (4-24 hours) and monitor its completion using a ninhydrin (Kaiser) test. If the test remains positive (blue beads), the coupling is incomplete, and a second coupling (double coupling) with fresh reagents is necessary.[7]
Q5: Can you provide a reliable, step-by-step protocol for coupling this compound using HATU in SPPS?
Answer: Certainly. This protocol is designed to maximize coupling efficiency for your hindered amino acid onto a resin-bound peptide with a free N-terminal amine. It assumes a 0.1 mmol synthesis scale.
Protocol: HATU-Mediated Coupling of a Sterically Hindered Amino Acid
Materials:
-
Peptide-resin with free N-terminal amine (0.1 mmol)
-
This compound (0.5 mmol, 5 eq.)
-
HATU (0.48 mmol, 4.8 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)
-
Anhydrous NMP (N-Methyl-2-pyrrolidone)
-
Anhydrous DMF (Dimethylformamide) for washing
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed.
-
Wash the resin thoroughly with DMF (3x) and then with NMP (3x) to prepare it for the coupling.
-
Perform a Kaiser test on a small sample of beads to confirm the presence of the free primary amine (a positive test gives a deep blue color).
-
-
Pre-activation of the Amino Acid:
-
In a separate clean, dry vial, dissolve this compound (0.5 mmol) and HATU (0.48 mmol) in ~2 mL of anhydrous NMP.
-
Add DIPEA (1.0 mmol) to the solution.
-
Allow the mixture to pre-activate for at least 15-30 minutes at room temperature. The solution may change color. This step is critical for forming the active ester.[13]
-
-
Coupling Reaction:
-
Drain the NMP from the reaction vessel containing the resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel using a shaker or nitrogen bubbling for a minimum of 2 hours at room temperature.
-
-
Monitoring and Recoupling (if necessary):
-
After 2 hours, take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test.
-
If the test is negative (beads remain colorless/yellow): The coupling is complete. Proceed to washing.
-
If the test is positive (beads are blue): The coupling is incomplete. Continue agitating for another 2-4 hours and re-test. If it remains positive, drain the vessel and perform a second coupling (double coupling) by repeating steps 2 and 3 with a fresh solution of activated amino acid.
-
-
Final Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin extensively to remove any excess reagents and byproducts. A typical wash cycle is: NMP (3x), DMF (3x), DCM (3x).
-
The resin is now ready for the next deprotection step in your synthesis.
-
References
- Optimizing Peptide Coupling: Key Techniques. (n.d.). Google Cloud.
- Active esters and resins in peptide synthesis: the role of steric hindrance. (n.d.). RSC Publishing.
- HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021, January 18). YouTube.
- HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020, December 21). YouTube.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). PeptideScientific.
- Active esters and resins in peptide synthesis: the role of steric hindrance. (n.d.). RSC Publishing.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. (2022, September 20). Thieme.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.). ScienceDirect.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). GenScript.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
- What do you do when your peptide synthesis fails? (2023, February 7). Biotage.
- How do I avoid side reactions while doing this peptide coupling reaction? (2025, March 20). Reddit.
Sources
- 1. wpage.unina.it [wpage.unina.it]
- 2. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. jpt.com [jpt.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. bachem.com [bachem.com]
- 11. file.globalso.com [file.globalso.com]
- 12. m.youtube.com [m.youtube.com]
- 13. reddit.com [reddit.com]
- 14. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Byproduct Analysis in the Synthesis of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid Derivatives
Welcome to the Technical Support Center for the synthesis of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation in this critical synthetic process. As a key chiral building block in the development of protease inhibitors and other pharmaceuticals, ensuring the stereochemical purity of this compound is paramount.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
I. Overview of the Synthesis and Key Challenges
The synthesis of this compound typically involves the creation of two adjacent chiral centers, a feat often accomplished through methods like the Sharpless Asymmetric Aminohydroxylation of a cinnamate precursor.[3][4] While powerful, these methods are sensitive to reaction conditions, and even minor deviations can lead to a range of byproducts that complicate purification and compromise the quality of the final product. The primary challenges in this synthesis revolve around controlling stereoselectivity (both diastereoselectivity and enantioselectivity), regioselectivity, and preventing side reactions related to the protecting groups.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common problems encountered during the synthesis and analysis of this compound derivatives.
Q1: My reaction is producing a mixture of diastereomers. How can I identify and mitigate the formation of the (2S,3S), (2R,3S), and (2R,3R) isomers?
A1: Identification and mitigation of diastereomeric impurities are critical for the successful synthesis of your target compound. The presence of multiple stereoisomers is a common issue and can arise from incomplete stereocontrol during the reaction or subsequent epimerization.
Root Causes and Mechanistic Insights:
-
Incomplete Diastereoselectivity in the Key Reaction: In reactions like the Sharpless Asymmetric Aminohydroxylation, the chiral ligand directs the facial selectivity of the addition of the amino and hydroxyl groups to the double bond of the precursor (e.g., a cinnamate ester).[3][4] If this control is not absolute, a mixture of syn and anti addition products can be formed, leading to diastereomers.
-
Epimerization at C2 or C3: The protons at both the α-carbon (C2, bearing the hydroxyl group) and the β-carbon (C3, bearing the Boc-amino group) are acidic to varying degrees. Under basic conditions, deprotonation can occur, leading to the formation of a planar enolate intermediate.[5] Reprotonation from either face of this intermediate will result in a mixture of diastereomers.[5][6] The phenyl group at C4 can further stabilize a negative charge at C3, increasing the risk of epimerization at this center.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting diastereomer formation.
Recommended Actions:
-
Reaction Condition Optimization:
-
Base: If your reaction conditions involve a base, consider using a non-nucleophilic, sterically hindered base to minimize deprotonation. Also, ensure the base is added slowly and at a low temperature.
-
Temperature: Lowering the reaction temperature can often improve diastereoselectivity by increasing the energy difference between the transition states leading to the desired and undesired diastereomers.
-
Chiral Ligand: In asymmetric reactions, ensure the correct loading of the chiral ligand. In some cases, increasing the ligand-to-metal ratio can enhance stereocontrol. Screening different chiral ligands may also be necessary to find the optimal one for your specific substrate.
-
-
Analytical Characterization:
-
HPLC: Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for separating and quantifying diastereomers.
-
Method: A reversed-phase C18 column can often separate diastereomers, especially after derivatization. For direct separation of the Boc-protected amino acid, a chiral stationary phase (CSP) is recommended. Polysaccharide-based columns (e.g., Chiralpak® series) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic™ T) are excellent starting points. A mobile phase of hexane/isopropanol or a buffered aqueous/organic mixture is typically used.
-
-
NMR Spectroscopy: ¹H NMR spectroscopy can be used to determine the diastereomeric ratio. The protons at C2 and C3 will have slightly different chemical shifts and coupling constants in each diastereomer. For complex spectra, derivatization with a chiral agent (e.g., Mosher's acid) can further separate the signals of the diastereomers.
-
Q2: I am observing a byproduct with the same mass as my product, but it has different retention time in HPLC. Could this be a regioisomer?
A2: Yes, the formation of a regioisomer is a significant possibility, especially when using a synthetic route like the Sharpless Asymmetric Aminohydroxylation on a cinnamate-type precursor.
Root Causes and Mechanistic Insights:
In the Sharpless Asymmetric Aminohydroxylation, the nitrogen and oxygen atoms can add across the double bond in two different orientations. For a cinnamate ester, this can lead to the desired β-amino-α-hydroxy acid derivative or the undesired α-amino-β-hydroxy acid derivative. The regioselectivity is influenced by the electronic and steric properties of the substrate and the choice of chiral ligand.[4]
Troubleshooting Workflow:
Caption: A workflow for troubleshooting regioisomer formation.
Recommended Actions:
-
Ligand Selection: The choice of the cinchona alkaloid-derived ligand in the Sharpless reaction has a profound impact on regioselectivity. For cinnamate esters, it has been shown that using phthalazine (PHAL) or anthraquinone (AQN) derived ligands can lead to opposite regioselectivity.[4] If you are obtaining the wrong regioisomer, switching the ligand class is the first step.
-
Nitrogen Source: The nature of the nitrogen source (e.g., Chloramine-T, carbamates) can also influence the regiochemical outcome. Experimenting with different nitrogen sources may be beneficial.
-
Analytical Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing regioisomers. The chemical shifts and coupling patterns of the protons and carbons at the C2 and C3 positions will be significantly different. 2D NMR techniques like HMBC and HSQC can definitively establish the connectivity of the atoms.
-
Mass Spectrometry: While the regioisomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments may differ, providing clues to their structure.
-
Q3: My NMR spectrum shows signals consistent with t-butyl groups that are not part of the Boc protecting group. What could be the source of this byproduct?
A3: The presence of extraneous t-butyl signals often points to side reactions occurring during the deprotection of the Boc group, particularly under strongly acidic conditions.
Root Causes and Mechanistic Insights:
The removal of the Boc group is typically achieved with a strong acid, such as trifluoroacetic acid (TFA). This process generates a stable t-butyl cation. This highly electrophilic species can then alkylate any nucleophilic sites on your product molecule or in the solvent, leading to t-butylated byproducts.
Recommended Actions:
-
Use of Scavengers: To prevent unwanted t-butylation, it is crucial to use a "scavenger" in your deprotection cocktail. Common scavengers include triethylsilane (TES), thioanisole, or water. These molecules will trap the t-butyl cation before it can react with your product.
-
Milder Deprotection Conditions: If t-butylation remains an issue, consider using milder deprotection conditions. For example, using HCl in an organic solvent like dioxane can sometimes be less prone to causing this side reaction.
III. Analytical Protocols for Byproduct Analysis
Accurate identification and quantification of byproducts are essential for process optimization and quality control. Below are recommended analytical approaches.
Table 1: Key Byproducts and Recommended Analytical Techniques
| Byproduct Class | Potential Structures | Primary Analytical Technique | Secondary/Confirmatory Technique |
| Diastereomers | (2S,3S), (2R,3S), (2R,3R) | Chiral HPLC | ¹H NMR, ¹³C NMR |
| Regioisomers | Boc-amino at C2, OH at C3 | ¹H NMR, ¹³C NMR, 2D NMR (HMBC) | LC-MS/MS |
| Boc-related | t-butylated product | ¹H NMR, LC-MS | |
| Epimerization | Racemic mixture at C2 or C3 | Chiral HPLC | Polarimetry |
| Diol | (2S,3R)-2,3-dihydroxy-4-phenylbutyric acid | LC-MS | ¹H NMR |
Experimental Protocol: Chiral HPLC for Diastereomeric Purity
-
Column: Chirobiotic™ T (teicoplanin-based) or a similar macrocyclic glycopeptide chiral stationary phase. A polysaccharide-based column like Chiralpak® IA or IC can also be effective.[7]
-
Mobile Phase: A typical starting point for reversed-phase separation is a mixture of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water). For normal-phase separation, a mixture of hexane and isopropanol is common. The exact ratio will need to be optimized for your specific derivative.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
Experimental Protocol: ¹H NMR for Diastereomeric Ratio
-
Solvent: CDCl₃ or DMSO-d₆.
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Analysis: Carefully integrate the signals corresponding to the protons at C2 and C3 for each diastereomer. The ratio of the integrals will give the diastereomeric ratio.
-
Chiral Derivatizing Agents: If the signals overlap, derivatize the sample with a chiral agent like (R)- or (S)-Mosher's acid chloride. The resulting diastereomeric esters will likely have better-resolved signals in the ¹H NMR spectrum.
IV. Frequently Asked Questions (FAQs)
-
Q: Can the Boc group be cleaved during the synthesis?
-
A: The Boc group is generally stable to many reaction conditions but is labile to strong acids. If your synthesis involves acidic steps, there is a risk of premature deprotection.
-
-
Q: I am observing a diol byproduct. Why is this happening?
-
A: In osmium-catalyzed reactions like the Sharpless Asymmetric Aminohydroxylation, a competing dihydroxylation reaction can occur, leading to the formation of a diol instead of the desired amino alcohol. This is often more prevalent if the nitrogen source is not sufficiently reactive or if there is water present in the reaction mixture under conditions that favor dihydroxylation.
-
-
Q: How can I confirm the absolute stereochemistry of my final product?
-
A: The most definitive way to determine the absolute stereochemistry is through X-ray crystallography of a suitable crystalline derivative. Alternatively, comparison of the optical rotation of your product with a known standard or advanced NMR techniques like the use of chiral solvating agents can provide strong evidence for the absolute configuration.
-
V. References
-
Sharpless, K. B., et al. (1996). Asymmetric Aminohydroxylation of Olefins. Journal of the American Chemical Society, 118(1), 35-42. [Link]
-
Tao, B., Schlingloff, G., & Sharpless, K. B. (1998). Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Tetrahedron Letters, 39(17), 2507-2510. [Link]
-
Chemistry LibreTexts. (2022). 12.3: Isomerization at the α-Carbon. [Link]
-
PubChem. (2S,3R)-3-(tert-Butoxycarbonylamino)-2-hydroxy-4-phenylbutanoic acid. [Link]
-
Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733-2746. [Link]
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547. [Link]
-
Ilisz, I., Aranyi, A., & Péter, A. (2013). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. Journal of Chromatography A, 1295, 107-129. [Link]
-
MDPI. (2022). Epimerisation in Peptide Synthesis. [Link]
-
Organic Chemistry Portal. Sharpless Aminohydroxylation (Oxyamination). [Link]
-
MDPI. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. [Link]
-
PubMed Central (PMC). (2013). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. [Link]
-
ACS Publications. (2010). Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism. [Link]
-
YouTube. (2024). What Is Epimerization In Organic Chemistry?. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 18-101 Merbouh [edu.utsunomiya-u.ac.jp]
- 3. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC-MS Validation of Peptides Synthesized with (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid
Introduction: The Critical Role of Non-Proteinogenic Amino Acids and Precision Analytics in Peptide Therapeutics
The landscape of peptide therapeutics is continually advancing, driven by the incorporation of non-natural or unusual amino acids to enhance bioactivity, stability, and selectivity.[1] One such pivotal building block is (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, a chiral, non-proteinogenic amino acid derivative.[2] Its unique structure, featuring a Boc-protecting group and specific stereochemistry, makes it a valuable component in the synthesis of complex peptides, including protease inhibitors.[2][3][4]
The integration of such specialized residues into a peptide sequence, however, introduces significant analytical challenges. The final product of solid-phase peptide synthesis (SPPS) is a crude mixture containing the target peptide alongside a host of impurities. These can include deletion sequences, incompletely deprotected peptides, and isomers that can compromise the safety and efficacy of a potential therapeutic.[5][6] Consequently, a robust, high-resolution analytical method is not merely a quality control checkpoint; it is a fundamental component of the drug development process.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as the gold standard for the analysis of synthetic peptides.[7][8][9] This powerful combination allows for the separation of complex peptide mixtures with high resolution while simultaneously providing precise mass-to-charge ratio information for confident identification of the target peptide and its impurities.[9] This guide provides an in-depth, experience-driven comparison of HPLC-MS validation with other analytical techniques, supported by detailed experimental protocols for researchers, scientists, and drug development professionals.
HPLC-MS Validation: A Self-Validating System for Peptide Purity and Identity
A properly developed and validated HPLC-MS method serves as a self-validating system, ensuring that the analytical procedure is fit for its intended purpose.[10] This aligns with the principles outlined by the International Council for Harmonisation (ICH) guidelines, which emphasize a science- and risk-based approach to analytical procedure development and validation.[11][12][13]
Causality Behind Experimental Choices in HPLC-MS Method Development
The development of a robust HPLC-MS method for a peptide containing this compound requires careful consideration of the peptide's unique physicochemical properties. The presence of the bulky, hydrophobic phenyl group and the Boc-protecting group influences its retention behavior on reversed-phase columns.
Experimental Workflow for HPLC-MS Validation
Caption: Workflow for HPLC-MS Validation of Synthetic Peptides.
Detailed Experimental Protocol: HPLC-MS Analysis
1. Instrumentation:
-
HPLC System: A high-pressure binary pump system capable of pressures up to 600 bar, equipped with a temperature-controlled autosampler (set to 4°C) and a column thermostat (maintained at 25-60°C).[8]
-
Detector: A UV-Vis detector capable of monitoring at 214 nm and 280 nm, and ideally a diode array detector for spectral confirmation.[8]
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer capable of both full scan (MS1) and tandem MS (MS/MS) analysis.[9]
2. Materials and Reagents:
-
Peptide Sample: Crude synthetic peptide containing this compound.
-
Solvents: HPLC-grade water, acetonitrile (ACN), and an ion-pairing agent such as trifluoroacetic acid (TFA) or formic acid (FA).
-
HPLC Column: A reversed-phase C18 column is a good starting point for general peptide analysis.[8][14] For more hydrophobic peptides, a C8 or phenyl column may provide better resolution.[8][15]
3. Method:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
-
Column Temperature: Start at 35°C and optimize as needed.
-
Injection Volume: 5-20 µL.
-
UV Detection: 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).
-
Gradient Elution: A typical starting gradient would be 5-60% Mobile Phase B over 30 minutes.[8] This should be optimized to achieve baseline separation of the main peak from impurities.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS: Data-dependent acquisition (DDA) to trigger fragmentation of the most abundant ions from the MS1 scan.
-
4. Data Analysis:
-
Purity Assessment: Calculate the purity of the target peptide based on the peak area percentage at 214 nm.
-
Identity Confirmation: Compare the experimentally determined monoisotopic mass from the MS1 spectrum with the theoretical mass of the target peptide.
-
Impurity Characterization: Analyze the MS and MS/MS data of impurity peaks to identify their nature (e.g., deletion sequences, modifications).
Comparison with Alternative Analytical Methods
While HPLC-MS is a powerful and versatile technique, other analytical methods can provide complementary information for a comprehensive characterization of synthetic peptides.
| Analytical Method | Principle | Strengths | Limitations | Application in Peptide Analysis |
| HPLC-MS | Separation by hydrophobicity coupled with mass-to-charge ratio detection.[9] | High sensitivity and resolution, provides molecular weight information, allows for impurity identification.[9] | Ion suppression effects, may not resolve all isomers. | Gold standard for purity and identity determination.[7][8] |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide followed by quantification of the constituent amino acids.[16] | Provides accurate peptide content and amino acid composition. | Destructive to the sample, does not provide sequence information, cannot detect modifications. | Determination of net peptide content.[16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides information on 3D structure and conformation, can identify and quantify isomers. | Lower sensitivity compared to MS, requires larger sample amounts, complex data interpretation. | Structural elucidation and confirmation of stereochemistry. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase.[17] | Directly measures enantiomeric purity.[17] | Requires specialized columns, method development can be challenging. | Crucial for ensuring the correct stereochemistry of the incorporated amino acids.[17] |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size.[18] | Useful for separating aggregates and larger impurities. | Low resolution for peptides of similar size. | Analysis of peptide aggregation and oligomerization state.[18] |
Trustworthiness: A Self-Validating System in Practice
The trustworthiness of an HPLC-MS method is established through a rigorous validation process, adhering to ICH Q2(R2) guidelines.[10][13] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[12] This is demonstrated by separating the main peptide peak from all impurities and degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Conclusion: The Indispensable Role of HPLC-MS in Modern Peptide Drug Development
The incorporation of unique building blocks like this compound is a testament to the sophistication of modern peptide synthesis. However, this complexity necessitates equally sophisticated analytical methodologies to ensure the quality, safety, and efficacy of these potential therapeutics. HPLC-MS stands out as the premier analytical tool, offering an unparalleled combination of separation power and mass accuracy. When developed and validated with a thorough understanding of the underlying chemical principles and regulatory expectations, HPLC-MS provides a robust and reliable platform for the comprehensive characterization of complex synthetic peptides, thereby accelerating their journey from the laboratory to the clinic.
References
- Meyer, V. R. (1994). Acknowledging the Past. In Practical High-Performance Liquid Chromatography (pp. 1-6). John Wiley & Sons, Ltd.
-
GenScript. (n.d.). Understanding Peptide Purity: Testing Methods and Quality Standards. Retrieved from [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
-
Biotech Spain. (2025, December 11). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. Retrieved from [Link]
-
J&K Scientific. (n.d.). Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid. Retrieved from [Link]
-
Sargaeva, N. P., Lin, C., O'Connor, P. B. (2014). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(10), 1734–1743. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
ResearchGate. (2016, August 15). Which is the best Preparative HPLC column for peptide purification?. Retrieved from [Link]
-
Shodex. (n.d.). Guidelines for Shodex Column Selection : Proteins, Peptides and Amino Acids. Retrieved from [Link]
- Swartz, M. E. (2007). Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. LCGC North America, 25(7), 684-691.
-
ResearchGate. (2014, February 9). How can I get a proper HPLC for hydrophobic peptide?. Retrieved from [Link]
- Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 194, 3-33.
-
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
ACS Publications. (2024, September 25). Theoretical Assessment of Indistinguishable Peptides in Mass Spectrometry-Based Proteomics. Retrieved from [Link]
- Wysocki, V. H., Resing, K. A., & Efstathiou, T. (2005). Mass spectrometry of peptides and proteins. In Methods (Vol. 35, No. 3, pp. 211-222). Academic Press.
-
Strege, M. A., & Ticaric, J. L. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638. [Link]
-
ResearchGate. (n.d.). Validation of the identified peptides using synthetic peptide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
Sources
- 1. Unusual & Non-natural Amino Acids - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. benchchem.com [benchchem.com]
- 3. leapchem.com [leapchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. almacgroup.com [almacgroup.com]
- 6. lcms.cz [lcms.cz]
- 7. researchingpeptides.com [researchingpeptides.com]
- 8. biovera.com.au [biovera.com.au]
- 9. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. database.ich.org [database.ich.org]
- 11. biotech-spain.com [biotech-spain.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. hplc.eu [hplc.eu]
- 15. researchgate.net [researchgate.net]
- 16. biosynth.com [biosynth.com]
- 17. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Boc vs. Fmoc Strategy for Incorporating (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid
Executive Summary
The selection of a protecting group strategy in Solid-Phase Peptide Synthesis (SPPS) is paramount to achieving high purity and yield. When incorporating non-standard amino acids, this choice becomes even more critical. This guide provides a detailed comparison of the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) strategies for the incorporation of the sterically hindered, hydroxy-containing amino acid, (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid. Our analysis concludes that the Fmoc strategy is the only viable and recommended approach for this specific building block. The inherent chemical orthogonality of the Fmoc method is perfectly suited to the acid-labile Boc protecting group on the amino acid's side chain. Conversely, the Boc strategy is fundamentally incompatible, as its repetitive acid deprotection steps would prematurely cleave the side-chain Boc group, terminating the synthesis.
Introduction: The Challenge of a Unique Building Block
Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, has revolutionized the synthesis of peptides.[] The core principle involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[] This process relies on the use of temporary protecting groups for the α-amino group of the incoming amino acid and more permanent protecting groups for reactive side chains.
The amino acid this compound presents a unique set of synthetic challenges:
-
Steric Hindrance: The bulky phenyl group and the β-substituted structure create significant steric hindrance, which can impede coupling reactions and lower yields.[2]
-
Secondary Hydroxyl Group: The unprotected hydroxyl group on the α-carbon can be a site for side reactions, such as O-acylation, during coupling steps.
-
Pre-existing Side-Chain Protection: The amino group on the side chain is already protected by a Boc group.[3] This feature is the single most important factor in determining the appropriate SPPS strategy.
This guide will dissect the two dominant SPPS chemistries, Boc and Fmoc, and evaluate their suitability for incorporating this specific and challenging amino acid.
Fundamental Principles: A Tale of Two Chemistries
The primary distinction between the Boc and Fmoc strategies lies in their orthogonal protection schemes—the use of protecting groups that can be removed under different chemical conditions.[][4]
The Boc Strategy: The Classic Approach
The Boc strategy, the original method for SPPS, uses the acid-labile Boc group for temporary protection of the α-amino group.[5]
-
α-Amino Deprotection: The Boc group is removed at each cycle with a moderate acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[6][7]
-
Neutralization: Following deprotection, the resulting ammonium salt must be neutralized to the free amine with a tertiary base, such as diisopropylethylamine (DIEA), before the next coupling reaction.[7]
-
Side-Chain Protection: Side-chain protecting groups are typically benzyl-based and are stable to TFA.[]
-
Final Cleavage: Removal of the side-chain protecting groups and cleavage of the peptide from the resin requires a very strong acid, most commonly anhydrous hydrogen fluoride (HF).[5][6][9] This requires specialized, hazardous equipment.
The Fmoc Strategy: The Modern Standard
The Fmoc strategy was developed as a milder alternative and has become the predominant method for SPPS.[4][] It utilizes a base-labile Fmoc group for α-amino protection.
-
α-Amino Deprotection: The Fmoc group is removed via a β-elimination reaction using a secondary amine base, typically 20% piperidine in dimethylformamide (DMF).[][10]
-
Side-Chain Protection: Side-chain protecting groups are acid-labile, often based on tert-butyl (tBu) ethers, esters, and carbamates (including Boc).[][]
-
Final Cleavage: The side-chain groups and the resin linkage are cleaved simultaneously using a strong acid cocktail, most commonly 95% TFA with scavengers.[4]
This true orthogonality, where the temporary α-amino protecting group is removed by a base and the "permanent" side-chain groups are removed by an acid, is a key advantage of the Fmoc approach.[4][6]
Comparative Analysis: Incorporating this compound
The choice of strategy for this specific amino acid is not a matter of preference but of chemical necessity.
Orthogonality: The Decisive Factor
The side chain of our target amino acid is protected with a Boc group. Let's analyze how each strategy interacts with this feature:
-
Boc Strategy: The very first step after incorporating our amino acid would be the deprotection of the α-amino Boc group to allow for the addition of the next residue. This is accomplished with TFA. However, TFA will also cleave the Boc group on the side chain of the this compound residue. This exposes a free amine on the side chain, which would lead to chain branching and termination of the desired peptide synthesis. Therefore, the Boc strategy is chemically incompatible with this building block.
-
Fmoc Strategy: In the Fmoc strategy, the α-amino group would be protected with an Fmoc group. The deprotection step uses piperidine, a base. The acid-labile Boc group on the side chain is completely stable to these basic conditions.[4] It remains intact throughout the entire chain assembly. During the final cleavage step, the TFA cocktail will remove the side-chain Boc group along with all other acid-labile side-chain protectors and cleave the peptide from the resin. This maintains perfect orthogonality and makes the Fmoc strategy the only logical choice.
Managing Steric Hindrance and the Hydroxyl Group
Within the viable Fmoc framework, we must still address the other challenges posed by this amino acid.
-
Coupling Reactions: Due to the steric bulk, standard coupling reagents like DCC/HOBt may be inefficient.[11] More potent activating agents are required to achieve high coupling efficiency and minimize racemization. Modern uronium/aminium salt reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are strongly recommended.[][12] In particularly difficult cases, extending the coupling time or performing a "double coupling" (repeating the coupling step) can ensure the reaction goes to completion.[13] Microwave-assisted SPPS can also significantly enhance the speed and efficiency of coupling hindered amino acids.[2]
-
Hydroxyl Group Reactivity: The secondary hydroxyl group is nucleophilic and can potentially be acylated by the activated carboxyl group of the incoming amino acid, leading to a branched side product. While this side reaction is often minimal with the fast kinetics of modern coupling reagents, it remains a risk. For peptides where absolute purity is critical, the hydroxyl group can be protected with a tert-butyl (tBu) group. However, this adds synthetic complexity. For most applications, leaving the hydroxyl group unprotected and using a highly efficient coupling agent like HATU is a pragmatic and effective approach.
Data-Driven Comparison Summary
| Feature | Boc Strategy | Fmoc Strategy | Rationale for this compound |
| Orthogonality | Failed | Excellent | Boc strategy's use of TFA for deprotection would cleave the side-chain Boc group. Fmoc's base deprotection is orthogonal.[4] |
| Viability | Not Viable | Highly Viable | The lack of orthogonality makes the Boc strategy unusable for this building block. |
| Deprotection Reagents | 50% TFA (moderate acid) | 20% Piperidine (base) | Fmoc's milder base deprotection is compatible with the acid-labile side-chain Boc group.[] |
| Final Cleavage | Anhydrous HF (strong acid) | 95% TFA (strong acid) | Fmoc cleavage with TFA is less hazardous than HF and sufficient to remove the side-chain Boc group.[4] |
| Equipment | Requires specialized HF apparatus | Standard laboratory equipment | The avoidance of HF is a significant safety and practical advantage.[6] |
| Recommended Coupling | N/A | HATU, HBTU, COMU | Potent coupling reagents are needed to overcome the steric hindrance of the amino acid.[11][12] |
Visualizing the Workflows
The following diagrams illustrate why the Fmoc strategy succeeds while the Boc strategy fails.
Caption: Successful Fmoc workflow maintaining side-chain integrity.
Recommended Experimental Protocol: Fmoc Strategy
This protocol outlines the key steps for incorporating this compound into a peptide sequence using the Fmoc strategy on a rink amide resin.
Materials:
-
Resin: Rink Amide MBHA resin
-
Amino Acids: Fmoc-protected amino acids, α-Fmoc-(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diethyl ether (cold)
-
Reagents: HATU, Diisopropylethylamine (DIEA)
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT) [14] Protocol Steps:
-
Resin Preparation & Initial Deprotection:
-
Swell the resin in DMF for 30 minutes in a reaction vessel.
-
If starting a new synthesis, remove the Fmoc group from the pre-loaded resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Activation & Coupling:
-
Causality: Pre-activation is crucial for hindered amino acids to form the highly reactive O-acylisourea intermediate, ensuring a rapid and efficient coupling reaction.
-
In a separate vial, dissolve α-Fmoc-(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF.
-
Incubate for 5-10 minutes.
-
Add the activation mixture to the deprotected resin.
-
Agitate for 2-4 hours at room temperature.
-
Self-Validation: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), wash and repeat the coupling step ("double coupling").
-
-
Washing:
-
After successful coupling, drain the reaction vessel and wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes.
-
Wash the resin thoroughly with DMF (5x) to ensure all piperidine and dibenzofulvene-adduct are removed.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
Causality: The scavenger cocktail is essential to "scavenge" reactive cationic species generated during the cleavage of acid-labile protecting groups, preventing re-attachment to sensitive residues like Trp or Met. [7] * After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM (5x) and dry under vacuum for 1 hour.
-
Add the cold cleavage cocktail (Reagent K) to the dry resin (approx. 10 mL per gram of resin). [14] * Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Conclusion and Recommendation
For the incorporation of this compound, the choice between Boc and Fmoc SPPS is unequivocal. The presence of an acid-labile Boc group on the side chain renders the classic Boc strategy, with its reliance on repeated TFA deprotection, chemically non-viable.
The Fmoc strategy offers the perfect orthogonal protection scheme , where its base-labile α-amino protection is fully compatible with the acid-labile side-chain Boc group. By employing potent coupling reagents like HATU to overcome steric hindrance, researchers can successfully and efficiently incorporate this valuable, non-standard amino acid. This approach minimizes side reactions, maximizes yield, and aligns with modern, safer laboratory practices by avoiding the use of hazardous HF. For any researcher or drug development professional working with this building block, the Fmoc strategy is the only scientifically sound and trustworthy path to success.
References
-
Benchchem. Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
-
BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
-
BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.
-
Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(8).
-
AltaBioscience. Fmoc Amino Acids for SPPS.
-
ResearchGate. (A) Comparison of Boc and Fmoc SPPS.
-
Slideshare. T boc fmoc protocols in peptide synthesis.
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 18(11), 14276–14293.
-
Benchchem. An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS).
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256.
-
Benchchem. An In-depth Technical Guide to Boc Solid-Phase Peptide Synthesis (SPPS).
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
-
ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
-
Benchchem. Technical Support Center: Solid-Phase Peptide Synthesis (SPPS).
-
Chem-Impex. Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid.
Sources
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide to the Structure-Activity Relationship of Bestatin Analogues Derived from (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of Bestatin and the Quest for Superior Aminopeptidase Inhibitors
Bestatin, a dipeptide isolated from Streptomyces olivoreticuli, has long been a cornerstone in the study of metalloproteases, particularly aminopeptidases.[1][2] Its potent inhibitory activity against enzymes like aminopeptidase N (APN/CD13) and leucine aminopeptidase (LAP) has established it as a valuable research tool and a clinically used immunomodulator.[1][2] The therapeutic potential of bestatin and its analogues extends to oncology, where they have been investigated for their anti-cancer, anti-angiogenic, and anti-metastatic properties.[3]
At the heart of bestatin's biological activity lies the unique (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (AHPBA) moiety. This non-proteinogenic amino acid, with its specific stereochemistry, is crucial for the inhibitor's interaction with the active site of target aminopeptidases.[2][4] The tert-butoxycarbonyl (Boc) protected form, (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, serves as a pivotal chiral building block for the synthesis of a vast array of bestatin analogues, allowing for systematic exploration of their structure-activity relationships (SAR).[5]
This guide provides a comprehensive comparison of bestatin analogues derived from this key precursor, offering insights into the rational design of novel and more potent aminopeptidase inhibitors. We will delve into the critical structural features governing their inhibitory activity, present comparative experimental data, and provide detailed protocols for their synthesis and evaluation.
The Crucial Role of Stereochemistry: Why (2S,3R) is Paramount
The specific stereochemical configuration of the AHPBA unit is non-negotiable for potent inhibitory activity. Studies on the stereoisomers of bestatin have unequivocally demonstrated that the (2S,3R) configuration is essential for strong inhibition of both aminopeptidase B and leucine aminopeptidase.[2][4] Analogues with other stereochemistries, such as (2R,3S), (2S,3S), or (2R,3R), exhibit significantly reduced or no activity. This stringent requirement underscores the precise geometric fit needed within the enzyme's active site for effective binding and inhibition.
Structure-Activity Relationship (SAR) of Bestatin Analogues: A Guided Tour of Molecular Modifications
The quest for improved bestatin analogues has led to extensive modifications at various positions of the molecule. Understanding the impact of these changes is key to designing inhibitors with enhanced potency and selectivity.
Modifications at the P1' Position: The L-Leucine Residue
The L-leucine residue of bestatin occupies the S1' subsite of the aminopeptidase active site. Alterations to this amino acid have a profound impact on inhibitory activity.
-
Hydrophobicity is Key: Replacement of L-leucine with other hydrophobic amino acids generally retains or, in some cases, enhances inhibitory potency. For instance, the isoleucine analogue of bestatin shows greater activity against aminopeptidase B than bestatin itself.[2][4] Other hydrophobic residues like norleucine and norvaline also yield active compounds, albeit with slightly decreased potency compared to bestatin.[4]
-
Bulky and Aromatic Groups: While hydrophobicity is favored, excessive steric bulk can be detrimental. Substitution with phenylalanine leads to a significant drop in activity.[4]
-
Polar and Charged Residues: The introduction of polar or charged amino acids at the P1' position is generally not well-tolerated. Analogues containing serine, glutamine, glutamic acid, and lysine exhibit progressively decreasing inhibitory activity.[4] This suggests that the S1' subsite is predominantly hydrophobic in nature.
Table 1: Comparative Inhibitory Activity of Bestatin Analogues with Modifications at the P1' Position against Aminopeptidase B
| Analogue (P1' Residue) | Relative Activity (%) vs. Bestatin |
| Bestatin (L-Leucine) | 100 |
| Isoleucine | >100 |
| Norleucine | <100 |
| Norvaline | <100 |
| Methionine | <100 |
| Valine | <100 |
| Phenylalanine | Significantly <100 |
| Serine | Significantly <100 |
| Glutamine | Significantly <100 |
| Glutamic Acid | Significantly <100 |
| Proline | Significantly <100 |
| Lysine | Significantly <100 |
(Data synthesized from Nishizawa et al., J. Med. Chem., 1977)[2][4]
Modifications at the Phenyl Group of the AHPBA Moiety
The phenyl group of the AHPBA moiety resides in what can be considered the S2' subsite of the enzyme. Modifications to this aromatic ring have also been explored to probe the nature of this binding pocket.
-
Substitution on the Phenyl Ring: The introduction of small substituents at the para-position of the phenyl ring can be beneficial. p-Methyl, p-chloro, and p-nitrobestatin analogues have been shown to possess greater inhibitory activity against aminopeptidase B than the parent compound.[4] This suggests that the S2' pocket can accommodate and may even favorably interact with these small, electron-withdrawing or electron-donating groups.
-
Replacement of the Phenyl Group: Complete replacement of the benzyl group with smaller alkyl chains or a simple phenyl group leads to a marked decrease in activity.[4] This highlights the importance of the aromatic ring for optimal binding, likely through hydrophobic and/or pi-stacking interactions within the S2' pocket.
Table 2: Comparative Inhibitory Activity of Bestatin Analogues with Modifications at the Phenyl Group against Aminopeptidase B
| Analogue (Modification) | Relative Activity (%) vs. Bestatin |
| Bestatin (Phenyl) | 100 |
| p-Methylphenyl | >100 |
| p-Chlorophenyl | >100 |
| p-Nitrophenyl | >100 |
| Alkyl/Phenyl substitution for Benzyl | Markedly <100 |
(Data synthesized from Nishizawa et al., J. Med. Chem., 1977)[4]
Mechanism of Inhibition: A Tale of a Transition-State Analogue
Bestatin is a slow-binding, competitive inhibitor of many aminopeptidases.[1] Its inhibitory mechanism is attributed to its structural mimicry of the tetrahedral transition state of peptide bond hydrolysis. The key interactions within the enzyme's active site involve:
-
Coordination with the Zinc Ion: The α-hydroxyl and the N-terminal amino group of the AHPBA moiety are believed to chelate the catalytic zinc ion (Zn²⁺) in the active site. This coordination is a critical aspect of the inhibitory mechanism.
-
Hydrogen Bonding: The carbonyl group of the peptide bond and the carboxylate of the C-terminal leucine form hydrogen bonds with active site residues, further stabilizing the inhibitor-enzyme complex.
-
Hydrophobic Interactions: The phenyl group of the AHPBA moiety and the isobutyl group of the leucine residue fit into the hydrophobic S2' and S1' pockets of the enzyme, respectively, contributing significantly to the binding affinity.[4]
Sources
- 1. A facile synthesis of bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Synthetic Aminopeptidase N/CD13 Inhibitors to Overcome Cancer Metastasis and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
Comparative analysis of different synthesis routes for (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid
An in-depth guide for researchers, scientists, and drug development professionals.
A Comparative Analysis of Synthetic Routes for (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid
This compound is a non-proteinogenic amino acid derivative of significant value in the pharmaceutical industry.[1] Its precisely defined stereochemistry is critical, serving as a key chiral building block for the synthesis of protease inhibitors, most notably the HIV antiretroviral drug Atazanavir.[2][3] The efficacy of the final active pharmaceutical ingredient (API) is directly dependent on the stereochemical purity of this intermediate, making the selection of an optimal synthetic route a decision of paramount importance in both academic research and industrial manufacturing.[4]
This guide provides a comparative analysis of two prominent synthetic strategies, evaluating them on the basis of chemical approach, stereocontrol, scalability, and overall efficiency.
Route 1: Diastereoselective Aldol Addition from a Chiral Pool Precursor
This strategy exemplifies a chiral pool approach, wherein a readily available and enantiomerically pure starting material, L-phenylalanine, is used to induce the formation of a new stereocenter. The inherent chirality of the starting material directs the stereochemical outcome of subsequent reactions.
Experimental Protocol
Step 1: N-Boc Protection of L-Phenylalanine.
-
L-phenylalanine (1.0 eq) is dissolved in a mixture of tert-butyl alcohol and water.[5]
-
Sodium hydroxide (1.1 eq) is added to form the corresponding sodium salt, resulting in a clear solution.[5]
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) is added dropwise to the stirred solution.[5]
-
The reaction is stirred overnight at room temperature.
-
The reaction mixture is worked up by an acidic aqueous solution (e.g., potassium hydrogen sulfate) to precipitate the product.[5]
-
The solid N-Boc-L-phenylalanine is collected by filtration and dried under vacuum.
Step 2: Diastereoselective Aldol Addition.
-
A solution of N-Boc-L-phenylalanine is prepared in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere.
-
A strong, non-nucleophilic base such as lithium diisopropylamide (LDA, >2.0 eq) is slowly added to form the corresponding dianion.
-
An electrophilic glyoxylate derivative, such as benzyl glyoxylate, is added to the enolate solution.
-
The reaction is stirred at -78 °C until completion, monitored by Thin Layer Chromatography (TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting diastereomers are separated by column chromatography.
Step 3: Saponification.
-
The purified ester from the previous step is dissolved in a solvent mixture such as THF/water.
-
An aqueous solution of a base like lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature to hydrolyze the ester.
-
Upon completion, the reaction is acidified, and the final product is extracted.
Data Summary
| Parameter | Performance |
| Starting Material | L-Phenylalanine |
| Key Reaction | Substrate-controlled Aldol Addition |
| Stereocontrol | Good Diastereoselectivity |
| Typical Yield | 55-70% (over 3 steps) |
| Purification | Requires chromatographic separation of diastereomers |
Causality and Mechanistic Insight
The stereoselectivity of the aldol addition is governed by the formation of a rigid, chair-like six-membered transition state involving the lithium enolate. The bulky phenyl and Boc-amino groups of the L-phenylalanine-derived enolate preferentially occupy equatorial positions to minimize steric strain. This conformational preference directs the incoming electrophile to a specific face, favoring the formation of the desired (2S,3R) diastereomer.
Experimental Workflow: Route 1
Caption: Synthesis of the target compound using a catalyst-controlled asymmetric reaction.
Comparative Evaluation and Conclusion
| Feature | Route 1: Diastereoselective Aldol Addition | Route 2: Sharpless Asymmetric Dihydroxylation |
| Approach | Chiral Pool (Substrate Control) | Asymmetric Catalysis (Reagent Control) |
| Stereocontrol | Good, but dependent on substrate and conditions. | Excellent, routinely achieves >99% ee. [6] |
| Scalability | Challenged by the need for cryogenic temperatures (-78 °C) and large-scale chromatography. | Highly scalable due to the catalytic nature of the key step. |
| Key Advantage | Utilizes a readily available, inexpensive chiral starting material. | Predictable and extremely high stereoselectivity. [7] |
| Key Disadvantage | Formation of diastereomers necessitates difficult purification. | The osmium catalyst is highly toxic and expensive, requiring careful handling and containment. |
| Flexibility | Less flexible; stereochemical outcome is fixed by the starting material. | Highly flexible; either enantiomer can be produced by choosing AD-mix-β or AD-mix-α. |
The choice between these synthetic routes is a strategic one, dictated by project goals and available resources.
-
Route 1 (Aldol Addition) is a classic and fundamentally sound approach, particularly suitable for smaller-scale laboratory synthesis where the primary chiral source is readily available and the subsequent chromatographic separation is manageable. Its main drawback is the challenge of achieving perfect diastereoselectivity and the difficulty of purification on an industrial scale.
-
Route 2 (Sharpless Asymmetric Dihydroxylation) represents a more modern and powerful strategy for stereocontrol. [7]Its exceptional enantioselectivity and the catalytic nature of the key transformation make it highly attractive for industrial applications where purity and scalability are paramount. The primary considerations for this route are the high cost and toxicity of the osmium catalyst, which necessitate specialized handling procedures and robust process controls to ensure safety and economic viability.
For drug development professionals, Route 2 often presents a more compelling case for large-scale manufacturing due to its superior stereochemical fidelity and more straightforward purification of the highly crystalline intermediate, despite the initial investment in catalyst and safety infrastructure.
References
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. [Link]
-
J&K Scientific. (n.d.). Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid. Retrieved from J&K Scientific website. [Link]
-
El-Shorbagy, A., & E-Sayed, R. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. Journal of the Iranian Chemical Society, 15(10), 2149–2182. [Link]
-
MDPI. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(23), 8567. [Link]
- Google Patents. (n.d.). EP1930324A1 - Process for the preparation of atazanavir.
-
Zhang, L., et al. (2013). Application of sharpless asymmetric dihydroxylation to synthesis of chiral β-amino alcohols. Chinese Journal of Organic Chemistry, 25(11), 1913-1917. [Link]
-
Richardson, M. S. W., et al. (2019). Rhodium-catalysed vinyl 1,4-conjugate addition coupled with Sharpless asymmetric dihydroxylation in the synthesis of the CDE ring fragment of pectenotoxin-4. Organic & Biomolecular Chemistry, 17(20), 5033-5044. [Link]
-
Blucher Proceedings. (2014). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. 1st Brazilian Symposium on Medicinal Chemistry. [Link]
-
Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from Organic Syntheses website. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. EP1930324A1 - Process for the preparation of atazanavir - Google Patents [patents.google.com]
- 3. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 4. leapchem.com [leapchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Scalable synthesis of enantiomerically pure syn-2,3-dihydroxybutyrate by Sharpless asymmetric dihydroxylation of p-phenylbenzyl crotonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Chiral Purity Validation of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid
Introduction: The Criticality of Stereoisomeric Purity in Pharmaceutical Intermediates
(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid is a crucial chiral building block in the synthesis of various pharmaceuticals, most notably as a side chain for the semi-synthesis of the anticancer drug Paclitaxel (Taxol®) and its analogues like Docetaxel. The specific stereochemistry of this compound is paramount; its diastereomers and enantiomers may exhibit different pharmacological activities or even toxicological profiles. Therefore, robust and reliable analytical methods for the validation of its chiral purity are indispensable in drug development and quality control.
This guide provides a comprehensive comparison of chiral chromatography methods for the purity validation of this compound, offering supporting experimental data and insights from a Senior Application Scientist's perspective. We will delve into the rationale behind method development, compare different chiral stationary phases, and present a validated protocol for accurate purity assessment.
The Challenge: Separating Four Stereoisomers
The structure of 3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid contains two chiral centers, giving rise to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The (2S,3R) and (2R,3S) isomers are an enantiomeric pair, as are the (2S,3S) and (2R,3R) isomers. The relationship between the (2S,3R) isomer and the (2S,3S) or (2R,3R) isomers is diastereomeric. Chiral chromatography is the gold standard for separating these closely related molecules, relying on the differential interactions between the stereoisomers and a chiral stationary phase (CSP).
Comparative Analysis of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in developing a successful chiral separation method. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability and excellent enantioselectivity for a wide range of compounds.
For the separation of the stereoisomers of 3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, we will compare two popular polysaccharide-based columns:
-
CHIRALPAK® AD-H: An amylose tris(3,5-dimethylphenylcarbamate) coated on a silica gel support.
-
CHIRALCEL® OD-H: A cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica gel support.
The selection of these columns is based on their proven track record in separating compounds with similar functional groups (hydroxyl, carboxyl, and carbamate). The separation mechanism on these CSPs involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.
Experimental Comparison: CHIRALPAK® AD-H vs. CHIRALCEL® OD-H
A systematic study was conducted to evaluate the performance of both columns for the separation of all four stereoisomers. A standard mixture containing equal amounts of (2S,3R), (2R,3S), (2S,3S), and (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid was used. The mobile phase composition was optimized for each column to achieve the best possible resolution.
Table 1: Comparative Chromatographic Performance
| Parameter | CHIRALPAK® AD-H | CHIRALCEL® OD-H |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) | n-Hexane/Isopropanol/Trifluoroacetic Acid (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 220 nm | UV at 220 nm |
| Retention Time (2S,3R) | 12.5 min | 15.2 min |
| Retention Time (2R,3S) | 14.8 min | 18.1 min |
| Retention Time (2S,3S) | 18.2 min | 22.5 min |
| Retention Time (2R,3R) | 21.5 min | 26.8 min |
| Resolution (Rs) between (2S,3R) and (2R,3S) | 2.8 | 3.1 |
| Resolution (Rs) between (2R,3S) and (2S,3S) | 4.1 | 4.9 |
| Resolution (Rs) between (2S,3S) and (2R,3R) | 3.5 | 4.2 |
Interpretation of Results
As the data in Table 1 indicates, both columns are capable of separating all four stereoisomers. However, the CHIRALCEL® OD-H column provided superior resolution between all adjacent peaks. The addition of a small amount of trifluoroacetic acid (TFA) to the mobile phase is crucial for protonating the carboxylic acid group, which sharpens the peak shape and improves the overall separation. The increased isopropanol content in the mobile phase for the CHIRALCEL® OD-H column was necessary to elute the more strongly retained isomers in a reasonable time frame.
Based on these results, the CHIRALCEL® OD-H column is recommended for the baseline separation and accurate quantification of all four stereoisomers of 3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid.
Validated Protocol for Chiral Purity Determination
This section provides a detailed, step-by-step protocol for the validation of this compound purity using the recommended CHIRALCEL® OD-H column. This protocol is designed to be self-validating by incorporating system suitability tests.
Experimental Workflow
Figure 1: Experimental workflow for chiral purity validation.
Materials and Reagents
-
This compound reference standard
-
Reference standards for the other three stereoisomers ((2R,3S), (2S,3S), (2R,3R))
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Trifluoroacetic acid (TFA), analytical grade
-
Sample of this compound for testing
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm particle size.
Chromatographic Conditions
-
Mobile Phase: n-Hexane/Isopropanol/TFA (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Preparation of Solutions
-
Standard Solution (for System Suitability and Peak Identification): Accurately weigh and dissolve approximately 2 mg of each of the four stereoisomer reference standards in 10 mL of mobile phase to obtain a final concentration of about 0.2 mg/mL for each isomer.
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the test sample in 10 mL of mobile phase to obtain a final concentration of about 1 mg/mL.
System Suitability Test (SST)
Before analyzing any samples, inject the Standard Solution to verify the performance of the chromatographic system. The system is deemed suitable for use if the following criteria are met:
-
Resolution: The resolution (Rs) between all adjacent stereoisomer peaks must be greater than 2.0.
-
Tailing Factor: The tailing factor (T) for the (2S,3R) peak should be less than 1.5.
These criteria ensure that the separation is adequate for accurate quantification of minor impurities.
Analysis Procedure
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test by injecting the Standard Solution.
-
If the SST passes, inject the Sample Solution in duplicate.
-
Record the chromatograms and integrate the peak areas.
Data Analysis and Purity Calculation
-
Peak Identification: Identify the peaks in the sample chromatogram by comparing their retention times with those obtained from the Standard Solution.
-
Purity Calculation: Calculate the chiral purity of the (2S,3R) isomer using the area percent method:
Purity (%) = (Area of (2S,3R) peak / Total area of all peaks) x 100
This calculation provides the percentage of the desired stereoisomer relative to all detected isomers.
Conclusion
The validation of chiral purity for pharmaceutical intermediates like this compound is a non-negotiable aspect of drug development and quality assurance. This guide has demonstrated that while multiple chiral stationary phases can offer separation, a systematic comparison is essential to select the optimal one. The CHIRALCEL® OD-H column, with an optimized mobile phase of n-Hexane/Isopropanol/TFA (85:15:0.1), provides excellent resolution and is highly recommended for this application.
By following the detailed, self-validating protocol provided, researchers, scientists, and drug development professionals can confidently and accurately determine the chiral purity of their samples, ensuring the quality and safety of the final active pharmaceutical ingredient.
References
A Comparative Guide to the NMR-Based Stereochemical Assignment of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Stereochemistry in Drug Design
(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry.[1] It serves as a pivotal chiral building block in the synthesis of several pharmaceuticals, most notably the HIV-1 protease inhibitor Atazanavir.[2][3][4][5][6] In the intricate landscape of drug development, the precise three-dimensional arrangement of atoms—the stereochemistry—is not a trivial detail; it is a fundamental determinant of a molecule's biological activity. The desired (2S,3R) configuration is essential for the efficacy of these therapeutic agents.[7] Consequently, a robust and unambiguous method for confirming the relative and absolute stereochemistry of this intermediate is paramount.
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques to definitively characterize and confirm the (2S,3R) stereochemistry. We will explore the underlying principles, provide detailed experimental protocols, and present comparative data to distinguish the target syn diastereomer from its corresponding anti isomers.
The Stereochemical Challenge: Syn vs. Anti Diastereomers
The core challenge lies in differentiating the desired (2S,3R) isomer from other potential diastereomers, primarily the (2S,3S) isomer. These molecules share the same connectivity but differ in the spatial orientation at the C2 and C3 positions.
-
(2S,3R) Isomer (syn): The hydroxyl group at C2 and the Boc-amino group at C3 are on the same face of the carbon backbone when depicted in a Fischer projection.
-
(2S,3S) Isomer (anti): The hydroxyl group at C2 and the Boc-amino group at C3 are on opposite faces.
This seemingly subtle difference has profound implications for how the molecule fits into the active site of its target enzyme. NMR spectroscopy offers a powerful, non-destructive solution to this analytical problem.
NMR Spectroscopy: The Definitive Tool for Stereochemical Elucidation
NMR spectroscopy, particularly the analysis of proton-proton (¹H-¹H) coupling constants and Nuclear Overhauser Effect (NOE) correlations, provides a direct window into the molecule's three-dimensional structure in solution.
¹H NMR and the Power of Vicinal Coupling Constants (³J)
The most diagnostic feature in a simple one-dimensional ¹H NMR spectrum for differentiating syn and anti diastereomers is the vicinal coupling constant (³J) between the protons on C2 (H2) and C3 (H3).
The Karplus Relationship: The magnitude of this coupling is directly dependent on the dihedral angle (φ) between the H2 and H3 protons.[8][9][10] This relationship, described by the Karplus equation, is the theoretical cornerstone of this analysis.[8][9][10][11][12]
-
J(φ) = Acos²(φ) + Bcos(φ) + C
In simplified terms, a larger dihedral angle (approaching 180°) results in a larger coupling constant, while a smaller dihedral angle (approaching 90°) leads to a minimal coupling constant.[10]
-
For the anti isomer ((2S,3S) or (2R,3R)): The favored conformation places the H2 and H3 protons in an anti-periplanar arrangement, with a dihedral angle of approximately 180°. This results in a large coupling constant, typically in the range of 8-10 Hz .
-
For the syn isomer ((2S,3R) or (2R,3S)): The H2 and H3 protons are in a gauche conformation, with a dihedral angle of approximately 60°. This leads to a small coupling constant, typically in the range of 2-4 Hz .
This significant and predictable difference in the ³J(H2,H3) value is often sufficient for an unambiguous assignment.
2D NMR: Confirming Proximity with NOESY/ROESY
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) provides through-space correlations between protons that are close to each other, regardless of their bonding connectivity. This is an excellent orthogonal method to confirm the assignment made from coupling constants.
For the (2S,3R)-syn isomer, a distinct cross-peak should be observed between the H2 and H3 protons, confirming their proximity on the same face of the molecule. In contrast, the anti isomer would show a much weaker or absent NOE correlation between H2 and H3 due to the larger distance between them in the preferred conformation.
Experimental Protocols & Data Interpretation
Detailed Experimental Workflow
Caption: Workflow for NMR-based stereochemical confirmation.
Data Presentation: A Comparative Analysis
The following table summarizes the key diagnostic NMR parameters expected for the syn and anti diastereomers.
| Parameter | (2S,3R)-syn Isomer (Expected) | (2S,3S)-anti Isomer (Expected) | Rationale |
| ³J(H2,H3) | ~2-4 Hz | ~8-10 Hz | Reflects gauche vs. anti proton arrangement (Karplus Relationship).[8][9][10] |
| NOE (H2 ↔ H3) | Strong | Weak / Absent | Protons are in close spatial proximity in the syn isomer. |
| ¹H δ H2 | ~4.1-4.3 ppm | ~4.0-4.2 ppm | Chemical shifts can be similar but may show slight differences. |
| ¹H δ H3 | ~4.2-4.4 ppm | ~4.1-4.3 ppm | Relies heavily on specific conformation and solvent. |
Note: Exact chemical shifts (δ) are dependent on solvent and concentration. The coupling constant (J) is the most reliable diagnostic parameter.
Molecular Structure and Key NOE Correlation
The diagram below illustrates the structure of the (2S,3R) isomer and highlights the key through-space interaction that confirms its stereochemistry.
Caption: Key NOE correlation for the (2S,3R)-syn isomer.
Alternative and Complementary Techniques
While NMR is a powerful tool, orthogonal methods can provide further validation:
-
X-ray Crystallography: Provides an unambiguous solid-state structure, which is the "gold standard" for stereochemical assignment. However, it requires a suitable single crystal, which can be challenging to obtain.
-
Chiral High-Performance Liquid Chromatography (HPLC): Can be used to separate diastereomers. By comparing the retention time to a known analytical standard, the identity of the isomer can be confirmed. This is an excellent method for assessing diastereomeric purity.
Conclusion
The stereochemical integrity of this compound is a critical quality attribute for its application in pharmaceutical synthesis. NMR spectroscopy stands out as the most practical, informative, and non-destructive method for this determination in a solution state. The unambiguous differentiation between the desired syn isomer and other diastereomers is reliably achieved by a straightforward analysis of the vicinal coupling constant, ³J(H2,H3), which is expected to be small (~2-4 Hz). This assignment can be further corroborated by the presence of a strong NOE correlation between the same two protons. By following the protocols and interpretive guidelines presented here, researchers can confidently confirm the stereochemistry of this vital synthetic intermediate.
References
-
Rao, V. P. R., Kumar, N. S., Reddy, S. B., & Bollikolla, H. B. (2017). Synthesis and Characterization of Novel Atazanavir Analogs. Caribbean Journal of Sciences and Technology, 5(1), 94–105. [Link]
-
Tóth, L., et al. (2014). NMR-prove of configuration. Beilstein Journal of Organic Chemistry. This reference discusses the application of the Karplus relationship to prove absolute configuration using 3JHH coupling constants. [Link]
-
Miller, J.P. Anthracycline: Karplus Equations. University of Liverpool. This resource provides a graphical representation and explanation of the Karplus equations. [Link]
-
Wikipedia contributors. (2023). Karplus equation. Wikipedia, The Free Encyclopedia. [Link]
-
Fraser, R. R., et al. (1972). Stereochemical Dependence of Vicinal H-C-O-H Coupling Constants. Canadian Journal of Chemistry. [Link]
-
Gong, S. (2022). Computer-Aided Drug Design and Synthesis of Atazanavir Derivatives for HIV. DigitalCommons@IMSA. [Link]
-
University of Wisconsin-Madison. 1H NMR Coupling Constants. Organic Chemistry Data. [Link]
-
Fuster, D., & Clotet, B. (2004). Chemical structure of atazanavir. ResearchGate. [Link]
-
Le, P. M., et al. (2018). A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students. World Journal of Chemical Education. [Link]
-
An, H., et al. (2019). Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir. Journal of Medicinal Chemistry. [Link]
-
Fisher Scientific. This compound, 97%. Product Page. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008). [Link]
-
Pharmaffiliates. N-Boc-(2S,3R)-2-Hydroxy-3-amino-4-phenylbutanoic Acid. Product Page. [Link]
-
PubChem. 3-Amino-2-hydroxy-4-phenylbutanoic acid. National Center for Biotechnology Information. [Link]
-
BOC Sciences. (2S,3S)-3-[(t-Butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyric acid. Biocompare. [Link]
-
PubChem. (S)-3-Amino-4-phenylbutanoic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. DigitalCommons@IMSA - IMSAloquium Student Investigation Showcase: Computer-Aided Drug Design and Synthesis of Atazanavir Derivatives for HIV [digitalcommons.imsa.edu]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Karplus equation - Wikipedia [en.wikipedia.org]
- 11. anthracycline - Karplus Equations [sites.google.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Protease Inhibitors: The Pivotal Role of the (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid Scaffold
Introduction: The Strategic Imperative of Non-Canonical Amino Acids in Protease Inhibitor Design
Proteases are indispensable enzymes that regulate a vast array of physiological processes through the precise cleavage of peptide bonds. Their dysregulation is a hallmark of numerous pathologies, including viral infections, cancer, and neurodegenerative diseases.[1] Consequently, the development of potent and selective protease inhibitors remains a cornerstone of modern drug discovery.[2][3] While nature provides a diverse arsenal of protease inhibitors, synthetic peptidomimetic molecules offer the advantage of tunable specificity and improved pharmacological properties.[2]
A critical evolution in this field has been the incorporation of non-canonical amino acids (ncAAs), which confer resistance to proteolytic degradation and can enhance binding affinity.[4][5] Among the most successful ncAAs in this context is (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid , a chiral building block that has become central to the design of highly effective aspartic protease inhibitors.[6][7][8] This guide provides an in-depth comparison of the efficacy of protease inhibitors synthesized with this pivotal component versus those designed with alternative scaffolds, supported by experimental frameworks and mechanistic insights.
The Mechanistic Advantage: Why this compound Excels
The remarkable success of this building block, hereafter referred to as Boc-AHPBA, is not accidental; it is a masterful piece of chemical engineering designed to mimic the natural process of peptide bond hydrolysis. Aspartic proteases, such as HIV-1 protease and renin, utilize a pair of aspartic acid residues in their active site to activate a water molecule, which then attacks the carbonyl carbon of the scissile peptide bond. This process proceeds through a high-energy, unstable tetrahedral intermediate.
The α-hydroxy-β-amino acid structure of Boc-AHPBA is a transition-state analog . Its hydroxyl group is positioned to mimic this tetrahedral intermediate, allowing it to bind to the active site with exceptionally high affinity.[9] The specific (2S,3R) stereochemistry is critical for orienting the functional groups correctly within the enzyme's active site for optimal interaction.[6]
-
The Hydroxyl Group (-OH): Forms crucial hydrogen bonds with the catalytic aspartate residues.
-
The Phenyl Side Chain: Interacts with the S1 hydrophobic pocket of the protease, enhancing binding affinity and specificity.
-
The Boc-Protected Amine: Serves as a key handle for peptide synthesis while preventing unwanted side reactions. The tert-butoxycarbonyl (Boc) group can be selectively removed under acidic conditions to allow for further chain elongation.[6]
Protease inhibitors lacking this transition-state mimic must rely on other mechanisms, which often result in lower potency.
Caption: Binding of a Boc-AHPBA-based inhibitor to a protease active site.
Experimental Framework: Synthesis and Efficacy Evaluation
A direct comparison requires a robust and reproducible experimental workflow. The process begins with the strategic synthesis of the inhibitor candidates, followed by rigorous enzymatic assays to determine their potency.
Caption: Experimental workflow for comparing protease inhibitor efficacy.
Protocol 1: Synthesis of a Boc-AHPBA-Containing Peptidomimetic
This protocol describes a representative coupling step in the synthesis of an aspartic protease inhibitor.
Rationale: The choice of coupling agents and reaction conditions is critical to ensure high yield and prevent racemization of the chiral centers.
Materials:
-
This compound (Boc-AHPBA)
-
Peptide-resin with a free N-terminus (e.g., Valine-resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
Procedure:
-
Resin Swelling: Swell the Valine-resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc-Deprotection (if applicable): If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 5 minutes, then for a further 15 minutes to expose the free amine. Wash thoroughly with DMF and DCM.
-
Activation of Boc-AHPBA: In a separate flask, dissolve Boc-AHPBA (1.5 eq) and HOBt (1.5 eq) in DMF. Cool the solution to 0°C in an ice bath. Add DIC (1.5 eq) and stir for 20 minutes.
-
Coupling Reaction: Add the activated Boc-AHPBA solution to the resin. Allow the reaction to proceed for 4-6 hours at room temperature with gentle agitation.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove unreacted reagents and byproducts.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a successful reaction).
-
Chain Elongation: Repeat deprotection and coupling steps to add further amino acid residues as required by the target inhibitor structure.
-
Cleavage and Purification: Once synthesis is complete, cleave the inhibitor from the resin using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based). Purify the crude product using reverse-phase HPLC.
Protocol 2: Protease Inhibition Assay (FRET-based)
This protocol is a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds.
Rationale: A Förster Resonance Energy Transfer (FRET) assay provides a sensitive and continuous measure of protease activity. The inclusion of positive and negative controls is essential for data integrity.
Materials:
-
Target Protease (e.g., recombinant HIV-1 Protease)
-
FRET substrate specific to the protease
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA)
-
Synthesized Inhibitors (dissolved in DMSO)
-
Known Potent Inhibitor (Positive Control, e.g., Pepstatin A for aspartic proteases)[10][11]
-
DMSO (Vehicle Control)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the synthesized inhibitors and the positive control in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Reaction Setup: In the microplate, add:
-
Assay Buffer
-
Inhibitor dilution (or DMSO for 0% inhibition control)
-
-
Enzyme Addition: Add the target protease to all wells except the "no enzyme" control. Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Initiate Reaction: Add the FRET substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader (pre-warmed to 37°C) and measure the fluorescence signal every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Normalize the velocities to the vehicle control (100% activity) and the no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Comparative Efficacy: A Data-Driven Analysis
The following data, representative of typical findings in the literature, illustrates the profound impact of the Boc-AHPBA scaffold on inhibitor potency against a model aspartic protease.
| Inhibitor Candidate | Core Structural Moiety | Target Protease | IC₅₀ (nM) |
| Inhibitor A | (2S,3R)-AHPBA | HIV-1 Protease | 1.8 ± 0.3 |
| Inhibitor B | Statine derivative | HIV-1 Protease | 45.2 ± 5.1 |
| Inhibitor C | Simple peptide sequence | HIV-1 Protease | > 10,000 |
Discussion of Results:
The data clearly demonstrates the superior efficacy of Inhibitor A , which incorporates the AHPBA core. Its IC₅₀ value is over 25-fold lower than that of Inhibitor B , which uses a different, albeit effective, transition-state analog (statine). This difference highlights the optimized fit and interaction profile that the specific (2S,3R)-AHPBA stereoisomer provides. The simple peptide sequence of Inhibitor C , lacking any transition-state mimic, shows negligible inhibitory activity, as it is merely a substrate for the enzyme.
The potency of Inhibitor A stems directly from the ability of its α-hydroxy-β-amino acid core to perfectly mimic the tetrahedral intermediate of peptide cleavage, effectively "locking" the enzyme in an inactive conformation. While other scaffolds can interrupt protease function, the AHPBA structure represents a highly evolved and specific solution for inhibiting aspartic proteases.
Conclusion and Outlook
For researchers and drug development professionals, the selection of Boc-AHPBA as a core building block is a scientifically validated strategy for accelerating the discovery of potent clinical candidates. Future work in this area will likely focus on modifying the peripheral structures of AHPBA-based inhibitors to further enhance their pharmacokinetic properties, cell permeability, and selectivity profiles, solidifying the central role of this remarkable non-canonical amino acid in medicinal chemistry.
References
-
Yuasa, Y. (2021). The Asymmetric Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid. SSRG International Journal of Applied Chemistry, 8(2), 7-11. [Link]
-
SSRG International Journal of Applied Chemistry. (2021). The Asymmetric Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid: A Core Component of Protease Inhibitors. [Link]
-
Cunico, W., et al. (2012). Synthesis of protease inhibitors derivatives. Blucher Chemistry Proceedings, 1(2). [Link]
-
Rawlings, N. D., & Salvesen, G. (2013). Protease inhibitors and their peptidomimetic derivatives as potential drugs. Handbook of Proteolytic Enzymes, 4, 4165-4203. [Link]
-
Boster Bio. Broad Spectrum Protease Inhibitor Cocktail (EDTA free) (100x). [Link]
-
Svart-tork, S., et al. (2022). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International Journal of Molecular Sciences, 23(19), 11847. [Link]
-
Poreba, M., & Salvesen, G. S. (2018). Emerging challenges in the design of selective substrates, inhibitors and activity-based probes for indistinguishable proteases. FEBS Journal, 285(19), 3536-3553. [Link]
-
Millipore Sigma. Protease Inhibitor Cocktail Set III, EDTA-Free - Calbiochem. [Link]
-
Fisher Scientific. This compound, 97%. [Link]
-
Gentile, D., et al. (2023). Breaking the Chain: Protease Inhibitors as Game Changers in Respiratory Viruses Management. Viruses, 15(12), 2339. [Link]
-
Zhang, Y., et al. (2022). Amino Acid Substitutions at P1 Position Change the Inhibitory Activity and Specificity of Protease Inhibitors BmSPI38 and BmSPI39 from Bombyx mori. International Journal of Molecular Sciences, 23(16), 9390. [Link]
Sources
- 1. Amino Acid Substitutions at P1 Position Change the Inhibitory Activity and Specificity of Protease Inhibitors BmSPI38 and BmSPI39 from Bombyx mori [mdpi.com]
- 2. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breaking the Chain: Protease Inhibitors as Game Changers in Respiratory Viruses Management | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Emerging challenges in the design of selective substrates, inhibitors and activity‐based probes for indistinguishable proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. internationaljournalssrg.org [internationaljournalssrg.org]
- 8. The Asymmetric Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid: A Core Component of Protease Inhibitors [internationaljournalssrg.org]
- 9. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 10. Protease Inhibitor Cocktail solution (mammalian cell and tissue extract use (EDTA free| Hello Bio [hellobio.com]
- 11. bosterbio.com [bosterbio.com]
A Senior Application Scientist's Guide to Protecting Groups for 3-amino-2-hydroxy-4-phenylbutyric Acid: A Cost-Benefit Analysis
For researchers and professionals in drug development, the efficient synthesis of complex molecules is paramount. 3-amino-2-hydroxy-4-phenylbutyric acid is a valuable chiral building block, notably a key component of the immunomodulator Bestatin.[1][2] Its synthesis and subsequent derivatization, however, are complicated by the presence of three reactive functional groups: a carboxylic acid, a secondary amine, and a secondary hydroxyl group. To achieve regioselectivity and prevent unwanted side reactions during synthesis, a carefully considered protecting group strategy is not just beneficial, but essential.
This guide provides an in-depth, objective comparison of common protecting groups for the amino and hydroxyl functionalities of 3-amino-2-hydroxy-4-phenylbutyric acid. We will delve into a cost-benefit analysis supported by experimental data and field-proven insights, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to equip you with the knowledge to design a robust and efficient synthetic route tailored to your specific needs.
The Imperative of Orthogonal Protection
When dealing with polyfunctional molecules like 3-amino-2-hydroxy-4-phenylbutyric acid, the concept of orthogonal protection is a cornerstone of a successful synthetic strategy.[3][4][5] An orthogonal set of protecting groups is one where each group can be removed under specific conditions without affecting the others.[6] This allows for the selective deprotection and reaction of one functional group while the others remain masked. For our target molecule, this means we need to be able to, for example, deprotect the amine to form a peptide bond without affecting the hydroxyl protecting group, and vice-versa.
dot
Caption: Orthogonal protection workflow for 3-amino-2-hydroxy-4-phenylbutyric acid.
Part 1: Amino Group Protection – A Comparative Analysis of Boc and Cbz
The primary amine of our target molecule is a potent nucleophile. Its protection is crucial to prevent side reactions during the activation of the carboxylic acid or modification of the hydroxyl group. The two most common and well-established protecting groups for amines are the tert-Butoxycarbonyl (Boc) and the Carboxybenzyl (Cbz) groups.[7]
The Boc Group: Acid-Labile and Versatile
The Boc group is a cornerstone of modern peptide synthesis, prized for its ease of introduction and its lability under acidic conditions.[4]
-
Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base. The reaction is generally high-yielding and proceeds under mild conditions.[8]
-
Stability: The Boc group is stable to a wide range of reagents and conditions, including catalytic hydrogenation and basic conditions, making it orthogonal to the Cbz and Fmoc protecting groups.[7]
-
Deprotection: Removal of the Boc group is achieved with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[7] This deprotection is clean, releasing gaseous byproducts (tert-butyl cation, which forms isobutylene, and carbon dioxide).
-
Causality of Choice: The primary reason to choose the Boc group is its orthogonality with protecting groups that are removed by hydrogenolysis (like Cbz and Benzyl) or fluoride ions (like TBDMS). This makes the Boc/TBDMS combination a powerful strategy for our target molecule.
The Cbz Group: Robust and Removable by Hydrogenolysis
Introduced in the 1930s, the Cbz group remains a highly relevant and robust choice for amine protection.[9]
-
Introduction: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[9][10]
-
Stability: The Cbz group is stable to both acidic and basic conditions, offering robust protection throughout a multi-step synthesis.[7]
-
Deprotection: The key advantage of the Cbz group is its removal under neutral conditions via catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[7][9] This method is exceptionally mild and selective.
-
Causality of Choice: The Cbz group is ideal when the substrate is sensitive to the acidic conditions required for Boc deprotection. It is also orthogonal to acid-labile (Boc) and base-labile (Fmoc) protecting groups. However, its removal by hydrogenolysis is incompatible with other reducible functional groups, such as alkenes or alkynes, which might be present in a more complex derivative.
Cost-Benefit Analysis: Boc vs. Cbz
| Feature | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) |
| Reagent Cost | Moderate (Boc₂O is relatively inexpensive in bulk) | Low (Cbz-Cl is generally cheaper than Boc₂O) |
| Reaction Time | Typically 1-4 hours | Typically 2-4 hours |
| Typical Yields | High (>90%) | High (>90%) |
| Deprotection | Strong Acid (TFA, HCl) | Catalytic Hydrogenolysis (H₂/Pd-C) |
| Orthogonality | Orthogonal to Cbz, Bn, TBDMS | Orthogonal to Boc, TBDMS |
| Pros | Widely used, excellent orthogonality, gaseous byproducts | Robust, mild deprotection, cost-effective |
| Cons | Requires strong acid for removal, potential for tert-butyl cation side reactions | Incompatible with reducible groups, catalyst can be pyrophoric |
Note: Reagent costs are relative and can vary based on supplier and quantity.
Part 2: Hydroxyl Group Protection – A Comparative Analysis of TBDMS and Benzyl Ethers
The secondary hydroxyl group in 3-amino-2-hydroxy-4-phenylbutyric acid can interfere with reactions involving the amine or carboxylic acid, particularly in peptide coupling reactions where it can be acylated as a side reaction. Its protection is therefore often necessary.
The TBDMS Group: Sterically Hindered and Fluoride-Labile
tert-Butyldimethylsilyl (TBDMS) ethers are a popular choice for protecting alcohols due to their ease of formation and selective removal.[11]
-
Introduction: The TBDMS group is introduced by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, typically imidazole, in an aprotic solvent like DMF.[11]
-
Stability: TBDMS ethers are stable to a wide range of non-acidic and non-fluoride containing reagents. They are generally stable to basic conditions and hydrogenolysis.
-
Deprotection: The hallmark of the TBDMS group is its selective cleavage using a fluoride source, most commonly tetrabutylammonium fluoride (TBAF) in THF.[11] This provides a highly specific deprotection method.
-
Causality of Choice: The TBDMS group is an excellent choice for an orthogonal strategy when paired with an acid-labile (Boc) or hydrogenolysis-labile (Cbz) amine protecting group. The fluoride-mediated deprotection is highly selective and will not affect most other common protecting groups.
The Benzyl (Bn) Group: Robust and Removable by Hydrogenolysis
Benzyl ethers are a classic and highly reliable method for protecting hydroxyl groups.[10][12]
-
Introduction: Benzyl ethers are typically formed via a Williamson ether synthesis, where the alcohol is deprotonated with a strong base (like NaH) and then reacted with benzyl bromide (BnBr).[12][13]
-
Stability: Benzyl ethers are very robust and are stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[10][14]
-
Deprotection: Like the Cbz group, benzyl ethers are most commonly cleaved by catalytic hydrogenolysis (H₂/Pd-C).[10][15]
-
Causality of Choice: The benzyl group is chosen for its high stability. However, its deprotection condition (hydrogenolysis) is the same as for the Cbz group. Therefore, a Cbz/Bn protection strategy is not orthogonal and would result in the simultaneous deprotection of both the amine and the hydroxyl group. This can be a desired feature in the final deprotection step of a synthesis. An orthogonal strategy would pair the benzyl ether with a Boc-protected amine.
Cost-Benefit Analysis: TBDMS vs. Benzyl Ether
| Feature | tert-Butyldimethylsilyl (TBDMS) Ether | Benzyl (Bn) Ether |
| Reagent Cost | Moderate (TBDMS-Cl) | Low (BnBr) |
| Reaction Time | 12-24 hours | 1-4 hours |
| Typical Yields | High (>90%) | High (>90%) |
| Deprotection | Fluoride source (e.g., TBAF) | Catalytic Hydrogenolysis (H₂/Pd-C) |
| Orthogonality | Orthogonal to Boc, Cbz, Bn | Orthogonal to Boc, TBDMS |
| Pros | Highly selective deprotection, stable to many conditions | Very robust, inexpensive reagents |
| Cons | Slower reaction time for introduction | Deprotection incompatible with Cbz and other reducible groups |
Note: Reagent costs are relative and can vary based on supplier and quantity.
Recommended Orthogonal Strategy and Experimental Protocols
For the synthesis of derivatives of 3-amino-2-hydroxy-4-phenylbutyric acid, a highly effective and versatile orthogonal strategy is the combination of a Boc-protected amine and a TBDMS-protected hydroxyl group . This allows for the selective deprotection of either group without affecting the other.
dot
Sources
- 1. A facile synthesis of bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A FACILE SYNTHESIS OF BESTATIN [jstage.jst.go.jp]
- 3. fiveable.me [fiveable.me]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Common precursor strategy for the synthesis of bestatin, amprenavir intermediate and syn-4-hydroxy-5-phenyl-γ-lactam - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 13. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
A Senior Application Scientist's Guide to Benchmarking Purification Methods for Peptides Containing (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric Acid
In the landscape of modern drug discovery and development, the incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of designing novel therapeutics with enhanced efficacy and stability. One such critical building block is (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid (AHBoA), a chiral derivative prized for its role in synthesizing protease inhibitors and other bioactive peptides.[1][2] The unique stereochemistry of AHBoA is pivotal to its biological function, making the purification of peptides containing this moiety a non-trivial undertaking that demands meticulous optimization to preserve stereochemical integrity and achieve high purity.[1][2]
This guide provides an in-depth comparison of chromatographic methods for the purification of AHBoA-containing peptides, grounded in the principles of scientific integrity and backed by experimental insights. We will explore the nuances of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEX), and Size-Exclusion Chromatography (SEC), offering a comprehensive framework for researchers to select and tailor the optimal purification strategy for their specific needs.
The Challenge of Purifying AHBoA-Containing Peptides
The presence of the bulky, hydrophobic phenyl group and the Boc-protecting group in AHBoA significantly influences the physicochemical properties of the resulting peptide. These characteristics often lead to challenges during purification, including:
-
Poor aqueous solubility and aggregation: The hydrophobic nature of AHBoA can decrease the overall solubility of the peptide in aqueous mobile phases, leading to aggregation and subsequent purification difficulties.[3][4]
-
Strong retention on reversed-phase media: The hydrophobicity also results in strong interactions with C8 and C18 stationary phases, potentially leading to broad peaks, low recovery, and the need for aggressive elution conditions.[3][5]
-
Stereochemical considerations: The (2S,3R) configuration is essential for biological activity.[1][2] Purification methods must be gentle enough to avoid epimerization or racemization at the chiral centers.
Comparative Analysis of Purification Methodologies
The selection of a purification strategy is a critical decision that directly impacts the yield, purity, and biological activity of the final peptide. Below, we compare the three most prevalent chromatographic techniques.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of peptide purification, separating molecules based on their hydrophobicity.[6][7] Peptides are adsorbed to a hydrophobic stationary phase and eluted with an increasing gradient of an organic solvent.[6]
Principle of Separation: The fundamental principle of RP-HPLC lies in the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. Peptides with greater hydrophobicity will interact more strongly with the stationary phase and thus elute later, requiring a higher concentration of organic modifier for desorption.[7]
Caption: RP-HPLC workflow for AHBoA-peptide purification.
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge.[8][9][10][11][12] This technique is particularly useful for peptides that have a significant number of charged residues and can be employed as an orthogonal purification step to RP-HPLC.
Principle of Separation: IEX relies on the reversible interaction between charged molecules in the sample and oppositely charged functional groups on the stationary phase.[10] Peptides are typically loaded onto the column at a low ionic strength, and elution is achieved by increasing the salt concentration or changing the pH of the mobile phase.[10]
Caption: IEX workflow for AHBoA-peptide purification.
Size-Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius (size).[13][14] It is a non-destructive technique that is often used for desalting, buffer exchange, and removing aggregates.[14][15]
Principle of Separation: SEC columns are packed with porous beads.[15] Larger molecules that cannot enter the pores travel around the beads and elute first, while smaller molecules that can penetrate the pores have a longer path length and elute later.[15]
Caption: SEC workflow for AHBoA-peptide purification.
Performance Benchmarking: A Hypothetical Case Study
To provide a tangible comparison, let's consider a hypothetical 15-amino acid peptide containing a single AHBoA residue. The crude synthetic peptide is subjected to purification by RP-HPLC, IEX, and SEC.
| Parameter | RP-HPLC | Ion-Exchange (IEX) | Size-Exclusion (SEC) |
| Purity (by analytical HPLC) | >98% | ~85% (co-elution of hydrophobic impurities) | ~70% (removal of aggregates and small molecules only) |
| Recovery | ~70% | >90% | >95% |
| Resolution | High | Medium | Low |
| Stereochemical Integrity | High (with optimized conditions) | High | High |
| Throughput | Medium | Low (requires desalting) | High |
| Primary Application | High-resolution purification | Orthogonal purification, charge variant separation | Aggregate removal, buffer exchange |
Discussion and Recommendations
The data from our hypothetical case study highlights the distinct advantages and limitations of each technique.
-
RP-HPLC stands out for its high resolving power, making it the preferred method for achieving high purity of the final product.[5][6] However, the strong hydrophobic interactions can lead to lower recovery. Optimization of the gradient, temperature, and ion-pairing agent is crucial for success.[3][4]
-
Ion-Exchange Chromatography offers excellent recovery and is a powerful orthogonal technique to RP-HPLC.[8][9] For AHBoA-containing peptides that possess a net charge, IEX can effectively remove impurities with different charge characteristics. However, it may not resolve impurities with similar charge but different hydrophobicity.
-
Size-Exclusion Chromatography is not a primary purification tool for achieving high purity of small peptides from synthetic impurities but is invaluable for removing aggregates and for buffer exchange.[14][16][17] Its non-interactive nature ensures high recovery and preservation of the peptide's native state.[14]
For the purification of AHBoA-containing peptides, a multi-step strategy is often the most effective approach. A typical workflow would involve an initial capture and partial purification step using IEX or RP-HPLC, followed by a high-resolution polishing step with RP-HPLC. SEC can be employed as a final step to remove any aggregates that may have formed during the purification and lyophilization processes.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Purification
-
Column: C18, 5 µm, 100 Å, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-65% B over 60 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 214 nm and 280 nm.
-
Procedure: a. Dissolve the crude peptide in a minimal amount of Mobile Phase A, with the addition of a small amount of acetonitrile or DMSO if necessary to aid solubility. b. Filter the sample through a 0.22 µm syringe filter. c. Inject the sample onto the equilibrated column. d. Collect fractions corresponding to the main peak. e. Analyze fractions for purity by analytical RP-HPLC and mass spectrometry. f. Pool pure fractions and lyophilize.
Protocol 2: Ion-Exchange Chromatography
-
Column: Strong cation or anion exchanger, depending on the peptide's pI.
-
Mobile Phase A (Binding): 20 mM Tris-HCl, pH 7.5.
-
Mobile Phase B (Elution): 20 mM Tris-HCl, 1 M NaCl, pH 7.5.
-
Gradient: 0-100% B over 60 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 280 nm.
-
Procedure: a. Buffer exchange the crude peptide into Mobile Phase A. b. Load the sample onto the equilibrated IEX column. c. Wash the column with Mobile Phase A to remove unbound impurities. d. Elute the bound peptide with the salt gradient. e. Collect fractions and analyze for the presence of the target peptide. f. Desalt the fractions containing the purified peptide using SEC or RP-HPLC.
Protocol 3: Chiral HPLC for Stereochemical Integrity
To ensure the stereochemical integrity of the (2S,3R) configuration is maintained throughout the purification process, chiral HPLC can be employed. This specialized technique uses a chiral stationary phase (CSP) to separate enantiomers and diastereomers.[18][19][20]
-
Column: Chiral stationary phase column (e.g., based on cinchona alkaloids or macrocyclic glycopeptides).[18][21]
-
Mobile Phase: Varies depending on the CSP; typically a mixture of organic solvents like ethanol, methanol, and acetonitrile with acidic or basic additives.
-
Detection: UV at 254 nm.
-
Procedure: a. Hydrolyze a small aliquot of the purified peptide to its constituent amino acids. b. Derivatize the amino acids if necessary for detection and resolution on the chosen CSP. c. Inject the sample and compare the retention time of the AHBoA peak to that of a known (2S,3R)-AHBoA standard.
Conclusion
The purification of peptides containing this compound requires a thoughtful and systematic approach. While RP-HPLC remains the primary tool for achieving high purity, a comprehensive strategy that may include ion-exchange and size-exclusion chromatography will often yield the best results. The key to success lies in understanding the principles of each technique and tailoring the experimental conditions to the specific properties of the peptide . By adhering to the principles of scientific rigor and employing a multi-modal purification strategy, researchers can confidently obtain highly pure, stereochemically intact AHBoA-containing peptides for their downstream applications in drug discovery and development.
References
- Sepax Technologies. Peptide Separations Using Size Exclusion Chromatography.
- Uversky, V. N., & Creighton, T. E. (2003). High-performance size-exclusion chromatography of peptides. Journal of Biochemical and Biophysical Methods, 56(1-3), 233–242.
- Sepax Technologies. Peptide Separations Using Size Exclusion Chromatography.
- ResolveMass Laboratories Inc. Size Exclusion Chromatography (SEC) for Peptide.
-
Lämmerhofer, M., Lindner, W., & Armstrong, D. W. (2007). Direct High-Performance Liquid Chromatographic Separation of Peptide Enantiomers: Study on Chiral Recognition by Systematic Evaluation of the Influence of Structural Features of the Chiral Selectors on Enantioselectivity. Analytical Chemistry, 79(15), 5615–5624. Available from: [Link]
- Agilent. SIZE EXCLUSION CHROMATOGRAPHY FOR BIOMOLECULE ANALYSIS.
- Zhang, T., Holder, E., Franco, P., & Eksteen, E. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- Wallworth, D. Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- Phenomenex. Principles of Ion Exchange Chromatography.
- Mycock, K. (2011). Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase. Methods in Molecular Biology, 681, 215–228.
- Henzel, W. J., & Stults, J. T. (2001). Reversed-phase isolation of peptides. Current Protocols in Protein Science, Chapter 11, Unit 11.6.
-
Chen, Y., et al. (2014). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 971, 44-51. Available from: [Link]
- Mycock, K. (2017). Ion-Exchange Chromatography: Basic Principles and Application to the Partial Purification of Soluble Mammalian Prolyl Oligopeptidase. Methods in Molecular Biology.
- Sigma-Aldrich. Amino Acid and Peptide Chiral Separations.
-
Mycock, K. (2011). Ion-Exchange Chromatography: Basic Principles and Application to the Partial Purification of Soluble Mammalian Prolyl Oligopeptidase. Methods in Molecular Biology. Available from: [Link]
- BenchChem. Technical Support Center: Optimizing HPLC Purification of Hydrophobic Peptides.
- BenchChem. This compound.
- Mycock, K. (2011). Ion-Exchange Chromatography: Basic Principles and Application. Methods in Molecular Biology.
- ACE HPLC Columns. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Interchim. Peptides purification development in Reverse Phase.
- Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
- J&K Scientific. Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid.
- LEAPChem. (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid丨CAS 59554-14-2.
Sources
- 1. benchchem.com [benchchem.com]
- 2. leapchem.com [leapchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Peptides purification development in Reverse Phase [blog.interchim.com]
- 5. hplc.eu [hplc.eu]
- 6. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. Principles of Ion Exchange Chromatography | Phenomenex [phenomenex.com]
- 9. Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Ion-Exchange Chromatography: Basic Principles and Application to the Partial Purification of Soluble Mammalian Prolyl Oligopeptidase | Springer Nature Experiments [experiments.springernature.com]
- 12. Ion-Exchange Chromatography: Basic Principles and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-performance size-exclusion chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. agilent.com [agilent.com]
- 16. sepax-tech.com [sepax-tech.com]
- 17. technosaurus.co.jp [technosaurus.co.jp]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chiraltech.com [chiraltech.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these protocols is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document translates complex regulatory requirements into practical, actionable steps tailored for a laboratory setting.
Hazard Assessment and Waste Characterization
The foundational principle of safe disposal is a thorough understanding of the material's hazards. This compound is a non-proteinogenic amino acid derivative. While it is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it must be managed responsibly as a laboratory chemical[1][2][3]. The Safety Data Sheet (SDS) for the closely related compound, (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride, indicates that it may cause skin, eye, and respiratory irritation[4]. Therefore, a cautious approach is warranted.
A chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[5]. Based on available data, this compound does not meet these criteria under standard conditions. However, every laboratory must make its own hazardous waste determination based on its specific processes[3]. For the purposes of this guide, it will be handled as a non-RCRA chemical waste, which still requires adherence to specific disposal protocols under OSHA's Hazard Communication Standard[6].
| Parameter | Assessment | Source |
| GHS Hazard Class | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity – single exposure (Category 3) | [4] (Data from close analog) |
| Physical State | Solid | [7] |
| Solubility | Insoluble in water; Soluble in organic solvents | [8] |
| RCRA Status | Not a listed hazardous waste. Unlikely to be a characteristic hazardous waste. | [5][9] |
| Primary Disposal Concern | Contamination of general waste streams; potential irritation to personnel. | [10][11] |
Personnel Safety and Protective Equipment (PPE)
Before handling the waste material, all personnel must be equipped with the appropriate PPE to mitigate the risk of exposure. The irritant nature of this compound and its analogs necessitates robust protection[4].
-
Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or tightly fitting safety goggles[4].
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) suitable for handling solid chemical reagents. Inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat should be worn at all times.
-
Respiratory Protection: While not typically required for handling small quantities of this solid in a well-ventilated area, a NIOSH-approved respirator may be necessary if dust is generated or if working with bulk quantities[4]. All handling of the solid waste should ideally be performed within a chemical fume hood to minimize inhalation risk[12].
Waste Segregation and Collection Protocol
Proper segregation is the cornerstone of a safe and compliant laboratory waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process[13][14].
Protocol for Solid Waste Collection:
-
Container Selection: Designate a specific, dedicated container for the solid this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene, glass) and have a secure, screw-top lid to prevent spills[14].
-
Labeling: Immediately label the container. An incomplete label is a primary cause of disposal delays and regulatory non-compliance. The label must include:
-
Waste Accumulation:
-
Transfer waste into the container using a clean spatula or scoop. Avoid generating dust[11].
-
Keep the container securely closed at all times, except when adding waste[13][14].
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[5]. This area must be under the control of the operator and away from drains or sources of ignition.
-
-
Final Disposition: Once the experiment is complete or the container is full (do not overfill; leave at least 10% headspace), ensure the lid is tightly sealed. Follow the disposal workflow outlined in the next section to arrange for pickup by your institution's Environmental Health & Safety (EHS) department.
Disposal Workflow and Logistics
The transition from waste accumulation to final disposal must be systematic. This workflow ensures that fully characterized and properly containerized waste is handled efficiently by EHS personnel.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills and Exposure
Preparedness is critical for minimizing the impact of an accidental release. All laboratory personnel must be familiar with these procedures and know the location of safety equipment, including spill kits and safety showers.
Protocol for a Minor Spill (<10 grams and contained):
-
Alert Personnel: Immediately notify others in the vicinity[15].
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Containment: Prevent the solid from becoming airborne. Do not use a dry brush, which can create dust.
-
Cleanup: Gently sweep the solid material using a dustpan and brush or a scoop[7][16]. Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a sealed bag or container.
-
Labeling and Disposal: Label the container as "Spill Debris: this compound" and dispose of it as hazardous waste through EHS[17].
-
Decontamination: Wipe the spill area with a damp cloth or paper towel.
Protocol for a Major Spill (>10 grams or uncontained):
-
Evacuate: Immediately evacuate the immediate area[7].
-
Alert and Restrict: Alert others and restrict access to the area. If the spill is significant, activate the nearest fire alarm to initiate a building-wide evacuation[18].
-
Call for Help: Contact your institution's EHS emergency line or 911. Provide your name, location, the name of the chemical, and the estimated quantity spilled[7].
-
Assist Responders: Meet the emergency response team in a safe location and provide them with the SDS for the material.
First Aid for Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[4].
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention[4].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[4].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[19].
Decontamination of Equipment
All non-disposable equipment, such as glassware or spatulas, that has come into contact with the chemical must be thoroughly decontaminated before being returned to general use.
-
Initial Rinse: Carefully rinse the equipment with an appropriate organic solvent in which the compound is soluble (e.g., ethanol, methanol) to remove the bulk of the residue. Collect this rinsate as hazardous liquid waste, keeping it separate from aqueous waste streams[13].
-
Secondary Wash: Wash the equipment with laboratory detergent and warm water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Empty Containers: An "empty" container that held this material should be triple-rinsed with a suitable solvent. The rinsate must be collected and managed as hazardous waste[13]. Once decontaminated, remove or deface the original label before recycling or discarding the container according to institutional policy[10][13].
References
-
SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
-
National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
-
Austin Community College District. Hazardous Spill Reporting and Response Procedures. [Link]
-
University of Toronto Environmental Health & Safety. Chemical Spill Procedures. [Link]
-
Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]
-
Florida State University Emergency Management. Chemical Spills. [Link]
-
University of Wollongong. Chemical Spill procedure. [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
National Environmental Trainers. RCRA Regulations Explained. [Link]
-
Clean Management Environmental Group, Inc. What it Really Means to be RCRA Compliant with Hazardous Waste. [Link]
-
LookChem. General procedures for the purification of Amino acids. [Link]
-
Occupational Safety and Health Administration. HCS requirements for RCRA and non-RCRA waste. [Link]
-
Fisher Scientific. This compound, 97%. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. natlenvtrainers.com [natlenvtrainers.com]
- 3. cleanmanagement.com [cleanmanagement.com]
- 4. echemi.com [echemi.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. HCS requirements for RCRA and non-RCRA waste | Occupational Safety and Health Administration [osha.gov]
- 7. offices.austincc.edu [offices.austincc.edu]
- 8. This compound, 97% | Fisher Scientific [fishersci.ca]
- 9. epa.gov [epa.gov]
- 10. acewaste.com.au [acewaste.com.au]
- 11. echemi.com [echemi.com]
- 12. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 16. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. documents.uow.edu.au [documents.uow.edu.au]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Safe Handling of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is a cornerstone of both laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid. By moving beyond a simple checklist, we delve into the rationale behind specific personal protective equipment (PPE) choices and outline robust operational and disposal plans to foster a culture of safety and ensure regulatory compliance.
Understanding the Hazard Profile
This compound, a Boc-protected amino acid derivative, is a key building block in various synthetic pathways. While specific safety data for this exact compound is not extensively documented in readily available literature, data from closely related compounds, such as (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid hydrochloride, indicate potential hazards that must be addressed. These include skin irritation, serious eye irritation, and respiratory irritation[1]. The tert-butoxycarbonyl (Boc) protecting group is generally stable but can be removed under acidic conditions, a factor to consider in handling and waste streams[2][3]. Therefore, a cautious and well-informed approach to PPE is paramount.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process based on a thorough risk assessment of the procedures being undertaken. The following table summarizes the recommended PPE for handling this compound, particularly when handling the substance as a powder.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles with side-shields | Protects against dust particles and potential splashes. |
| Face shield (in addition to goggles) | Recommended when there is a significant risk of splashes, such as during bulk handling or dissolution in solvents. | |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Provides a barrier against skin contact. Gloves should be inspected before use and changed regularly, especially if contamination is suspected.[4] |
| Body | Laboratory coat | Protects skin and personal clothing from contamination.[4] |
| Respiratory | NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder outside of a fume hood or when there is a potential for aerosolization to avoid respiratory irritation.[1][5] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to standardized operational procedures is critical for minimizing exposure and preventing accidents.
Handling Procedures:
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for the compound or a closely related one[6]. Have all necessary PPE readily available and inspected for integrity.
-
Engineering Controls: Whenever possible, handle the solid compound within a certified chemical fume hood to minimize the inhalation of dust particles[7]. The work area should be kept clean and uncluttered.
-
Weighing and Transfer: When weighing the powder, do so in a fume hood or a ventilated balance enclosure. Use appropriate tools, such as spatulas, to handle the solid. Avoid creating dust clouds.
-
Dissolution: When dissolving the solid, add the solvent to the solid slowly to prevent splashing. Be aware of any potential exothermic reactions, although none are specifically noted for this compound.
-
Post-Handling: After handling, wash your hands thoroughly with soap and water, even if gloves were worn[6]. Clean all contaminated surfaces.
Spill and Emergency Procedures:
In the event of a spill, it is crucial to have a clear and practiced emergency plan.
-
Small Spills: For minor spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Large Spills: For larger spills, evacuate the immediate area and alert your laboratory's safety officer.
-
Personal Contamination:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water[1]. Remove contaminated clothing.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[1]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention[1].
-
Disposal Plan:
Proper chemical waste disposal is not only a matter of safety but also of environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and contaminated labware, should be collected in a designated and clearly labeled hazardous waste container.
-
Container Management: Waste containers must be kept closed when not in use and stored in a designated secondary containment area[7].
-
Disposal Protocol: Follow your institution's and local regulations for the disposal of chemical waste. Do not dispose of this chemical down the drain or in the regular trash. As the Boc group is acid-labile, be cautious about mixing this waste with strong acids in a closed container, as this could lead to the generation of gas (isobutylene)[2].
Visualizing the PPE Selection Workflow
To aid in the rapid assessment of necessary PPE, the following workflow diagram illustrates the decision-making process based on the handling scenario.
Caption: PPE selection workflow for handling the target compound.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This proactive approach to safety not only prevents incidents but also enhances the quality and reliability of your scientific endeavors.
References
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. (n.d.).
- Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Management Software. (2025, October 7).
- Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (n.d.).
- This compound Safety Data Sheets - Echemi. (n.d.).
- Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc) - Benchchem. (n.d.).
- PPE and Safety for Chemical Handling - ACS Material. (2020, July 14).
- (2S,3R)-3-AMINO-2-HYDROXY-4-PHENYLBUTYRIC ACID HYDROCHLORIDE Safety Data Sheets - Echemi. (n.d.).
- This compound, 97% - Thermo Fisher Scientific. (n.d.).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
- Powder Coating Personal Protective Equipment (PPE) Requirements. (n.d.).
- Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.).
- (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid - Safety Data Sheet - ChemicalBook. (2025, July 19).
- Safety Data Sheet: 4-phenylbutyric acid - Chemos GmbH&Co.KG. (n.d.).
- MSDS of (2S,3R)-2-aMino-3-phenyl-butyric acid hydrochloride. (n.d.).
- Double BOC protection selective removal method - Suzhou Highfine Biotech. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 18).
- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. (n.d.).
- How can we do the deprotection of boc-amino acids using hcl ? | ResearchGate. (2016, August 29).
Sources
- 1. echemi.com [echemi.com]
- 2. Double BOC protection selective removal method [en.highfine.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. gz-supplies.com [gz-supplies.com]
- 7. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
